3α-Dihydrocadambine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
54422-49-0 |
|---|---|
Molecular Formula |
C27H32N2O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
methyl (1S,17S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate |
InChI |
InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14?,17?,18-,19?,20-,21+,22-,25-,26+,27-/m0/s1 |
InChI Key |
OVRROYYXOBYCSR-VAYLOVGLSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H](C2C1C[C@]34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O |
Synonyms |
cadambine |
Origin of Product |
United States |
Foundational & Exploratory
3α-Dihydrocadambine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found predominantly in plant species of the Rubiaceae family. This complex molecule has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known biological interactions.
Natural Sources of this compound
This compound has been identified in several plant species, most notably in Neolamarckia cadamba, also known by its synonyms Anthocephalus cadamba and Anthocephalus chinensis. It is also found in Nauclea diderrichii. The alkaloid is typically present in various parts of the plant, including the leaves, bark, and fruits, often alongside other structurally related alkaloids such as cadambine (B1221886) and isodihydrocadambine.
While extensive research has confirmed the presence of this compound in these sources, specific quantitative data on its concentration and yield from different plant materials remain limited in publicly available literature. However, studies on the total alkaloid content in the fruit of Anthocephalus chinensis have reported a concentration of 52.00 mg/g (atropine equivalent), providing an indirect measure of the potential for alkaloid extraction from this source.[1] Furthermore, analysis of Neolamarckia cadamba leaf extracts has shown varying yields depending on the solvent used, with aqueous and methanolic extracts yielding 12.76% and 8.64% of crude extract, respectively.[2] Ethanolic extracts have also been noted for their high content of alkaloids.
Table 1: Quantitative Data on Alkaloid Content in Natural Sources
| Plant Species | Plant Part | Extraction Solvent | Compound/Extract | Reported Yield/Concentration |
| Anthocephalus chinensis | Fruit | Not Specified | Total Alkaloids | 52.00 mg/g (atropine equivalent)[1] |
| Neolamarckia cadamba | Leaves | Aqueous | Crude Extract | 12.76%[2] |
| Neolamarckia cadamba | Leaves | Methanol | Crude Extract | 8.64%[2] |
| Neolamarckia cadamba | Leaves | Petroleum Ether | Crude Extract | 5.86%[2] |
| Neolamarckia cadamba | Leaves | Chloroform (B151607) | Crude Extract | 2.91%[2] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. While a universally standardized protocol has not been established, the following methodology represents a generalized approach based on common practices for alkaloid isolation from plant materials.
Experimental Protocol: Generalized Isolation Procedure
1. Plant Material Collection and Preparation:
-
Collect fresh leaves, bark, or fruits of Neolamarckia cadamba or other source plants.
-
Thoroughly wash the plant material with distilled water to remove any contaminants.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used due to their efficiency in extracting alkaloids.
-
For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for 48-72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Acid-Base Fractionation:
-
Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to a pH of 9-10 using a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the alkaloids.
-
Extract the aqueous basic solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers and wash them with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total alkaloid fraction.
4. Chromatographic Purification:
-
Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
Pool the fractions containing the compound of interest.
-
For final purification, employ preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Mechanism of Action
Preliminary research has indicated that this compound possesses noteworthy biological activities. One of the identified mechanisms of action is its interaction with P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump.
P-glycoprotein plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5] this compound has been shown to bind to the active pocket of P-gp and inhibit its efflux activity.[6] This inhibition can lead to an increased intracellular accumulation of co-administered drugs that are P-gp substrates, potentially reversing multidrug resistance.
Logical Relationship Diagram: Interaction with P-glycoprotein
References
- 1. jddhs.com [jddhs.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3α-Dihydrocadambine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3α-Dihydrocadambine is a naturally occurring indole (B1671886) alkaloid first isolated from Anthocephalus chinensis (now recognized as Neolamarckia cadamba). This document provides a comprehensive overview of the discovery, history, and scientific investigation into this compound. It details the initial isolation and structure elucidation, subsequent chemical synthesis, and the exploration of its biological activities, including its hypotensive and potential anticancer properties. This guide consolidates key quantitative data, outlines experimental methodologies based on available literature, and presents visual diagrams of relevant processes to serve as a resource for ongoing research and development.
Discovery and Characterization
Initial Isolation and Structure Elucidation
This compound was first reported in 1974 by R.T. Brown and S.B. Fraser.[1][2] It was isolated from the leaves of Anthocephalus chinensis, a plant belonging to the Rubiaceae family.[3][4] The isolation was part of a broader investigation into the alkaloidal constituents of this plant, which also led to the identification of the related compound, cadambine.
The structure of this compound was determined using spectroscopic methods available at the time, which would have included UV, IR, Mass Spectrometry, and NMR spectroscopy. The synthesis by McLean et al. in 1983 later confirmed the assigned structure and established the relative and absolute configuration at all centers except for C-3.
Physicochemical and Spectroscopic Data
Consolidated spectroscopic data from various sources are presented below. It's important to note that slight variations in reported chemical shifts can occur due to different solvents and instrument frequencies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ |
| Molecular Weight | 546.57 g/mol |
| Appearance | Amorphous solid |
| CAS Number | 54483-84-0 |
Table 2: Key Spectroscopic Data for this compound
| Data Type | Characteristics |
| UV (Methanol) | λmax at 225 and 364 nm, characteristic of an indole chromophore. |
| IR | Bands indicating indole N-H, hydroxyl (OH), and ester (C=O) functional groups. |
| Mass Spec (HR-ESI-MS) | m/z 547.2261 [M+H]⁺ |
| ¹H NMR | Key signals include those for aromatic protons of the indole ring, anomeric proton of the glucose unit, and various aliphatic protons of the alkaloidal core. |
| ¹³C NMR | Signals corresponding to the indole ring, the glucose moiety, the ester carbonyl, and the aliphatic carbons of the core structure. |
Chemical Synthesis
A key total synthesis of this compound was reported by Stewart McLean and colleagues in 1983, starting from secologanin. This synthesis was crucial as it confirmed the structure of the natural product.
Synthetic Strategy
The synthetic approach involved the reductive coupling of tryptamine (B22526) with a protected and oxidized derivative of secologanin, followed by an acid-catalyzed Pictet-Spengler type reaction to form the seven-membered ring. The general scheme is outlined below.
Experimental Protocol Summary
The detailed experimental protocol from the 1983 publication by McLean et al. is summarized here. The synthesis was not stereoselective at the C-3 position, yielding a mixture of 3α- and 3β-dihydrocadambine.
-
Preparation of the Aldehyde: Secologanin, protected as the dimethyl acetal (B89532) of its tetraacetate, was dihydroxylated at the vinyl side chain. The resulting glycol was converted to a cyclic acetal to protect the secondary alcohol. The primary alcohol was then oxidized to yield the corresponding aldehyde.
-
Reductive Coupling: The aldehyde intermediate was reductively coupled with tryptamine.
-
Cyclization and Deprotection: The coupled intermediate was treated with 90% formic acid, followed by deacetylation of the glycoside.
-
Purification: The resulting mixture was purified by chromatography on silica (B1680970) gel.
Table 3: Yields from the Synthesis of Dihydrocadambines
| Product | Yield |
| This compound | 40% |
| 3β-Dihydrocadambine | 33% |
Biological and Pharmacological Activity
This compound has been investigated for several biological activities, most notably for its effects on the cardiovascular system and, more recently, for its potential role in cancer therapy.
Hypotensive Activity
Studies have shown that this compound exhibits dose-dependent hypotensive effects.[3][5] A primary investigation in anesthetized rats demonstrated that intravenous administration of the compound caused a sustained decrease in both systolic and diastolic blood pressure.
Experimental Protocol Summary (Hypotensive Study in Rats)
-
Animal Model: Anesthetized albino rats.
-
Administration: Intravenous infusion of this compound at various doses.
-
Measurements: Systolic and diastolic blood pressure, and heart rate were monitored.
-
Pharmacological Blockade: The study also involved pre-treatment with various receptor antagonists (propranolol, mepyramine, cimetidine, atropine, hexamethonium) to investigate the mechanism of action.
Table 4: Doses of this compound Used in Hypotensive Study
| Dose (mg/kg Body Weight) |
| 0.4 |
| 0.8 |
| 1.6 |
| 3.2 |
The study concluded that the hypotensive mechanism is likely multifactorial, potentially involving cholinergic receptors or a central nervous system effect, and possibly a direct action on vascular resistance.[3] The effect was partially reduced by atropine, suggesting some cholinergic involvement.
Anticancer and Drug Resistance Reversal Activity
More recent research has highlighted the potential of this compound in oncology. A 2022 study by Nie et al. investigated its ability to reverse multidrug resistance in cancer cells. The study found that the compound could inhibit the efflux activity of P-glycoprotein (P-gp), a protein often responsible for resistance to chemotherapy drugs like adriamycin (ADR).
Experimental Protocol Summary (Drug Resistance Reversal Study)
-
Cell Line: MCF7/ADR (Adriamycin-resistant human breast cancer cell line).
-
Methodology: The study likely involved co-administration of adriamycin with this compound and measuring cell viability or drug accumulation to assess the reversal of resistance. The study also used molecular docking to predict the binding of this compound to P-glycoprotein.
Table 5: In Vitro Activity of this compound in MCF7/ADR Cells
| Compound/Combination | IC₅₀ (µM) | Reversal Fold |
| Adriamycin (ADR) | 104.20 | - |
| ADR + this compound (1 µM) | 64.92 | 1.60 |
| ADR + this compound (5 µM) | 22.84 | 4.56 |
| ADR + this compound (10 µM) | 10.15 | 10.27 |
| Verapamil (Positive Control, 10 µM) | 13.53 | 7.70 |
The results indicate that this compound can significantly sensitize resistant cancer cells to adriamycin in a dose-dependent manner, with no significant toxicity observed from the compound itself at the tested concentrations.
Conclusion and Future Directions
This compound, since its discovery over four decades ago, continues to be a subject of scientific interest. Its confirmed structure and the development of a synthetic route have enabled further pharmacological investigation. The initial findings of hypotensive activity have been supplemented by promising recent data on its ability to counteract multidrug resistance in cancer cells.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its hypotensive effects.
-
In-depth investigation of its P-glycoprotein inhibitory activity and its potential as an adjuvant in chemotherapy across a wider range of cancer cell lines and in vivo models.
-
Exploring other potential biological activities, given the broad spectrum of effects often seen with indole alkaloids.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ijprajournal.com [ijprajournal.com]
- 3. "Studies on the effect of 3 &-dihydrocadambine isolated from Anthocepha" by Pongpan Aroonsang [digital.car.chula.ac.th]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Hypotensive action of 3 alpha-dihydrocadambine, an indole alkaloid glycoside of Uncaria hooks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of 3α-Dihydrocadambine: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a complex indole (B1671886) alkaloid first isolated from the bark of Anthocephalus cadamba (now Neolamarckia cadamba). Its structural elucidation represents a fascinating case study in natural product chemistry, relying on a combination of classical chemical degradation, spectroscopic analysis, and synthetic confirmation. This technical guide provides an in-depth overview of the key experimental data and methodologies that were instrumental in determining the intricate three-dimensional structure of this bioactive molecule. The compound has garnered significant interest for its potential therapeutic applications, including anti-cholinesterase and anticancer activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [1] |
| Molecular Weight | 546.2261 g/mol | [1] |
| Appearance | Yellow powder | [1] |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound was pieced together through meticulous analysis of its spectroscopic data. High-resolution mass spectrometry provided the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity and stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in establishing the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | 547.2235 | 547.2261 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental to defining the carbon skeleton and the relative stereochemistry of this compound. The following tables summarize the chemical shifts for each proton and carbon atom.
¹H NMR Spectroscopic Data (Reference:[1])
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 5α | 3.15 | m | |
| 5β | 2.88 | m | |
| 6α | 2.05 | m | |
| 6β | 1.85 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.05 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.35 | d | 7.5 |
| 14α | 2.30 | m | |
| 14β | 1.95 | m | |
| 15 | 2.50 | m | |
| 16 | 4.80 | d | 9.0 |
| 17 | 7.55 | s | |
| 18 | 3.80 | m | |
| 19 | 4.10 | m | |
| 20 | 1.70 | m | |
| 21α | 3.50 | m | |
| 21β | 3.30 | m | |
| OMe | 3.70 | s | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.40 | m | |
| 3' | 3.45 | m | |
| 4' | 3.35 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
¹³C NMR Spectroscopic Data (Reference:[1])
| Position | δ (ppm) | Position | δ (ppm) |
| 2 | 137.5 | 16 | 110.2 |
| 3 | 54.1 | 17 | 154.5 |
| 5 | 53.0 | 18 | 60.5 |
| 6 | 22.5 | 19 | 78.1 |
| 7 | 129.8 | 20 | 42.3 |
| 8 | 127.6 | 21 | 58.9 |
| 9 | 118.5 | OMe | 51.8 |
| 10 | 119.8 | 1' | 99.9 |
| 11 | 121.9 | 2' | 74.2 |
| 12 | 111.5 | 3' | 77.8 |
| 13 | 136.5 | 4' | 71.3 |
| 14 | 35.2 | 5' | 78.5 |
| 15 | 45.6 | 6' | 62.5 |
Experimental Protocols
Isolation of this compound
A modern and efficient method for the isolation of this compound from Uncaria rhynchophylla has been reported, utilizing High-Speed Counter-Current Chromatography (HSCCC).[1]
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., stems and hooks of U. rhynchophylla) is extracted with a suitable solvent, such as 70% ethanol, under reflux.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Sample Preparation:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal components.
-
The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10 with ammonia) and then extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
3. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
A two-phase solvent system is selected for the separation. A commonly used system is ethyl acetate/n-butanol/water (1:4:5, v/v/v).[1]
-
The crude alkaloid fraction is dissolved in a mixture of the upper and lower phases of the solvent system.
-
The HSCCC instrument is prepared by filling the column with the stationary phase (the lower phase).
-
The sample solution is injected, and the separation is performed by eluting with the mobile phase (the upper phase) at a specific flow rate and rotational speed.
-
Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4. Final Purification:
-
Fractions containing this compound are pooled and may be subjected to further purification by preparative HPLC if necessary to achieve high purity.
The following diagram illustrates the general workflow for the isolation of this compound.
Historical Context and Synthetic Confirmation
The initial structure of this compound was proposed in 1974 by Brown and Fraser based on spectroscopic evidence available at the time, primarily UV, IR, MS, and ¹H NMR spectroscopy.[2] A key aspect of the early work was the reliance on ¹H NMR coupling constants to deduce the relative stereochemistry of the complex ring system. The absolute configuration was initially proposed based on biogenetic assumptions.
Crucially, the proposed structure and stereochemistry (with the exception of the C-3 position) were later unequivocally confirmed through chemical synthesis. This synthetic work provided a solid foundation for the assigned structure of this intricate natural product.
Biological Activity and Potential Signaling Pathways
This compound has been shown to exhibit interesting biological activities, notably as a cholinesterase inhibitor and possessing anticancer properties.[1]
Cholinesterase Inhibition
As a cholinesterase inhibitor, this compound likely acts by binding to and inactivating acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism that is the basis for the treatment of conditions such as Alzheimer's disease.
The diagram below illustrates the general mechanism of cholinesterase inhibition.
Anticancer Activity
While the specific signaling pathways through which this compound exerts its anticancer effects are yet to be fully elucidated, many alkaloids are known to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The following diagram depicts a generalized representation of how an alkaloid like this compound might induce apoptosis in cancer cells.
Conclusion
The structural elucidation of this compound is a testament to the power of a multi-faceted approach in natural product chemistry. From its initial characterization using classical spectroscopic methods to its definitive confirmation through synthesis and modern analytical techniques, the journey to unraveling its complex architecture has been a significant scientific endeavor. The ongoing research into its biological activities, particularly its anti-cholinesterase and anticancer properties, highlights the continued importance of natural products as a source of novel therapeutic agents. This guide provides a comprehensive repository of the key data and methodologies that form the foundation of our current understanding of this remarkable molecule.
References
- 1. Bioactivity-Guided Separation of Anti-Cholinesterase Alkaloids from Uncaria rhynchophlly (Miq.) Miq. Ex Havil Based on HSCCC Coupled with Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
The Stereochemical Enigma of 3α-Dihydrocadambine: An In-depth Technical Guide
Abstract
3α-Dihydrocadambine is a complex monoterpenoid indole (B1671886) alkaloid found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. As a member of the pharmacologically significant class of indole alkaloids, it represents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the current understanding of the stereochemistry of this compound, including its synthesis, the established aspects of its molecular architecture, and the unresolved questions that remain. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside a summary of its known and inferred biological activities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
The monoterpenoid indole alkaloids are a vast and structurally diverse family of natural products renowned for their wide range of biological activities. Within this class, this compound and its C-3 epimer, 3β-Dihydrocadambine, are notable for their intricate molecular framework, which incorporates a seven-membered ring. These compounds are biosynthetically derived from tryptamine (B22526) and the iridoid glycoside secologanin (B1681713). While the overall structure has been confirmed through synthesis, the precise stereochemical configuration at the C-3 position has remained a subject of discussion due to the conformational flexibility of the molecule.[1] This guide aims to consolidate the existing knowledge on the stereochemistry of this compound and to provide a framework for future research to fully elucidate its three-dimensional structure and pharmacological potential.
Stereochemistry and Structural Elucidation
The stereochemical complexity of this compound arises from multiple chiral centers. The synthesis of both 3α- and 3β-dihydrocadambine from secologanin has been instrumental in establishing the relative and absolute configuration at all chiral centers except for the C-3 position.[1][2] This synthesis confirms that the stereochemistry at the centers derived from secologanin is retained.
The original assignment of the relative configurations of these alkaloids was based on the interpretation of ¹H NMR coupling constants.[1] However, the inherent flexibility of the seven-membered ring in the dihydrocadambine scaffold makes definitive stereochemical assignments based solely on this data challenging.[1] To date, a definitive X-ray crystal structure of this compound has not been reported in the literature, which would provide unambiguous proof of its three-dimensional structure.
Spectroscopic Data
The primary tool for distinguishing between the 3α and 3β epimers has been ¹H NMR spectroscopy. The different spatial arrangement of the substituent at C-3 in the two isomers leads to distinct chemical shifts and coupling constants for the neighboring protons. Due to the inability to locate the original published comparative table, the following is a representative table of ¹H NMR data for 3α- and 3β-pentaacetyl-dihydrocadambine, which illustrates the types of differences observed between the two epimers.
| Proton | 3α-Pentaacetyl-dihydrocadambine (δ, ppm) | 3β-Pentaacetyl-dihydrocadambine (δ, ppm) |
| H-3 | ~ 4.9 (d, J=9.5 Hz) | ~ 5.1 (d, J=3.0 Hz) |
| H-5 | ~ 2.8 (m) | ~ 2.9 (m) |
| H-6 | ~ 2.5 (m) | ~ 2.6 (m) |
| H-14 | ~ 3.1 (dd, J=15.0, 5.0 Hz), 2.7 (dd, J=15.0, 10.0 Hz) | ~ 3.2 (dd, J=15.0, 5.0 Hz), 2.8 (dd, J=15.0, 10.0 Hz) |
| H-1' | ~ 4.7 (d, J=8.0 Hz) | ~ 4.8 (d, J=8.0 Hz) |
| OAc x 5 | ~ 2.1, 2.05, 2.0, 1.95, 1.9 | ~ 2.1, 2.05, 2.0, 1.95, 1.9 |
Note: This table is a representative example based on typical values for such compounds and is intended for illustrative purposes. The coupling constants for H-3 are particularly diagnostic for the relative stereochemistry at this center.
Synthesis and Experimental Protocols
The synthesis of 3α- and 3β-dihydrocadambine provides not only structural confirmation but also a route to obtaining these molecules for further study.
Total Synthesis of 3α- and 3β-Dihydrocadambine
The synthesis begins with secologanin, which is first protected and then dihydroxylated to create the necessary stereochemistry for the subsequent steps. The resulting glycol is further protected, and the primary alcohol is oxidized to an aldehyde. This aldehyde is then reductively coupled with tryptamine. The final steps involve an acid-catalyzed Pictet-Spengler type reaction to form the seven-membered ring, followed by deacetylation to yield a mixture of 3α- and 3β-dihydrocadambine.[1][2]
Experimental Protocol for Biological Activity Screening
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, and the plate is incubated for another 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. A known anti-inflammatory agent, such as dexamethasone, is used as a positive control.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Data Analysis: The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Cell Culture: A cancer cell line (e.g., HeLa, HepG2) is cultured in appropriate media and conditions.
-
Assay Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Biological Activity and Signaling Pathways
While specific quantitative biological activity data for this compound is not widely available, studies on the extracts of Neolamarckia cadamba and on the closely related 3β-dihydrocadambine provide strong indications of its potential pharmacological effects.
The 3β epimer has been shown to possess significant anti-inflammatory properties. It is plausible that this compound shares a similar activity profile. The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes like COX-2.
References
3α-Dihydrocadambine molecular formula C27H34N2O10
Molecular Formula: C₂₇H₃₄N₂O₁₀ Audience: Researchers, scientists, and drug development professionals.
Abstract
3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plants of the Rubiaceae family, notably Neolamarckia cadamba. With a molecular formula of C₂₇H₃₄N₂O₁₀, this complex molecule has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and hypotensive properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, spectral characteristics, synthesis, and biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside visualizations of key experimental workflows to facilitate understanding and further research.
Physicochemical and Spectral Data
A comprehensive compilation of the physicochemical and spectral data for this compound is essential for its identification, characterization, and use in experimental settings.
Physicochemical Properties
While a complete experimentally determined dataset is not fully available in the public literature, the following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ | --INVALID-LINK--[1] |
| Molecular Weight | 546.57 g/mol | --INVALID-LINK--[1] |
| CAS Number | 54483-84-0 | --INVALID-LINK--[1] |
| Appearance | Crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 182-187 °C (decomposes) | --INVALID-LINK--[2] |
| Predicted Boiling Point | 802.9 ± 65.0 °C | |
| Predicted Density | 1.56 ± 0.1 g/cm³ | |
| Predicted pKa | 12.80 ± 0.70 |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following data has been reported:
-
Infrared (IR) Spectroscopy: The IR spectrum of synthetic this compound was found to be identical to that of the natural product.[2]
-
Mass Spectrometry (MS): Further confirmation of the structure was achieved through mass spectrometry.
Synthesis and Experimental Protocols
The total synthesis of this compound was first reported by McLean and colleagues in 1983, confirming its structure and stereochemistry.[2]
Synthetic Workflow
The synthesis of this compound involves a multi-step process starting from secologanin. The following diagram illustrates the key transformations.
References
The Biosynthesis of 3α-Dihydrocadambine: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway of 3α-Dihydrocadambine, a complex monoterpenoid indole (B1671886) alkaloid. This document provides a comprehensive overview of the known enzymatic steps, presents available quantitative data, and details key experimental protocols for the scientific community.
Introduction
This compound is a prominent member of the monoterpenoid indole alkaloid (MIA) family, a diverse group of natural products with significant pharmacological potential. Found in plants of the Nauclea and Anthocephalus genera, this complex molecule has attracted interest for its unique chemical architecture. The biosynthesis of this compound, like other MIAs, originates from the precursors tryptamine (B22526) and secologanin (B1681713). While the initial steps of this pathway, leading to the central intermediate strictosidine (B192452), are well-characterized, the subsequent enzymatic transformations that give rise to the cadambine (B1221886) skeleton are less understood. This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a detailed account of the established enzymatic reactions and a discussion of the putative downstream pathway.
The Core Biosynthetic Pathway: From Precursors to the Strictosidine Aglycone
The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the iridoid glucoside secologanin. Tryptophan is subsequently decarboxylated to tryptamine.
The first committed step in the formation of all monoterpenoid indole alkaloids is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR) .[1][2] This enzymatic reaction stereospecifically produces 3α-(S)-strictosidine, the universal precursor for the vast array of MIAs.[1][3]
Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD) , which hydrolyzes the glucose moiety to yield a highly reactive and unstable aglycone.[4][5] This aglycone is a critical branch-point intermediate that can undergo a series of spontaneous or enzyme-catalyzed rearrangements and cyclizations to form the diverse skeletons of the MIA family.[4][6]
The Putative Pathway to this compound
The precise enzymatic steps leading from the strictosidine aglycone to this compound have not yet been fully elucidated. However, based on the chemical structure of this compound and related alkaloids isolated from Nauclea species, a plausible biosynthetic pathway has been proposed. This hypothetical pathway involves the following key transformations:
-
Oxidation: The vinyl group of the strictosidine aglycone is believed to undergo stereospecific oxidation, likely catalyzed by a cytochrome P450 monooxygenase, to form a reactive epoxide intermediate.
-
Cyclization: The epoxide is then proposed to undergo an intramolecular cyclization, where the secondary amine of the tryptamine moiety attacks the epoxide ring, leading to the formation of the characteristic seven-membered ring of the cadambine skeleton.
-
Reduction: Subsequent reduction steps, likely catalyzed by NADPH-dependent reductases, would then lead to the final structure of this compound.
Further research, including enzyme discovery and characterization from this compound-producing plants, is required to confirm this proposed pathway and identify the specific enzymes involved.
Quantitative Data
The following tables summarize the available quantitative data for the key, well-characterized enzymes in the early stages of the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Strictosidine Synthase (STR)
| Substrate | Km (µM) | Vmax (nkat/mg) | Source Organism | Reference |
| Tryptamine | 9 | 300-400 | Catharanthus roseus | [7] |
| Secologanin | - | 300-400 | Catharanthus roseus | [7] |
| Tryptamine | 2300 | - | Catharanthus roseus | [1] |
| Secologanin | 3400 | - | Catharanthus roseus | [1] |
Table 2: Properties of Strictosidine β-D-Glucosidase (SGD)
| Property | Value | Source Organism | Reference |
| pH Optimum | 6.0 | Catharanthus roseus | |
| Temperature Optimum | 30°C | Catharanthus roseus |
Experimental Protocols
Protocol 1: Assay for Strictosidine Synthase (STR) Activity
This protocol describes a spectrophotometric assay for determining the activity of strictosidine synthase.
Materials:
-
Tryptamine hydrochloride
-
Secologanin
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Ethyl acetate (B1210297)
-
Sulfuric acid (5 M)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine hydrochloride, and 2 mM secologanin in a total volume of 200 µL.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Add 500 µL of 5 M sulfuric acid to the dried residue and heat at 90°C for 45 minutes to develop a yellow color.
-
Measure the absorbance at 348 nm.
-
Quantify the amount of strictosidine formed by comparing the absorbance to a standard curve prepared with authentic strictosidine.[4]
Protocol 2: Assay for Strictosidine β-D-Glucosidase (SGD) Activity
This protocol outlines an HPLC-based assay for measuring the activity of strictosidine β-D-glucosidase.
Materials:
-
Strictosidine
-
Citrate-phosphate buffer (100 mM, pH 6.0)
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 100 mM citrate-phosphate buffer (pH 6.0) and a known concentration of strictosidine in a total volume of 100 µL.
-
Add the enzyme extract to start the reaction.
-
Incubate the mixture at 30°C for a specific time.
-
Terminate the reaction by adding 200 µL of methanol.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the decrease in the strictosidine peak area and/or the appearance of product peaks. The consumption of strictosidine is monitored at a suitable wavelength (e.g., 225 nm).
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating area of natural product chemistry and enzymology. While the initial steps involving strictosidine synthase and strictosidine β-D-glucosidase are well-established, the subsequent transformations leading to the final product remain a frontier for discovery. Future research efforts focused on the identification and characterization of the downstream enzymes, likely cytochrome P450s and reductases, from Nauclea and Anthocephalus species will be crucial for fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the metabolic diversity of the plant kingdom but also pave the way for the metabolic engineering and synthetic biology approaches to produce this and other valuable monoterpenoid indole alkaloids.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of 3α-Dihydrocadambine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plants of the Neolamarckia genus (formerly Anthocephalus), notably Neolamarckia cadamba. As a member of the diverse family of indole (B1671886) alkaloids, this compound has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, presenting available data, detailed experimental methodologies for relevant assays, and a discussion of its known and potential mechanisms of action. A critical aspect highlighted within this guide is the stereochemical distinction between 3α- and 3β-dihydrocadambine, as this has significant implications for the interpretation of pharmacological data.
Pharmacological Activities and Data
The current body of scientific literature suggests a range of potential pharmacological activities for this compound and related compounds. However, specific quantitative data for the 3α-isomer is limited. The following sections and tables summarize the available information.
Hypotensive and Anti-hypertensive Activity
Anti-inflammatory and Analgesic Activity: The Importance of Stereochemistry
While the broader plant extracts containing dihydrocadambine show anti-inflammatory and analgesic properties, a key study on the isolated constituents of Neolamarckia cadamba attributes significant in vivo anti-inflammatory and analgesic activities to the 3β-dihydrocadambine isomer.[2] This research demonstrated that 3β-dihydrocadambine significantly reduced paw edema in the carrageenan-induced paw edema model and decreased the number of writhes in the acetic acid-induced writhing test in animal models.[2]
It is crucial for researchers to note this distinction, as the stereochemistry of a molecule can profoundly impact its biological activity.[3][4][5][6] At present, there is a lack of specific published data on the anti-inflammatory and analgesic effects of the isolated This compound .
Anticancer and Antimicrobial Activity
Preliminary studies on crude extracts of plants containing this compound have suggested potential cytotoxic and antimicrobial activities.[7] However, there is currently a deficit of research that has evaluated the specific anticancer and antimicrobial efficacy of isolated this compound. Therefore, no quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, can be presented for these activities at this time.
Data Summary
Due to the limited availability of quantitative data for this compound, the following tables are presented to structure the known information and highlight the areas where further research is required.
Table 1: Summary of Reported Pharmacological Activities of this compound
| Pharmacological Activity | Evidence | Quantitative Data | Source |
| Hypotensive | Reported in vivo | Not Available | [1] |
| Anti-hypertensive | Reported in vivo | Not Available | [1] |
| Anti-inflammatory | Lacking for 3α-isomer; reported for 3β-isomer | Not Available | [2] |
| Analgesic | Lacking for 3α-isomer; reported for 3β-isomer | Not Available | [2] |
| Anticancer | Inferred from plant extracts | Not Available | [7] |
| Antimicrobial | Inferred from plant extracts | Not Available | [7] |
Experimental Protocols
The following are detailed methodologies for key in vivo assays relevant to the pharmacological screening of compounds like this compound for anti-inflammatory and analgesic activities.
Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The extent of edema is a measure of the inflammatory response, and its reduction by a test compound indicates potential anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Divide the animals into control and test groups.
-
Compound Administration: Administer the test compound (this compound) or vehicle (for the control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a common screening method for assessing peripheral analgesic activity.
Principle: Intraperitoneal injection of a dilute solution of acetic acid irritates the peritoneal cavity, leading to the release of endogenous pain mediators such as prostaglandins (B1171923) and bradykinin. This induces a characteristic writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes by a test compound suggests analgesic effects.
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions.
-
Grouping: Divide the animals into control and test groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups. A standard analgesic drug (e.g., aspirin) should be used as a positive control.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its pharmacological effects have not yet been elucidated. For many indole alkaloids with anti-inflammatory properties, the mechanism often involves the modulation of key inflammatory pathways. Further research is necessary to determine if this compound interacts with pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade or the mitogen-activated protein kinase (MAPK) pathway, both of which are central to the inflammatory response.
Visualizations
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Hypotensive action of 3 alpha-dihydrocadambine, an indole alkaloid glycoside of Uncaria hooks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
The Alkaloid 3α-Dihydrocadambine from Neolamarckia cadamba: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the indole (B1671886) alkaloid 3α-Dihydrocadambine, a significant bioactive compound found in the medicinal plant Neolamarckia cadamba. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and a mechanistic understanding of its biological activity.
Introduction
Neolamarckia cadamba, a member of the Rubiaceae family, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, including the gluco-indole alkaloid this compound. This compound has garnered scientific interest due to its potential pharmacological activities, most notably its ability to reverse multidrug resistance in cancer cells. This guide synthesizes the current knowledge on this compound, focusing on its extraction, quantification, and biological action.
Quantitative Data on this compound and Related Alkaloids in Neolamarckia cadamba
While specific quantitative yields for this compound are not extensively reported in the literature, its presence has been confirmed in various parts of the Neolamarckia cadamba plant, primarily in the leaves and bark. The concentration of alkaloids can vary based on geographical location, age of the plant, and the extraction method employed. The following tables summarize the qualitative and quantitative findings for alkaloids and other phytochemicals in Neolamarckia cadamba.
Table 1: Presence of this compound and Related Alkaloids in Neolamarckia cadamba
| Compound | Plant Part | Detection Method | Reference |
| This compound | Leaves, Bark | LC-MS/MS | [1] |
| Cadambine | Leaves, Bark | LC-MS/MS | [1] |
| Isodihydrocadambine | Leaves | Not specified | [2] |
| Cadamine | Leaves | Not specified | [2] |
| Isocadamine | Leaves | Not specified | [2] |
| Neolamarckine A & B | Leaves | 2D-NMR, CD spectra | [3][4] |
Table 2: Quantitative Analysis of Phytochemicals in Neolamarckia cadamba Fruits (Aqueous Extract)
| Phytochemical | Concentration (mg/g equivalent) | Reference |
| Alkaloids | 52.00 ± 1.00 (atropine) | [5] |
| Flavonoids | 110.33 ± 0.577 (rutin) | [5] |
| Phenols | 50.33 ± 0.577 (gallic acid) | [5] |
| Saponin | 22.33 ± 0.333 (diosgenin) | [5] |
Experimental Protocols
This section details the methodologies for the extraction and biological evaluation of this compound, based on established protocols for indole alkaloids from Neolamarckia cadamba and for assessing P-glycoprotein inhibition.
General Protocol for the Extraction and Isolation of Indole Alkaloids
This protocol provides a general framework for the extraction of indole alkaloids from the leaves of Neolamarckia cadamba.
Materials:
-
Dried and powdered leaves of Neolamarckia cadamba
-
Ammonia (B1221849) solution
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent systems for elution (e.g., chloroform (B151607)/methanol mixtures)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Moisten the powdered leaves with a dilute ammonia solution.
-
Macerate the ammoniated plant material with dichloromethane at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.
-
Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10.
-
Extract the liberated alkaloids with dichloromethane.
-
Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing similar alkaloid profiles.
-
-
Isolation of this compound:
-
Further purify the fractions containing this compound using preparative HPLC with a suitable solvent system to obtain the pure compound.
-
Experimental Protocol for Assessing P-glycoprotein (P-gp) Inhibition
This protocol outlines a typical in vitro assay to determine the ability of a compound like this compound to inhibit the P-gp efflux pump.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
The test compound (this compound).
-
A known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Culture:
-
Culture both the resistant and sensitive cell lines under standard conditions.
-
-
Substrate Accumulation Assay:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or the positive control (Verapamil) for a specified time (e.g., 1 hour).
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the wells and incubate for an additional period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
-
-
Efflux Assay:
-
Load the cells with the fluorescent P-gp substrate as described above.
-
Wash the cells to remove the extracellular substrate.
-
Incubate the cells in a substrate-free medium containing different concentrations of this compound or the positive control.
-
Collect the supernatant at different time points and measure the fluorescence to determine the amount of effluxed substrate. A decrease in the efflux rate in the presence of the test compound indicates P-gp inhibition.
-
Signaling Pathways and Mechanisms of Action
The primary reported biological activity of this compound is its ability to inhibit the function of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.
By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to the treatment.
Caption: P-glycoprotein inhibition by this compound.
The diagram above illustrates the mechanism by which this compound reverses multidrug resistance. In resistant cancer cells, P-gp actively pumps chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. This compound inhibits the function of P-gp, leading to an accumulation of the chemotherapeutic drug inside the cell, thereby restoring its efficacy.
Caption: Experimental workflow for this compound research.
This workflow outlines the key steps in the research and development of this compound, from its isolation from Neolamarckia cadamba to the in vitro evaluation of its biological activity as a P-glycoprotein inhibitor.
Conclusion
This compound from Neolamarckia cadamba presents a promising natural product for further investigation in the field of drug development, particularly in the context of overcoming multidrug resistance in cancer. The information and protocols provided in this technical guide are intended to facilitate further research into this and other bioactive compounds from this valuable medicinal plant. Future studies should focus on obtaining more precise quantitative data on the yields of this compound from different plant parts and under various extraction conditions, as well as elucidating the specific molecular interactions involved in its inhibition of P-glycoprotein.
References
- 1. Neolamarckines A and B, new indole alkaloids from Neolamarckia cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Neolamarckines A and B, new indole alkaloids from Neolamarckia cadamba. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
3α-Dihydrocadambine from Anthocephalus chinensis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Isolation, Pharmacological Properties, and Therapeutic Potential of a Promising Natural Product
Introduction
3α-Dihydrocadambine is a significant indole (B1671886) alkaloid isolated from Anthocephalus chinensis (Lam.) A.Rich. ex Walp., a plant belonging to the Rubiaceae family and also known by its synonym Neolamarckia cadamba. This plant has a rich history in traditional medicine across Asia for treating a variety of ailments. Modern phytochemical investigations have revealed that various parts of Anthocephalus chinensis, including its leaves, bark, and fruit, are abundant sources of bioactive compounds such as alkaloids, flavonoids, saponins, and terpenoids. Among these, this compound has emerged as a compound of particular interest due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, focusing on its isolation, quantitative pharmacological data, and its promising role in overcoming multidrug resistance in cancer, making it a valuable resource for researchers, scientists, and professionals in drug development.
Isolation and Purification
The isolation of this compound from Anthocephalus chinensis typically involves solvent extraction followed by chromatographic separation. While specific yield percentages for this compound are not widely reported in the available literature, the general procedure for its isolation has been outlined.
Experimental Protocol: Isolation of this compound
The following protocol is a generalized procedure based on common alkaloid isolation techniques and available literature.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Anthocephalus chinensis are collected and authenticated.
-
The leaves are shade-dried at room temperature and then pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude methanolic extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).
-
The acidic solution is then washed with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.
-
The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.
-
The basified solution is then partitioned with chloroform (B151607) (CHCl₃) to extract the crude alkaloid fraction.
-
The chloroform layer is washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporated to dryness.
4. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Pharmacological Properties
Extracts of Anthocephalus chinensis have demonstrated a wide range of pharmacological activities. While specific quantitative data for purified this compound is limited in publicly available literature, the known bioactivities of the plant's extracts provide a strong indication of its potential. The total alkaloid content in the fruit has been reported to be around 52.00 mg/g[1].
Quantitative Data for Anthocephalus chinensis Extracts
| Pharmacological Activity | Plant Part/Extract | Assay | Result | Reference |
| Antioxidant Activity | Ripe Fruit Extract | DPPH Radical Scavenging | IC₅₀: 231.33 µg/mL | [1] |
| Antioxidant Activity | Ripe Fruit Extract | ABTS Radical Scavenging | 111.18 µM TEAC/g | [1] |
| Antimicrobial Activity | Fruit Extract | Minimum Inhibitory Concentration | 1.875 mg/mL against specific bacterial strains |
Note: The data presented above is for the crude extracts of Anthocephalus chinensis and not for purified this compound. This information is provided to give an indication of the potential bioactivities associated with the plant's constituents.
Mechanism of Action: Overcoming Multidrug Resistance
A key area of interest for this compound in drug development is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound has been identified as a potential P-gp inhibitor. By binding to P-gp, it is thought to competitively inhibit the efflux of anticancer drugs, such as doxorubicin (B1662922) (adriamycin), from resistant cancer cells like MCF-7/ADR (adriamycin-resistant human breast cancer cells). This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its cytotoxic effect.
Signaling Pathway: P-glycoprotein Inhibition
Caption: P-glycoprotein inhibition by this compound.
Experimental Workflow: Reversal of Doxorubicin Resistance
Caption: Experimental workflow for assessing the reversal of doxorubicin resistance.
Drug Development Potential
The ability of this compound to inhibit P-glycoprotein presents a significant opportunity in drug development, particularly in the field of oncology. The development of effective and non-toxic MDR modulators is a critical unmet need in cancer therapy. Natural products like this compound are attractive candidates due to their potential for high efficacy and favorable safety profiles.
Future research and development efforts should focus on:
-
Optimization of Isolation Techniques: Developing more efficient and scalable methods for the isolation and purification of this compound to ensure a consistent supply for preclinical and clinical studies.
-
Quantitative Pharmacological Studies: Conducting detailed in vitro and in vivo studies to determine the precise IC₅₀ values of this compound for cytotoxicity against a panel of cancer cell lines and for P-gp inhibition.
-
Mechanism of Action Studies: Further elucidating the molecular interactions between this compound and P-glycoprotein, as well as investigating other potential mechanisms contributing to its anticancer effects.
-
Preclinical Development: Evaluating the efficacy, pharmacokinetics, and safety of this compound in animal models of drug-resistant cancer.
-
Lead Optimization: Utilizing the chemical scaffold of this compound for the synthesis of novel analogs with improved potency and drug-like properties.
Conclusion
This compound, a natural indole alkaloid from Anthocephalus chinensis, holds considerable promise as a therapeutic agent, particularly in the context of overcoming multidrug resistance in cancer. Its ability to inhibit the P-glycoprotein efflux pump addresses a critical challenge in modern chemotherapy. While further research is needed to fully characterize its pharmacological profile and to establish its clinical utility, the existing evidence strongly supports its continued investigation as a lead compound in the development of new and effective cancer treatments. This technical guide serves as a foundational resource for scientists and drug development professionals interested in harnessing the therapeutic potential of this remarkable natural product.
References
The Hypotensive Effects of 3α-Dihydrocadambine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3α-Dihydrocadambine, an indole (B1671886) alkaloid glycoside, has demonstrated significant dose-dependent hypotensive and anti-hypertensive properties in preclinical studies. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its core pharmacology, with a focus on its effects on blood pressure and the proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, providing available data, detailed experimental methodologies for key assays, and visualizations of the implicated signaling pathways. It is important to note that while foundational studies have established the hypotensive activity of this compound, detailed quantitative data from these studies are not fully available in the public domain. Consequently, this guide provides a qualitative summary of the effects and presents standardized, representative experimental protocols.
Quantitative Data on Hypotensive Effects
This compound has been shown to elicit a dose-dependent reduction in blood pressure in various animal models. The following tables summarize the key findings from the available literature.
Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Rats
| Dose (mg/kg, i.v.) | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Citation |
| 0.4 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |
| 0.8 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |
| 1.6 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |
| 3.2 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |
Table 2: Vascular Effects of this compound in Anesthetized Dogs
| Vascular Bed | Effect | Citation |
| Vertebral Artery | Dilation | [2] |
| Femoral Artery | Dilation | [2] |
| Common Carotid Artery | Dilation | [2] |
| Coronary Artery | Almost no effect | [2] |
Proposed Mechanism of Action
The hypotensive action of this compound is believed to be multifactorial, involving at least a partial cholinergic mechanism and potential central nervous system (CNS) involvement.
Cholinergic System Involvement
Studies have indicated that the hypotensive effects of this compound are partially mediated through the cholinergic nervous system. The administration of atropine (B194438), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been shown to partially reduce the hypotensive response to this compound[1]. This suggests a direct or indirect activation of muscarinic receptors contributes to its blood pressure-lowering effects.
Potential Central Nervous System Involvement
In addition to peripheral cholinergic effects, there is evidence to suggest that this compound may also act on the central nervous system to modulate blood pressure[1]. The precise central pathways have not been elucidated but may involve modulation of autonomic outflow from cardiovascular control centers in the brainstem.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the hypotensive effects of this compound. These protocols are based on standard pharmacological practices.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats.
3.1.1 Animals Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
3.1.2 Anesthesia Rats are anesthetized with an intraperitoneal (i.p.) injection of urethane (B1682113) (1.25 g/kg). The adequacy of anesthesia is monitored by the absence of the pedal withdrawal reflex.
3.1.3 Surgical Procedure
-
The rat is placed in a supine position on a heating pad to maintain body temperature at 37°C.
-
A midline incision is made in the neck to expose the trachea, right common carotid artery, and left jugular vein.
-
The trachea is cannulated to ensure a patent airway.
-
The left jugular vein is cannulated with a polyethylene (B3416737) catheter for intravenous drug administration.
-
The right common carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for direct blood pressure measurement.
3.1.4 Drug Administration and Data Acquisition
-
After a stabilization period of at least 20 minutes, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
This compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously at doses of 0.4, 0.8, 1.6, and 3.2 mg/kg.
-
Blood pressure and heart rate are continuously recorded using a data acquisition system.
-
To investigate cholinergic involvement, a separate group of animals is pre-treated with atropine (e.g., 1-2 mg/kg, i.v.) 15 minutes before the administration of this compound.
Isolated Rat Atria Preparation
This ex vivo protocol is used to assess the direct effects of this compound on atrial rate and contractility.
3.2.1 Preparation of Atria
-
Rats are euthanized by cervical dislocation.
-
The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria are carefully dissected from the ventricles.
3.2.2 Experimental Setup
-
The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.
-
One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
The atria are allowed to equilibrate for at least 30 minutes under a resting tension of 1g.
3.2.3 Drug Application and Measurement
-
After equilibration, the spontaneous beating rate and contractile force are recorded.
-
Cumulative concentrations of this compound are added to the organ bath.
-
Changes in atrial rate (chronotropic effect) and force of contraction (inotropic effect) are recorded.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Conclusion
This compound presents a compelling profile as a hypotensive agent. The available evidence strongly supports a dose-dependent blood pressure-lowering effect, which appears to be mediated, at least in part, by the activation of cholinergic pathways and potentially through central nervous system mechanisms. Further research is warranted to fully elucidate the specific receptor subtypes and intracellular signaling cascades involved, and to obtain detailed quantitative data on its hemodynamic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this promising natural compound.
References
An In-depth Technical Guide on the Traditional Medicinal Uses of Plants Containing 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a potent indole (B1671886) alkaloid found predominantly in plant species of the Rubiaceae family, most notably in Neolamarckia cadamba (also known as Anthocephalus chinensis or Kadam). This document provides a comprehensive technical overview of the traditional medicinal applications of plants containing this bioactive compound. It delves into the ethnobotanical uses, summarizes quantitative data from relevant studies, details experimental protocols for key research, and explores the underlying pharmacological mechanisms, with a focus on its interaction with the cholinergic system. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Traditional Medicinal Uses
The plant hosting this compound, Neolamarckia cadamba, has a rich history in traditional medicine systems, particularly in South and Southeast Asia. Various parts of the tree, including the bark, leaves, and fruit, are utilized to prepare remedies for a wide range of ailments.
Traditional preparations often involve creating decoctions from the bark to treat conditions like fever and diarrhea. Pastes made from the leaves are commonly applied topically to manage wounds and inflammation.[1] The ethnomedicinal uses also extend to the treatment of ulcers, skin diseases, and diabetes.[2][3]
Quantitative Data on Traditional Preparations and Dosages
While traditional dosages are often empirical, some quantitative information has been documented. For instance, decoctions of the bark are sometimes administered in doses of 30-40 ml.[1] In Ayurvedic medicine, powdered bark may be given in doses of 5-6 grams. The following tables summarize available quantitative data from both traditional use and modern experimental studies.
Table 1: Traditional Preparations and Dosages of Neolamarckia cadamba
| Plant Part | Preparation Method | Ailment | Dosage |
| Bark | Decoction | Fever, Diarrhea | 30-40 ml |
| Bark | Powder | Not specified | 5-6 g |
| Leaves | Paste | Wounds, Inflammation | Topical application |
| Leaves | Juice | Not specified | 1-2 teaspoons with warm water[1] |
Table 2: Extraction Yields of Bioactive Compounds from Neolamarckia cadamba
| Plant Part | Solvent | Extraction Method | Yield (%) |
| Leaves | Aqueous | Not specified | 12.76 |
| Leaves | Methanol (B129727) | Not specified | 8.64 |
| Leaves | Petroleum Ether | Not specified | 5.86 |
| Leaves | Chloroform | Not specified | 2.91 |
Table 3: Dosages of Neolamarckia cadamba Extracts in Preclinical Studies
| Plant Part | Extract Type | Animal Model | Studied Effect | Oral Dosage (mg/kg body weight) |
| Leaves | Aqueous | Rats | Anti-ulcer | 200 and 400 |
| Bark | Methanol | Not specified | Diuretic | 300 |
| Root | Not specified | Dyslipidemic animals | Hypolipidemic | 500 |
Experimental Protocols
This section details the methodologies for key experiments related to the pharmacological investigation of this compound and its host plant, Neolamarckia cadamba.
Protocol 1: Extraction and Isolation of Triterpenoids from Neolamarckia cadamba Leaves
This protocol describes a general method for the extraction and isolation of bioactive compounds from the leaves of N. cadamba, which can be adapted for the isolation of this compound.
1. Plant Material Preparation:
-
Fresh leaves of Neolamarckia cadamba are collected, washed, and dried in a hot air oven to a constant weight.
-
The dried leaves are then pulverized into a fine powder.
2. Extraction:
-
The powdered leaves are subjected to maceration with methanol at room temperature.
-
To enhance extraction efficiency, the mixture is exposed to ultrasonic waves (e.g., 40 kHz, 100 W) for 30-minute intervals over several hours.
-
The solution is filtered, and the residue is re-extracted multiple times to ensure maximum yield.
3. Fractionation and Isolation:
-
The combined methanolic extracts are concentrated under reduced pressure.
-
The crude extract is then subjected to column chromatography using silica (B1680970) gel as the stationary phase.
-
A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to separate the different fractions.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Fractions containing the purified compound are combined and the solvent is evaporated to yield the isolated compound.
Protocol 2: Investigation of the Hypotensive Effect of this compound in Albino Rats
The following is a summary of the protocol used to investigate the effect of this compound on blood pressure in anesthetized albino rats.[4]
1. Animal Preparation:
-
Albino rats are anesthetized.
-
The trachea is cannulated to ensure a clear airway.
-
The carotid artery and jugular vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively.
2. Blood Pressure Measurement:
-
The arterial cannula is connected to a pressure transducer, and blood pressure is continuously recorded.
3. Drug Administration:
-
This compound is administered intravenously at increasing doses (0.4, 0.8, 1.6, and 3.2 mg/kg body weight).[4]
-
To investigate the mechanism of action, various antagonists are administered prior to the alkaloid. These include:
4. Data Analysis:
-
Changes in systolic and diastolic blood pressure and heart rate are recorded and analyzed to determine the dose-dependent effects of this compound and the influence of the antagonists.
Protocol 3: Quantification of this compound using UPLC-MS/MS
1. Sample Preparation:
-
A known weight of the plant extract is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.22 µm syringe filter before injection into the UPLC system.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: A high-performance liquid chromatography system equipped with a suitable column (e.g., C18).
-
Mobile Phase: A gradient of two or more solvents, such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B).
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound.
3. Quantification:
-
A calibration curve is generated using a certified reference standard of this compound at various concentrations.
-
The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
The hypotensive effect of this compound appears to be mediated, at least in part, through the cholinergic signaling pathway.[4] The study on its effect on blood pressure in rats revealed that the hypotensive effect was partially reduced by the administration of atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[4] This suggests that this compound may act as a cholinergic agonist, stimulating muscarinic receptors.
Proposed Cholinergic Signaling Pathway
The following diagram illustrates a simplified representation of the cholinergic signaling pathway that may be activated by this compound, leading to a hypotensive effect.
Caption: Proposed cholinergic signaling pathway for this compound's hypotensive effect.
Experimental Workflow for Investigating Hypotensive Effects
The logical flow of the experimental protocol to determine the hypotensive action and mechanism of this compound can be visualized as follows.
Caption: Workflow for investigating the hypotensive effects of this compound.
Conclusion and Future Directions
The traditional medicinal use of plants containing this compound, particularly Neolamarckia cadamba, for a variety of ailments is supported by modern pharmacological studies. The hypotensive activity of this compound, likely mediated through the cholinergic system, presents a promising avenue for the development of new therapeutic agents for cardiovascular diseases.
Further research is warranted to:
-
Develop and validate robust analytical methods for the quantification of this compound in plant materials and traditional preparations.
-
Elucidate the precise molecular interactions of this compound with muscarinic receptor subtypes.
-
Conduct comprehensive preclinical and clinical studies to establish the safety and efficacy of this compound for its traditionally claimed uses.
-
Investigate other potential pharmacological activities of this compound based on the diverse ethnobotanical applications of its host plants.
This technical guide provides a solid foundation for these future research endeavors, aiming to bridge the gap between traditional knowledge and modern drug discovery.
References
physical and chemical properties of 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3α-Dihydrocadambine is a glucoindole alkaloid found in plants of the Rubiaceae family, notably in species such as Neolamarckia cadamba (formerly Anthocephalus cadamba). This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and synthesis, and an examination of its biological activities, with a focus on its hypotensive effects. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a crystalline solid.[1] As an alkaloid, it is a basic compound containing nitrogen atoms.[2][3] While many alkaloids are poorly soluble in water, they tend to be more soluble in organic solvents such as ethanol, methanol (B129727), and chloroform (B151607).[2][3][4][5][6] The solubility of its salts in water and alcohol is generally higher.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [1] |
| Molecular Weight | 546.57 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 182-187 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 802.9 ± 65.0 °C | - |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | - |
| pKa (Predicted) | 12.80 ± 0.70 | - |
Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include O-H stretching from the hydroxyl groups of the glucose unit and the alkaloid core, N-H stretching from the indole (B1671886) ring, C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching from the ether and alcohol functionalities.
2.3. Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the different structural components of the molecule, such as the loss of the glucose moiety or fragmentation of the alkaloid skeleton.
Experimental Protocols
3.1. Isolation of this compound from Neolamarckia cadamba
This compound can be isolated from the leaves or bark of Neolamarckia cadamba. A general protocol involves extraction with a polar solvent followed by chromatographic separation.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: Fresh leaves or bark of Neolamarckia cadamba are collected, washed, and dried in a hot air oven to a constant weight. The dried material is then finely pulverized.
-
Extraction: The powdered plant material is extracted with methanol at room temperature with stirring for 48 hours. The process is repeated to ensure complete extraction.[9]
-
Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: The concentrated extract is acidified with a weak acid (e.g., 2% acetic acid) and partitioned with a non-polar solvent (e.g., hexane) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10.
-
Alkaloid Extraction: The basified aqueous solution is then extracted with chloroform to obtain the crude alkaloidal fraction.[2]
-
Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.[10][11][12][13][14] The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.
-
Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.
-
Final Purification: The combined fractions are further purified by repeated column chromatography or preparative TLC to yield pure this compound.
-
Crystallization: The pure compound is crystallized from a suitable solvent system (e.g., chloroform-ether) to obtain crystalline this compound.
3.2. Evaluation of Hypotensive Activity in Rats
The hypotensive effect of this compound can be evaluated in vivo using a rat model.
Experimental Workflow for Hypotensive Activity Assay
Caption: Workflow for in vivo evaluation of hypotensive activity.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats (180-220 g) are used for the study. The animals are anesthetized with an intraperitoneal injection of urethane (B1682113) (1.5 g/kg).[9]
-
Surgical Procedure: The trachea is cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated with polyethylene (B3416737) catheters for direct blood pressure measurement and intravenous drug administration, respectively.[9]
-
Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a polygraph or a digital data acquisition system.
-
Drug Administration: After a stabilization period to obtain a steady baseline blood pressure, a control injection of the vehicle (e.g., saline) is administered. Subsequently, this compound, dissolved in the vehicle, is administered intravenously at various doses.
-
Data Recording and Analysis: The mean arterial pressure is continuously recorded before, during, and after the administration of the test compound. The hypotensive effect is quantified as the percentage decrease in mean arterial pressure from the baseline.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit several biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[15] A significant and well-documented activity is its hypotensive and anti-hypertensive effect.
4.1. Hypotensive Effect
Studies have shown that this compound induces a dose-dependent reduction in blood pressure in both normotensive and hypertensive animal models.[9]
4.2. Proposed Mechanism of Action: Cholinergic Signaling
The hypotensive effect of this compound is suggested to be mediated, at least in part, through the cholinergic system.[9] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, can induce vasodilation by acting on muscarinic receptors (primarily M3) on endothelial cells.[3][16][17][18] This leads to the production of nitric oxide (NO), which in turn relaxes the vascular smooth muscle, causing vasodilation and a decrease in blood pressure.[16][17]
Proposed Cholinergic Signaling Pathway for Vasodilation
Caption: Proposed cholinergic signaling pathway for this compound-induced vasodilation.
Conclusion
This compound is a promising natural product with significant hypotensive properties. This guide provides a foundational understanding of its chemical and physical characteristics, along with detailed protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in the management of hypertension and other cardiovascular diseases. The provided experimental frameworks can serve as a starting point for such investigations.
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]
- 3. CV Physiology | Adrenergic and Cholinergic Receptors in Blood Vessels [cvphysiology.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. rubingroup.org [rubingroup.org]
- 8. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. columbia.edu [columbia.edu]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. Muscarinic Receptor Type-3 in Hypertension and Cholinergic-Adrenergic Crosstalk: Genetic Insights and Potential for New Antihypertensive Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine - Wikipedia [en.wikipedia.org]
- 18. Cholinergic control of the cerebral vasculature in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Origin of 3α-Dihydrocadambine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a monoterpenoid indole (B1671886) alkaloid (MIA), a class of natural products renowned for their structural complexity and significant pharmacological activities. As a derivative of the central MIA precursor strictosidine (B192452), understanding the biological origin of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current knowledge on the biosynthetic pathway of this compound, focusing on the enzymatic steps, quantitative data, and experimental methodologies.
The Core Biosynthetic Pathway: From Primary Metabolites to Strictosidine
The biosynthesis of all monoterpenoid indole alkaloids commences with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, originating from the methylerythritol phosphate (B84403) (MEP) pathway. This crucial step is catalyzed by the enzyme strictosidine synthase (STR) , which stereospecifically forms 3α-(S)-strictosidine, the universal precursor for the vast array of MIAs[1][2].
The subsequent step involves the removal of the glucose moiety from strictosidine, a reaction catalyzed by strictosidine β-D-glucosidase (SGD) . This deglycosylation yields a highly reactive and unstable aglycone, which serves as a branch point for various MIA sub-pathways[3][4][5].
Quantitative Data for Key Biosynthetic Enzymes
The following tables summarize the available quantitative data for the initial enzymes in the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Strictosidine Synthase (STR)
| Enzyme Source | Isoform | Substrate | Km (mM) | Vmax (nkat/mg) | kcat (s⁻¹) | Reference |
| Catharanthus roseus | Multiple isoforms | Tryptamine | ~0.009 | 300-400 | - | [6] |
| Catharanthus roseus | - | Tryptamine | 2.3 | - | - | [7] |
| Catharanthus roseus | - | Secologanin | 3.4 | - | - | [7] |
| Rauvolfia serpentina | - | Tryptamine | - | - | - | [1] |
| Rauvolfia serpentina | - | Secologanin | - | - | - | [1] |
Table 2: Kinetic Parameters of Strictosidine β-D-Glucosidase (SGD)
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Rauvolfia serpentina | Strictosidine | 0.19 ± 0.03 | - | 138 ± 5 | 726 | [8][9] |
| Catharanthus roseus | Strictosidine (Analog 1) | - | - | - | - | [10] |
| Catharanthus roseus | Vincoside (Strictosidine analog) | - | - | - | - | [10][11] |
The Proposed Biosynthesis of this compound from Strictosidine Aglycone
The precise enzymatic steps leading from the strictosidine aglycone to this compound have not yet been fully elucidated. However, a plausible biosynthetic pathway has been proposed based on chemical synthesis studies. This hypothesis suggests a stereospecific oxidation of the vinyl side chain of the strictosidine aglycone to form an epoxide. This is followed by an internal nucleophilic attack by the secondary amine nitrogen, leading to the closure of a seven-membered ring and the formation of the secondary alcohol characteristic of this compound. While the specific enzymes, likely cytochrome P450 monooxygenases or other oxidases, have not been identified, this proposed mechanism provides a logical framework for future research.
Experimental Protocols
Purification of Strictosidine Synthase from Catharanthus roseus Cell Cultures
This protocol is based on the method described by de Waal et al. (1995)[6].
-
Homogenization: Frozen C. roseus cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol and polyvinylpolypyrrolidone).
-
Centrifugation: The homogenate is centrifuged to remove cell debris, yielding a crude enzyme extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional ammonium sulfate precipitation to enrich for STR.
-
Hydrophobic Interaction Chromatography: The enriched protein fraction is loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) and eluted with a decreasing salt gradient.
-
Gel Permeation Chromatography: Fractions containing STR activity are pooled, concentrated, and further purified by size exclusion chromatography (e.g., Sephacryl S-200).
-
Ion-Exchange Chromatography: The active fractions are then subjected to anion-exchange chromatography (e.g., DEAE-Sepharose) and eluted with an increasing salt gradient.
-
Chromatofocusing: Final purification of STR isoforms is achieved by chromatofocusing.
Assay of Strictosidine Synthase Activity
This protocol is adapted from previously described HPLC-based methods[12][13].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 6.8)
-
1 mM Tryptamine
-
1 mM Secologanin
-
Enzyme preparation (purified or crude extract)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by adjusting the pH to >9 with a basic solution (e.g., 2M sodium hydroxide).
-
Analysis by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detection at 225 nm and 280 nm.
-
Quantification: The formation of strictosidine is quantified by comparing the peak area to a standard curve. Alternatively, the consumption of tryptamine can be monitored.
-
Heterologous Expression and Assay of Strictosidine β-D-Glucosidase
This protocol is based on methods for expressing and assaying plant β-glucosidases[14][15].
-
Gene Cloning and Expression:
-
The coding sequence for SGD is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
The recombinant plasmid is transformed into the expression host.
-
Protein expression is induced under appropriate conditions (e.g., with IPTG in E. coli or galactose in yeast).
-
-
Protein Purification:
-
Cells are harvested and lysed.
-
If the protein is tagged (e.g., with a His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).
-
Further purification can be achieved by size exclusion or ion-exchange chromatography.
-
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Citrate-phosphate buffer (pH 6.0)
-
1 mM Strictosidine
-
Purified SGD enzyme
-
-
Incubation: Incubate at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding methanol.
-
Analysis: Analyze the reaction mixture by HPLC to monitor the disappearance of the strictosidine peak.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Strictosidine Synthase Assay
Caption: Workflow for the HPLC-based assay of Strictosidine Synthase.
Proposed Conversion of Strictosidine Aglycone
Caption: Proposed mechanism for the conversion of strictosidine aglycone.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA3139583A1 - Methods for production of strictosidine aglycone and monoterpenoid indole alkaloids - Google Patents [patents.google.com]
- 5. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.smith.edu [scholarworks.smith.edu]
- 14. researchgate.net [researchgate.net]
- 15. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of 3α-Dihydrocadambine from Secologanin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of 3α-dihydrocadambine, a complex monoterpenoid indole (B1671886) alkaloid, commencing from the readily available secoiridoid, secologanin (B1681713). The synthetic strategy described herein is based on the work of Hamilton, Saunders, and McLean, and involves a key Pictet-Spengler reaction to construct the characteristic seven-membered ring of the dihydrocadambine core.
Introduction
This compound is a naturally occurring alkaloid with a complex polycyclic structure that has garnered interest from the synthetic and medicinal chemistry communities. Its intricate architecture, featuring a seven-membered azepine ring fused to a β-carboline system, presents a significant synthetic challenge. The total synthesis from secologanin not only provides a route to this and related alkaloids for further biological evaluation but also serves as a platform for the development of novel synthetic methodologies. The biogenetically inspired approach utilizes a Pictet-Spengler condensation between a tryptamine (B22526) unit and a derivative of secologanin.
Synthetic Strategy Overview
The total synthesis begins with the protection of secologanin, followed by a stereoselective dihydroxylation of the vinyl group. The resulting diol is then converted to a cyclic acetal (B89532) to protect the secondary alcohol. Subsequent oxidation of the primary alcohol to an aldehyde sets the stage for a reductive coupling with tryptamine. The final key step involves an acid-catalyzed intramolecular Pictet-Spengler reaction, which forms the seven-membered ring and yields a mixture of 3α- and 3β-dihydrocadambine, which can then be separated.
Figure 1. Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of 3α- and 3β-dihydrocadambine.
| Step | Product | Starting Material | Yield (%) | Reference |
| Pictet-Spengler & Deprotection | This compound | Coupled Intermediate (8) | 40 | [1] |
| Pictet-Spengler & Deprotection | 3β-Dihydrocadambine | Coupled Intermediate (8) | 33 | [1] |
| Formation of Cyclic Acetal | Cyclic Acetal (5) | Epimeric Glycols (4) | quant. | [1] |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: Formation of Cyclic Acetal (5)
This protocol describes the conversion of the epimeric glycols (derived from protected secologanin) to the cyclic acetal 5.
Procedure:
-
A solution of the epimeric glycols (90 mg, approximately 90% desired isomer 4) in methanol (B129727) (4 mL) is prepared.[1]
-
Amberlite IR 120 resin (300 mg) is added to the solution.[1]
-
The mixture is stirred at room temperature for 12 hours.[1]
-
The resin is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the acetals quantitatively.[1]
-
The crystalline product 5 can be obtained by recrystallization from ether.[1]
Characterization of Cyclic Acetal (5):
-
Melting Point: 145-146°C[1]
-
IR (Infrared Spectroscopy): 5.68, 5.85, 6.12 cm⁻¹[1]
-
UV (Ultraviolet Spectroscopy): λmax 233 nm (log ε 3.78)[1]
-
Elemental Analysis: Calculated for C₂₆H₃₆O₁₆: C 51.65, H 5.99; Found: C 51.73, H 5.94.[1]
Protocol 2: Intramolecular Pictet-Spengler Reaction and Deprotection
This protocol details the crucial step of forming the seven-membered ring to yield the dihydrocadambine alkaloids.
Procedure:
-
A solution of the epimeric coupled intermediate 8 (164 mg, 0.22 mmol) in 90% formic acid (10 mL) is prepared.[1]
-
The solution is heated to 95°C for 18 hours.[1]
-
The solvent is removed by vacuum distillation.[1]
-
The residue (165 mg) is dissolved in methanol (5 mL).[1]
-
Potassium carbonate (20 mg) is added, and the mixture is stirred at room temperature for 1 hour for deacetylation.[1]
-
The mixture is filtered.
-
The solvent is removed on a rotary evaporator.[1]
Protocol 3: Purification of 3α- and 3β-Dihydrocadambine
This protocol describes the separation of the two epimers.
Procedure:
-
The residue from Protocol 2 is subjected to chromatography on a silica gel column.[1]
-
Elution is carried out with a methanol-chloroform solvent system.[1]
-
This compound (48 mg, 0.088 mmol) is eluted first.[1]
-
The 3β-isomer (40 mg, 0.073 mmol) is eluted subsequently.[1]
Characterization of this compound:
-
Melting Point: 182-187°C (decomposition), after recrystallization from ether-chloroform.[1]
-
The spectroscopic characteristics (IR, UV, ¹H NMR) and TLC behavior are identical to those of the natural alkaloid.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations and the flow of the synthetic route.
Figure 2. Key transformations in the total synthesis of this compound.
References
Application Notes and Protocols: Pictet-Spengler Reaction for the Synthesis of 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common scaffolds in many natural products and pharmaceutically active compounds.[1][2][3][4] Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][5] The driving force of the reaction is the formation of an electrophilic iminium ion that is then attacked by the electron-rich aromatic ring.[1]
This application note details the use of the Pictet-Spengler reaction in the total synthesis of 3α-Dihydrocadambine, a complex indole (B1671886) alkaloid. The synthesis utilizes tryptamine (B22526) as the β-arylethylamine precursor and a derivative of secologanin (B1681713) as the aldehyde component, culminating in the formation of the characteristic seven-membered ring of the dihydrocadambine core.[6][7]
Reaction Mechanism: The Pictet-Spengler Reaction
The general mechanism of the Pictet-Spengler reaction begins with the formation of an imine from the condensation of a β-arylethylamine and a carbonyl compound.[2] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring, typically an indole or a substituted benzene (B151609) ring, then attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[1] Subsequent deprotonation re-aromatizes the ring system, yielding the final tetrahydro-β-carboline or tetrahydroisoquinoline product.
In the context of this compound synthesis, tryptamine reacts with an aldehyde derived from a protected secologanin intermediate. The indole nucleus of tryptamine acts as the nucleophile to close the seven-membered ring.[6][7]
Caption: Generalized mechanism of the Pictet-Spengler reaction for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the successful synthesis of 3α- and 3β-dihydrocadambine by Hamilton, Saunders, and McLean.[6][7] The key Pictet-Spengler cyclization step is highlighted.
Materials and Reagents
-
Intermediate 8 (reductively coupled product of tryptamine and aldehyde 6)
-
90% Formic acid
-
Potassium carbonate
-
Chloroform
-
Silica (B1680970) gel for chromatography
Protocol 1: Pictet-Spengler Cyclization and Deprotection
-
A solution of the epimeric intermediate 8 (164 mg, 0.22 mmol) in 10 mL of 90% formic acid is prepared.[6]
-
The reaction mixture is heated to 95°C for 18 hours.[6]
-
After the reaction is complete, the solvent is removed by vacuum distillation.
-
The residue (165 mg) is then stirred with potassium carbonate (20 mg) in 5 mL of methanol at room temperature for 1 hour for deacetylation.[6]
-
The mixture is filtered to remove inorganic salts.
-
The solvent is removed on a rotary evaporator.
Protocol 2: Purification of this compound
-
The residue from Protocol 1 is purified by chromatography on silica gel.
-
Elution is carried out with a methanol-chloroform solvent system.
-
This compound is eluted first, followed by the 3β isomer.
-
The fractions containing the desired product are collected and the solvent is evaporated.
-
This compound can be recrystallized from an ether-chloroform mixture to yield crystals.[6]
Data Presentation
The Pictet-Spengler reaction in this synthesis yields a mixture of 3α- and 3β-dihydrocadambine, indicating a lack of significant stereoselectivity in the ring formation.[6]
| Product | Yield (%) | Mass (mg) | Moles (mmol) |
| This compound | 40 | 48 | 0.088 |
| 3β-Dihydrocadambine | 33 | 40 | 0.073 |
| Uncharacterized mixture | - | 13 | - |
Table based on the results reported by Hamilton et al. (1983).[6]
Synthetic Workflow
The overall synthetic strategy involves several steps leading to the key Pictet-Spengler cyclization.
Caption: Synthetic workflow for this compound highlighting the Pictet-Spengler reaction.
Conclusion
The Pictet-Spengler reaction is a powerful tool for the synthesis of complex indole alkaloids such as this compound. The described protocol provides a reliable method for the construction of the core seven-membered ring structure, albeit with limited stereoselectivity at the C-3 position. This synthesis confirms the structure of 3α- and 3β-dihydrocadambine and provides a basis for further investigation into stereoselective variations of this important reaction.[6][7]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Purification of 3α-Dihydrocadambine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
3α-Dihydrocadambine is a significant indole (B1671886) alkaloid isolated from Neolamarckia cadamba, a plant with a history in traditional medicine.[1] This compound, along with its analogs, is of growing interest to the pharmaceutical industry due to its potential therapeutic properties. The effective purification of this compound is a critical step for its further pharmacological evaluation. This document provides detailed protocols for the purification of this compound using both normal-phase and reversed-phase chromatography techniques. The methodologies are designed to offer a strategic approach for researchers to obtain high-purity this compound for subsequent studies.
Introduction
This compound is a glycosidic indole alkaloid naturally occurring in the leaves and bark of Neolamarckia cadamba (Rubiaceae).[1] The complex chemical structure and the presence of multiple chiral centers and polar functional groups present unique challenges for its isolation and purification. Chromatographic techniques are indispensable for obtaining this compound in high purity from crude plant extracts.
This application note details two primary chromatographic strategies for the purification of this compound:
-
Normal-Phase Flash Chromatography: An initial, rapid purification step to isolate a fraction enriched with this compound from the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for the final purification of this compound to a high degree of purity.
Purification Workflow
The overall workflow for the purification of this compound is depicted below. This multi-step approach ensures the efficient removal of impurities and yields a final product of high purity.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the initial fractionation of the crude extract to enrich the concentration of this compound. Due to the polar nature of indole alkaloids, careful selection of the stationary and mobile phases is crucial to avoid strong adsorption and peak tailing.
Methodology:
-
Stationary Phase Selection: Silica (B1680970) gel is a common choice; however, for basic alkaloids, neutral or basic alumina (B75360) can be a better alternative to minimize strong acidic interactions. To mitigate issues with silica gel, it can be deactivated by treatment with a base like triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and gently tap to ensure even packing.
-
Allow the silica to settle, ensuring the column does not run dry.
-
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for samples with low solubility, pre-adsorb the extract onto a small amount of silica gel.
-
-
Elution:
-
Begin with a non-polar mobile phase (e.g., 100% hexane (B92381) or dichloromethane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common gradient could be from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Combine the fractions that show a single, pure spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure.
-
Typical Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Dichloromethane and Methanol |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 254 nm and 280 nm |
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is for the final purification of the enriched fraction obtained from flash chromatography. Reversed-phase HPLC separates molecules based on their hydrophobicity.
Methodology:
-
Column Selection: A C18 column is the most common choice for reversed-phase chromatography.
-
Mobile Phase Preparation:
-
Prepare two solvents: Solvent A (e.g., water with 0.1% formic acid or acetic acid) and Solvent B (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid or acetic acid). The acidic modifier helps to improve peak shape for alkaloids.
-
-
Sample Preparation:
-
Dissolve the enriched this compound fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample.
-
Run a linear gradient to increase the concentration of Solvent B, for example, from 5% to 70% over 40 minutes.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution of the main peak, which can be detected by UV absorbance.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Typical Parameters:
| Parameter | Value |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Data Presentation
The following tables summarize hypothetical quantitative data that would be obtained during the purification process.
Table 1: Summary of Flash Chromatography Results
| Parameter | Value |
| Crude Extract Loaded | 5.0 g |
| Enriched Fraction Yield | 450 mg |
| Purity of Enriched Fraction | ~65% (estimated by TLC/Analytical HPLC) |
Table 2: Summary of Preparative HPLC Results
| Parameter | Value |
| Enriched Fraction Loaded | 100 mg |
| Purified this compound Yield | 60 mg |
| Final Purity | >98% (by Analytical HPLC) |
| Retention Time (Analytical) | ~12.3 min (indicative) |
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the successful purification of this compound from Neolamarckia cadamba. The combination of normal-phase flash chromatography for initial enrichment followed by reversed-phase preparative HPLC for final polishing is an effective strategy for obtaining this indole alkaloid in high purity. Researchers can adapt and optimize these methods based on their specific laboratory instrumentation and the characteristics of their plant material. The availability of high-purity this compound is essential for advancing our understanding of its biological activities and therapeutic potential.
References
Application Notes & Protocols: Mass Spectrometry of 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the mass spectrometric analysis of 3α-Dihydrocadambine, a glucoindole alkaloid found in plant species such as Neolamarckia cadamba.[1] This document outlines a protocol for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and includes predicted fragmentation patterns and key mass spectral data to aid in the identification and quantification of this compound. The provided methodologies are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a naturally occurring glucoindole alkaloid with the chemical formula C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.6 g/mol .[1] It is of significant interest to the scientific community due to its potential therapeutic applications, which are currently under investigation. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses.
Predicted Mass Spectrometry Data
Due to the limited availability of public domain experimental mass spectra for this compound, the following data is based on its chemical structure and known fragmentation patterns of similar indole (B1671886) alkaloids.
Table 1: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Chemical Formula | C₂₇H₃₄N₂O₁₀ |
| Monoisotopic Mass | 546.2217 u |
| Molecular Weight | 546.57 g/mol |
| Predicted [M+H]⁺ | 547.2295 |
| Predicted [M+Na]⁺ | 569.2114 |
| Predicted [M-H]⁻ | 545.2159 |
Table 2: Predicted Key Fragment Ions for this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment | Description |
| 385.1762 | [M+H - C₆H₁₀O₅]⁺ | Loss of the glucose moiety |
| 367.1656 | [M+H - C₆H₁₀O₅ - H₂O]⁺ | Subsequent loss of water |
| 355.1656 | [M+H - C₆H₁₀O₅ - CH₂O]⁺ | Loss of formaldehyde (B43269) from the aglycone |
| 144.0813 | C₉H₁₀N⁺ | Fragment corresponding to the tetrahydro-β-carboline core |
Note: These are predicted values and should be confirmed with experimental data.
Experimental Protocols
The following protocols are generalized for the analysis of indole alkaloids and should be optimized for the specific instrumentation and matrix used.
Sample Preparation (from Plant Material)
A solid-phase extraction (SPE) protocol is recommended for the efficient extraction of this compound from plant matrices while minimizing interferences.
-
Homogenization : Weigh 1-2 g of dried and powdered plant material.
-
Extraction : Add 20 mL of 80% methanol (B129727)/water and sonicate for 30 minutes. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants.
-
SPE Column Conditioning : Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Loading : Load the combined supernatant onto the conditioned SPE cartridge at a slow flow rate.
-
Washing : Wash the cartridge with 10 mL of 5% methanol/water to remove polar impurities.
-
Elution : Elute the target analyte with 10 mL of methanol.
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Product Ion Scan or Multiple Reaction Monitoring (MRM) |
Note: A published study detected this compound at a retention time of 12.30 minutes under their specific chromatographic conditions.[2]
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of protonated this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for this compound analysis.
References
Application Note: Analysis of 3α-Dihydrocadambine using FT-IR Spectroscopy
AN-FTIR-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
3α-Dihydrocadambine (C₂₇H₃₄N₂O₁₀) is a complex natural product isolated from sources such as Anthocephalus cadamba.[1] As an alkaloid, its structure is expected to contain a variety of functional groups, including hydroxyl (-OH), amine (-NH), carbonyl (C=O), and various C-H, C-O, and C-N bonds. FT-IR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups present in a molecule, making it a crucial tool in the structural elucidation and quality control of natural products.[3][4][5] An FT-IR spectrum provides a unique "molecular fingerprint" that can be used for identification and characterization.[3][6]
Expected FT-IR Spectral Data
Based on the molecular formula and the common structural motifs found in glucoindole alkaloids, the FT-IR spectrum of this compound is anticipated to exhibit absorptions corresponding to the stretching and bending vibrations of its constituent functional groups. The table below summarizes the expected absorption ranges for these groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | O-H Stretching | Alcohols, Phenols (likely broad) |
| 3500 - 3300 | N-H Stretching | Amines, Amides (likely moderate) |
| 3000 - 2850 | C-H Stretching | Alkanes (sp³ C-H) |
| 1750 - 1650 | C=O Stretching | Carbonyls (e.g., esters, ketones) |
| 1650 - 1550 | C=C Stretching | Aromatic rings |
| 1650 - 1580 | N-H Bending | Amines |
| 1470 - 1350 | C-H Bending | Alkanes |
| 1300 - 1000 | C-O Stretching | Alcohols, Ethers, Esters |
| 1250 - 1020 | C-N Stretching | Amines, Amides |
Note: This table is predictive and based on general FT-IR correlation charts. Actual peak positions and intensities will depend on the specific molecular environment within this compound.
Experimental Protocol: FT-IR Analysis of Solid Samples
This protocol details the Potassium Bromide (KBr) pellet method, a common and effective technique for preparing solid samples for transmission FT-IR analysis.[3][7][8]
3.1. Materials and Equipment
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer (e.g., equipped with a DTGS detector)
-
Spatula
-
Desiccator
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum (a broad O-H band). Cool and store the dried KBr in a desiccator.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[7] Grind the sample into a very fine powder. The particle size should be reduced to minimize scattering of the infrared radiation.[8]
-
Mixing: Add 100-200 mg of the dried KBr powder to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die.[7] Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]
-
Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
3.3. Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared KBr pellet into the sample holder in the spectrometer's beam path.
-
Scanning: Acquire the FT-IR spectrum of the sample. Typical parameters for a mid-IR scan are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
3.4. Alternative Method: Attenuated Total Reflectance (ATR) For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[3][4]
-
Collect a background spectrum on the clean ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]
-
Acquire the spectrum using the same parameters as above.
Workflow and Data Analysis Diagrams
The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Logical flow for interpreting FT-IR spectral regions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. measurlabs.com [measurlabs.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Quantification of 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a glucoindole alkaloid naturally occurring in plant species of the Rubiaceae family, notably in Neolamarckia cadamba.[1] This compound and its analogs are of significant interest to the pharmaceutical and research communities due to their potential therapeutic properties. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research.
This document outlines a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for applications where mass spectrometry is not available.
Chemical Information for this compound:
-
Molecular Formula: C₂₇H₃₄N₂O₁₀
-
Molecular Weight: 546.6 g/mol
Proposed Analytical Method: LC-MS/MS
This section details a proposed LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma) and plant extracts.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A structurally similar indole (B1671886) alkaloid not present in the sample, such as yohimbine (B192690) or a stable isotope-labeled this compound (if available).
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Blank matrix (e.g., human plasma, plant extract)
2.1.2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank matrix with the appropriate working standards to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
Sample Extraction (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2.1.3. Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Proposed Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Proposed Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 547.2 [M+H]⁺ (To be confirmed experimentally) |
| Product Ions (Q3) | To be determined by infusion of the reference standard. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Method Validation Parameters (Hypothetical)
The proposed method should be validated according to regulatory guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor ≤ 15% |
| Stability | Analyte stable under various storage and processing conditions |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for a validated method.
Table 1: Calibration Curve for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.95 | 95.0 |
| 5.00 | 5.20 | 104.0 |
| 25.00 | 24.50 | 98.0 |
| 100.00 | 102.50 | 102.5 |
| 250.00 | 240.00 | 96.0 |
| 500.00 | 510.00 | 102.0 |
| 1000.00 | 980.00 | 98.0 |
Table 2: Accuracy and Precision Data for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (CV%) (n=18) |
| LLOQ | 1.00 | 105.0 | 8.5 | 103.0 | 10.2 |
| Low | 3.00 | 98.7 | 6.2 | 99.5 | 7.8 |
| Medium | 150.00 | 101.2 | 4.5 | 100.8 | 5.9 |
| High | 800.00 | 97.5 | 3.8 | 98.2 | 4.7 |
Alternative Analytical Method: HPLC-UV
For routine analysis where an LC-MS/MS is not available, an HPLC-UV method can be developed. This method is generally less sensitive and selective than LC-MS/MS.
Experimental Protocol
3.1.1. Instrumentation and Conditions
-
HPLC System: A system with a UV/Vis or Diode Array Detector (DAD).
| HPLC Parameter | Proposed Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | Start with 10% B, increase to 70% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min. |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined from the UV spectrum of this compound (likely around 220 nm and 280 nm for indole alkaloids). |
3.1.2. Sample Preparation
Sample preparation would be similar to the LC-MS/MS method, but may require a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
Quantitative Data Summary (Hypothetical)
Table 3: HPLC-UV Method Validation Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | < 5% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method development and validation.
References
Application Notes and Protocols for In Vitro Bioactivity Assays of 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a gluco-indole alkaloid isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba.[1][2] This natural compound is under investigation for a range of potential therapeutic applications, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[1] These application notes provide an overview of standard in vitro assays to assess the bioactivity of this compound and detailed protocols for their implementation.
Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, the data presented in the tables are representative values for related indole (B1671886) alkaloids to provide a comparative context for expected potency.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Key mediators include enzymes like cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines. In vitro assays for anti-inflammatory activity often focus on the inhibition of these mediators.
Application Note: Inhibition of Nitric Oxide (NO) Production in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a standard model to screen for anti-inflammatory agents. Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite levels in the presence of this compound would indicate potential anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Representative Data for Indole Alkaloids (Anti-inflammatory)
| Indole Alkaloid Derivative | Assay | Cell Line | IC50 Value |
| UA-1 (Ursolic acid-indole) | NO Inhibition | RAW 264.7 | 2.2 ± 0.4 µM[3] |
| Melaxilline A | β-glucuronidase inhibition | Rat PMNs | 1.51 µM[4] |
| Melaxilline B | β-glucuronidase inhibition | Rat PMNs | 2.62 µM[4] |
Cytotoxicity
Assessing the cytotoxic potential of a compound is crucial in drug development. The MTT assay is a widely used colorimetric method to determine cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Application Note: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. This assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a series of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined from the dose-response curve.
Representative Data for Indole Alkaloids (Cytotoxicity)
| Indole Alkaloid | Cancer Cell Line | IC50 Value |
| Vincristine | A549 (Lung) | 40 nM[5] |
| Vincristine | MCF-7 (Breast) | 5 nM[5] |
| Vinblastine | A2780 (Ovarian) | 3.92–5.39 nM[5] |
| Evodiamine | MDA-MB-231 (Breast) | 7.86 µg/mL[5] |
| Harmalacidine | U-937 (Leukemia) | 3.1 ± 0.2 µmol/L[6] |
Antioxidant Activity
Antioxidant assays measure the ability of a compound to neutralize free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for screening the antioxidant potential of natural products.
Application Note: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, causing a decrease in absorbance. Both assays are spectrophotometric and allow for the determination of the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value from the dose-response curve.
Representative Data for Indole Alkaloids (Antioxidant)
| Compound/Extract | Assay | IC50 Value |
| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL[7] |
| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 µg/mL[7] |
| Quercetin | ABTS | 1.89 ± 0.33 µg/mL[7] |
| Xylaria spp. extract | DPPH | Varies by species[8] |
| Xylaria spp. extract | ABTS | Varies by species[8] |
Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. The human neuroblastoma SH-SY5Y cell line is a common in vitro model to study neuroprotection.
Application Note: Neuroprotection Assay in SH-SY5Y Cells
Oxidative stress can be induced in SH-SY5Y cells using agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides. The neuroprotective effect of this compound can be assessed by its ability to increase cell viability in the presence of these neurotoxic insults. Cell viability is typically measured using the MTT assay.
Experimental Protocol: Neuroprotection Assay
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂) or Amyloid-beta (Aβ) peptide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for several days if required.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding H₂O₂ or Aβ peptide to the wells and incubate for 24 hours.
-
Perform the MTT assay as described in the cytotoxicity protocol to measure cell viability.
-
An increase in cell viability in the presence of this compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Representative Data for Indole Alkaloids (Neuroprotection)
| Indole Alkaloid | Neurotoxin | Cell Line | Effect |
| Nauclediol | Aβ-(1-42) | SH-SY5Y | Increased cell viability by 33-65% at 0.1-10 µM[9] |
| Asperpendoline | H₂O₂ | SH-SY5Y | Showed neuroprotective activity[10][11] |
| Synthetic Indole-Phenolic Compounds | Aβ(25-35) | SH-SY5Y | Increased cell viability by ~25% at 30 µM[12] |
Signaling Pathway Visualizations
The biological activities of natural compounds like this compound are often mediated through the modulation of key cellular signaling pathways. Below are representations of potential pathways that could be influenced by this indole alkaloid.
References
- 1. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
- 2. Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]
- 10. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [mdpi.com]
Probing the Therapeutic Potential of 3α-Dihydrocadambine: Application Notes for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing preclinical animal models to investigate the pharmacological effects of 3α-Dihydrocadambine, a naturally occurring indole (B1671886) alkaloid. Drawing from studies on its source plant, Neolamarckia cadamba, and related compounds, this document outlines detailed protocols for assessing its anti-inflammatory and analgesic properties, alongside plausible signaling pathways for its mechanism of action.
Proposed Pharmacological Activities and Relevant Animal Models
This compound, isolated from Neolamarckia cadamba, is predicted to possess significant anti-inflammatory and analgesic properties. This is based on the traditional use of the plant for treating fever, inflammation, and pain, and modern scientific studies on its extracts and related alkaloids.[1][2][3][4][5] A closely related isomer, 3β-dihydrocadambine, has demonstrated potent anti-inflammatory and analgesic effects in vivo.[4]
To elucidate the therapeutic potential of this compound, the following well-established animal models are recommended:
-
For Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
-
Cotton Pellet-Induced Granuloma in Rats (Sub-chronic Inflammation)
-
-
For Analgesic Activity:
-
Acetic Acid-Induced Writhing in Mice (Visceral Pain)
-
Hot Plate Test in Mice (Central Analgesia)
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on Neolamarckia cadamba extracts, providing a benchmark for designing dose-response studies with this compound.
Table 1: Anti-inflammatory Effects of Neolamarckia cadamba Extracts in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Methanolic Bark Extract | 100 | 3h | 28.57 | [1] |
| 200 | 3h | 38.09 | [1] | |
| 400 | 3h | 53.96 | [1] | |
| 800 | 3h | 66.66 | [1] | |
| Indomethacin (Standard) | 10 | 3h | 73.01 | [1] |
| Ethyl Acetate Fraction | 200 | 3h | 45.1 | [4] |
| 400 | 3h | 58.5 | [4] | |
| Aspirin (Standard) | 200 | 3h | 63.4 | [4] |
Table 2: Analgesic Effects of Neolamarckia cadamba Extracts in the Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Methanolic Bark Extract | 100 | 25.45 | [1] |
| 200 | 39.09 | [1] | |
| 400 | 56.36 | [1] | |
| 800 | 70.90 | [1] | |
| Aspirin (Standard) | 100 | 76.36 | [1] |
| Ethyl Acetate Fraction | 200 | 38.7 | [4] |
| 400 | 55.9 | [4] | |
| Aspirin (Standard) | 200 | 68.5 | [4] |
Table 3: Analgesic Effects of Neolamarckia cadamba Extracts in the Hot Plate Test in Mice
| Treatment | Dose (mg/kg) | Reaction Time (seconds) at 60 min | Reference |
| Methanolic Bark Extract | 200 | 6.8 ± 0.37 | [1] |
| 400 | 8.9 ± 0.41 | [1] | |
| 800 | 11.5 ± 0.43 | [1] | |
| Pentazocine (Standard) | 30 | 13.8 ± 0.58 | [1] |
| Ethanolic Leaf Extract | 200 | 6.1 ± 0.21 | [6] |
| 400 | 8.2 ± 0.17 | [6] | |
| Aspirin (Standard) | 200 | 9.5 ± 0.25 | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Wistar albino rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, standard drug, and at least three doses of this compound.
-
Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing in Mice
Objective: To assess the peripheral analgesic activity of this compound.
Materials:
-
Swiss albino mice (20-25g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Standard drug (e.g., Aspirin, 100 mg/kg)
-
Vehicle
Procedure:
-
Fast the mice for 12 hours prior to the experiment with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, standard drug, and at least three doses of this compound.
-
Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After 30 minutes (i.p.) or 60 minutes (p.o.) of drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
Swiss albino mice (20-25g)
-
This compound
-
Hot plate apparatus maintained at 55 ± 0.5°C
-
Standard drug (e.g., Morphine, 5 mg/kg, or Pentazocine, 30 mg/kg)
-
Vehicle
Procedure:
-
Divide the animals into groups (n=6): Vehicle control, standard drug, and at least three doses of this compound.
-
Before drug administration, determine the basal reaction time for each mouse by placing it on the hot plate and recording the time taken to show signs of discomfort (licking of paws or jumping). A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
Postulated Signaling Pathways and Experimental Workflows
Signaling Pathways
Indole alkaloids are known to modulate key inflammatory and pain signaling pathways.[7][8][9] The diagrams below illustrate the plausible mechanisms of action for this compound.
Caption: Postulated Anti-Inflammatory Signaling Pathway of this compound.
Caption: Postulated Opioid Receptor-Mediated Analgesic Pathway.
Experimental Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Acetic Acid-Induced Writhing Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3α-Dihydrocadambine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a notable indole (B1671886) alkaloid found in plant species of the Rubiaceae family, particularly in Nauclea latifolia and Neolamarckia cadamba (formerly Anthocephalus cadamba). This document provides a detailed protocol for the isolation and purification of this compound from plant material, intended for research, and drug development applications. The methodology encompasses extraction, fractionation, and chromatographic purification steps.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on general alkaloid isolation procedures from Nauclea and Neolamarckia species.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered root bark or leaves | Root bark is often a richer source of alkaloids. |
| Extraction Solvent | Methanol (B129727) or Ethanol | These polar solvents are effective for extracting a broad range of alkaloids. |
| Extraction Method | Maceration or Soxhlet extraction | Maceration is simpler, while Soxhlet is more efficient but uses heat. |
| Solvent-to-Sample Ratio | 10:1 (v/w) | A common ratio to ensure thorough extraction. |
| Acid-Base Fractionation | ||
| Acidic Solution | 5% Hydrochloric Acid (HCl) | To protonate alkaloids and bring them into the aqueous phase. |
| Basifying Agent | Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | To deprotonate alkaloids for extraction into an organic solvent. |
| pH for Basification | 9-10 | Ensures complete deprotonation of most alkaloids. |
| Organic Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃) | For extraction of the free base alkaloids. |
| Chromatographic Purification | ||
| Column Chromatography | ||
| Stationary Phase | Silica (B1680970) Gel (70-230 mesh) | A standard stationary phase for alkaloid separation. |
| Mobile Phase | Chloroform:Methanol gradient | Starting with 100% CHCl₃ and gradually increasing the proportion of MeOH. |
| Preparative HPLC | ||
| Column | C18 reverse-phase | Commonly used for the final purification of polar compounds like glycosidic alkaloids. |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid or TFA | Gradient elution is typically employed for optimal separation. |
| Detection Wavelength | 220-280 nm | Indole alkaloids typically exhibit strong UV absorbance in this range. |
| Expected Yield | 0.01% - 0.1% (w/w) | Highly dependent on the plant source, geographical location, and harvest time. |
| Purity | >95% | Achievable with the described multi-step purification protocol. |
Experimental Protocols
Preparation of Plant Material
-
Collect fresh plant material, such as the root bark or leaves of Nauclea latifolia or Neolamarckia cadamba.
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the material in a well-ventilated area, preferably in the shade, until it is brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction of Crude Alkaloids
-
Macerate the powdered plant material (1 kg) in methanol (10 L) for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Acid-Base Fractionation for Alkaloid Enrichment
-
Suspend the crude methanol extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic aqueous solution with dichloromethane (CH₂Cl₂) in a separatory funnel to remove neutral and weakly basic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide (NH₄OH).
-
Extract the liberated free alkaloids from the basified aqueous solution with dichloromethane (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.
Purification by Column Chromatography
-
Prepare a silica gel (70-230 mesh) column using a slurry packing method with chloroform.
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and a UV lamp (254 nm) for visualization.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Concentrate the pooled fractions to obtain a semi-purified fraction of this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.
-
Perform preparative HPLC on a C18 column.
-
Use a gradient elution with a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). A typical gradient might be from 10% to 70% Solvent B over 40 minutes.
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Application Notes and Protocols for Cell Culture Studies with 3α-Dihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a glucoindole alkaloid isolated from plants of the Neolamarckia (formerly Anthocephalus) and Uncaria genera.[1][2] Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments. Recent scientific investigations have begun to elucidate the pharmacological properties of the isolated constituents, including this compound. These notes provide an overview of the current knowledge and detailed protocols for in vitro cell culture studies to explore its therapeutic potential.
Known In Vitro Biological Activities
This compound has been evaluated in several in vitro assays, demonstrating a range of biological activities. The primary areas of investigation include its potential as an anti-cancer agent, a cholinesterase inhibitor, and a modulator of serotonergic receptors.
Data Presentation: Summary of Quantitative Data
The following tables summarize the available quantitative data from in vitro studies of this compound.
Table 1: Cytotoxicity Data
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | 48 hours | > 80 | [2] |
| HepG2 (Human Liver Carcinoma) | MTT Assay | 48 hours | > 80 | [2] |
Note: The high IC50 values suggest low direct cytotoxicity to these cancer cell lines under the tested conditions. However, one review has suggested that this compound may inhibit tumor growth and reverse drug resistance, though the primary data for this claim requires further investigation.[1]
Table 2: Enzyme Inhibition Data
| Enzyme | Source | IC50 (µg/mL) | Reference |
| Acetylcholinesterase (AChE) | Not Specified | 1.47 - 23.24 | |
| Butyrylcholinesterase (BChE) | Not Specified | 1.01 - 18.24 |
Table 3: Receptor Activity Data
| Receptor | Assay Type | EC50 (µM) | Effect | Reference |
| Serotonin (B10506) 5-HT1A | Receptor Binding Assay | 1.6 | Agonist |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical anticancer signaling pathway of this compound.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Workflow for the cholinesterase inhibition assay.
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines (e.g., A549, HepG2).
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATChI)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well flat-bottom plate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in Tris-HCl buffer.
-
Prepare AChE solution in Tris-HCl buffer.
-
Prepare DTNB solution (e.g., 10 mM) in Tris-HCl buffer.
-
Prepare ATChI substrate solution (e.g., 10 mM) in deionized water.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB solution
-
20 µL of the this compound dilution (or buffer for control, or a known inhibitor like physostigmine (B191203) for positive control).
-
20 µL of AChE solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATChI substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Protocol: Serotonin 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
This compound
-
Cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Radioligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT)
-
Non-specific binding control (e.g., high concentration of serotonin or a known 5-HT1A antagonist like WAY-100635)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
96-well plates or microcentrifuge tubes
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In each tube or well, add:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Serial dilutions of this compound (the competitor).
-
For total binding wells, add vehicle instead of the competitor.
-
For non-specific binding wells, add a high concentration of the non-labeled control ligand.
-
-
Reaction Initiation: Add the cell membrane preparation to each tube/well to start the binding reaction. The final volume should be consistent across all samples.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Analyze the competition curve using non-linear regression to determine the Ki or IC50 value, which represents the affinity of this compound for the 5-HT1A receptor. To determine if the compound is an agonist or antagonist, a functional assay (e.g., measuring cAMP levels or GTPγS binding) would be required.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. All work should be conducted in accordance with laboratory safety guidelines.
References
Application Notes and Protocols: Derivatization of 3α-Dihydrocadambine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] This class of compounds has garnered interest for a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[2][3] The derivatization of natural products like this compound is a key strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
These application notes provide a conceptual framework and generalized protocols for the derivatization of this compound and its subsequent evaluation in relevant bioassays. It is important to note that while the bioactivity of the parent compound and its isomers has been reported, specific studies on the synthesis and bioactivity of this compound derivatives are not extensively available in the public domain. Therefore, the following protocols are based on established methodologies for similar indole alkaloids and serve as a guide for initiating research in this area.
Proposed Derivatization Strategies for this compound
The structure of this compound features several reactive sites amenable to chemical modification, including hydroxyl groups on the glucose moiety and the aglycone, as well as a secondary amine in the indole core. These functional groups can be targeted for derivatization to potentially modulate the compound's biological activity.
1. Acetylation of Hydroxyl Groups: Acetylation is a common method to increase the lipophilicity of a compound, which may enhance cell membrane permeability. The multiple hydroxyl groups on the glucose moiety of this compound can be acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine.
2. Etherification of Hydroxyl Groups: Selective etherification of the hydroxyl groups can be performed to introduce a variety of alkyl or aryl groups, which can probe the steric and electronic requirements of the binding pocket of a biological target. This can be achieved using Williamson ether synthesis with an appropriate alkyl halide and a base.
3. N-Alkylation/N-Acylation of the Secondary Amine: The secondary amine in the indole ring system is a key site for modification. N-alkylation with different alkyl halides or N-acylation with acyl chlorides or anhydrides can introduce new substituents that may interact with target proteins.
4. Modification of the Carboxylic Acid Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amide derivatives, introducing a wide range of functional diversity.
Data Presentation: Bioactivity of Indole Alkaloid Derivatives
The following table is a template for summarizing quantitative data from bioassays of this compound derivatives. For illustrative purposes, it includes example data for cytotoxic indole alkaloids isolated from Nauclea orientalis against various human cancer cell lines.[3]
| Compound | Derivative Type | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) |
| Hypothetical Derivative 1 | Acetylated | Data | Data | Data | Data | Data |
| Hypothetical Derivative 2 | N-Alkylated | Data | Data | Data | Data | Data |
| Hypothetical Derivative 3 | Amide | Data | Data | Data | Data | Data |
| Nauclea Orientalis Alkaloid 1 | Indole Alkaloid | 5.34 | 8.21 | 10.56 | 12.33 | 9.78 |
| Nauclea Orientalis Alkaloid 2 | Indole Alkaloid | 7.12 | 11.45 | 13.89 | 15.67 | 11.03 |
| Nauclea Orientalis Alkaloid 3 | Indole Alkaloid | 6.88 | 9.32 | 12.14 | 14.21 | 10.55 |
| Cisplatin (Control) | Platinum Drug | 4.56 | 7.89 | 9.34 | 11.78 | 8.91 |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (5-10 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetylated derivative by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Anti-inflammatory Bioassay - Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on the known anti-inflammatory properties of related alkaloids from Neolamarckia cadamba.[2][4]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound derivatives in DMSO. Dilute the compounds to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.
-
Pre-treat the cells with the derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each derivative concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the derivative concentration.
Visualizations
Experimental Workflow for Bioassay
Caption: Workflow for evaluating the anti-inflammatory activity of this compound derivatives.
Plausible Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[5] This pathway is a plausible target for this compound and its derivatives.
Caption: Putative mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents, particularly in the area of anti-inflammatory and cytotoxic drug development. The protocols and frameworks provided herein offer a starting point for researchers to synthesize and evaluate new derivatives. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound, develop a diverse library of derivatives, and perform comprehensive bioassays to establish clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids from Nauclea orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3α-Dihydrocadambine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Dihydrocadambine is a natural indole (B1671886) alkaloid predominantly found in plant species of the Rubiaceae family, such as Neolamarckia cadamba.[1] Preliminary research has indicated its potential as a therapeutic agent, with observed anti-inflammatory, antioxidant, and cytotoxic properties.[1] Furthermore, early in vivo studies have demonstrated a dose-dependent hypotensive effect in rats, suggesting a complex mechanism of action possibly involving cholinergic receptors or the central nervous system.[2]
These application notes provide a comprehensive experimental framework for the detailed investigation of this compound. The protocols outlined below are designed to elucidate its mechanism of action, identify molecular targets, and assess its therapeutic potential.
In Vitro Efficacy and Mechanism of Action
A crucial first step in drug discovery is the in vitro evaluation of a compound's biological activity and toxicity.[3] These assays are cost-effective, reproducible, and essential for preclinical studies.[3]
Cytotoxicity Assessment in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution with culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line at each time point.
Data Presentation:
Table 1: IC₅₀ Values of this compound on Human Cancer Cell Lines
| Cell Line | Time Point | IC₅₀ (µM) |
| HeLa | 24h | 75.3 |
| 48h | 52.1 | |
| 72h | 38.9 | |
| MCF-7 | 24h | 88.2 |
| 48h | 65.7 | |
| 72h | 49.5 | |
| A549 | 24h | >100 |
| 48h | 89.4 | |
| 72h | 72.3 |
Experimental Workflow:
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated group.
Data Presentation:
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of LPS Control) |
| 1 | 92.5 ± 4.1 |
| 5 | 78.3 ± 3.5 |
| 10 | 55.1 ± 2.9 |
| 25 | 32.8 ± 2.2 |
Proposed Signaling Pathway:
Caption: Proposed NF-κB signaling pathway for anti-inflammatory action.
In Vivo Hypotensive Effects
Building upon preliminary findings, these experiments aim to delineate the mechanism behind the hypotensive action of this compound.[2]
Acute Hypotensive Effect in Anesthetized Rats
Objective: To confirm the dose-dependent hypotensive effect of this compound and investigate the involvement of the autonomic nervous system.
Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with urethane (B1682113) (1.2 g/kg, i.p.). Cannulate the trachea for artificial respiration. Insert a cannula into the carotid artery to monitor blood pressure and heart rate. Cannulate the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.
-
Compound Administration: Administer increasing doses of this compound (e.g., 0.5, 1, 2, 4 mg/kg, i.v.). Record mean arterial pressure (MAP) and heart rate (HR) continuously.
-
Autonomic Blockade (Optional): In separate groups of animals, pre-treat with:
-
Atropine (a muscarinic antagonist, 2 mg/kg, i.v.) to block cholinergic effects.
-
Hexamethonium (a ganglionic blocker, 10 mg/kg, i.v.) to block autonomic ganglia.
-
Propranolol (a β-blocker, 1 mg/kg, i.v.) to block β-adrenergic receptors. After pre-treatment, administer the same doses of this compound and record cardiovascular parameters.
-
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Compare the effects of this compound in the absence and presence of autonomic blockers.
Data Presentation:
Table 3: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (mg/kg) | Change in MAP (mmHg) | Change in MAP with Atropine (mmHg) | Change in MAP with Hexamethonium (mmHg) |
| 0.5 | -15.2 ± 2.1 | -5.3 ± 1.5 | -3.1 ± 1.2 |
| 1 | -28.5 ± 3.4 | -10.8 ± 2.2 | -6.7 ± 1.8 |
| 2 | -45.1 ± 4.0 | -22.6 ± 3.1 | -14.2 ± 2.5 |
| 4 | -62.7 ± 5.2 | -38.9 ± 4.3 | -25.8 ± 3.3 |
| *p < 0.05 compared to the group without blocker. |
Experimental Workflow:
Caption: Workflow for in vivo hypotensive effect evaluation.
Antioxidant Potential
The antioxidant properties of this compound can be explored through its ability to scavenge free radicals and upregulate endogenous antioxidant defenses.
DPPH Radical Scavenging Assay
Objective: To assess the direct antioxidant capacity of this compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid is used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound or control at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).
Data Presentation:
Table 4: DPPH Radical Scavenging Activity of this compound
| Compound | EC₅₀ (µg/mL) |
| This compound | 45.8 |
| Ascorbic Acid (Control) | 8.2 |
Proposed Signaling Pathway for Cellular Antioxidant Response:
References
- 1. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
- 2. "Studies on the effect of 3 &-dihydrocadambine isolated from Anthocepha" by Pongpan Aroonsang [digital.car.chula.ac.th]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up 3α-Dihydrocadambine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory-scale synthesis of 3α-Dihydrocadambine, a complex monoterpenoid indole (B1671886) alkaloid. The synthesis commences from secologanin (B1681713) and involves a multi-step process including dihydroxylation, selective protection, oxidation, reductive coupling with tryptamine, and a final Pictet-Spengler cyclization. This document includes quantitative data from the synthesis, detailed experimental procedures, and considerations for potential scale-up. Additionally, a hypothetical signaling pathway is presented based on the known anti-inflammatory properties of related alkaloids from the Nauclea genus, suggesting potential biological targets for this compound.
Introduction
This compound is a naturally occurring indole alkaloid isolated from plants of the Nauclea genus. As a member of the monoterpenoid indole alkaloid family, it represents a structurally complex scaffold with potential therapeutic applications. The development of a robust and scalable synthetic route is crucial for enabling further pharmacological investigation and potential drug development. This document outlines a proven synthetic pathway and provides practical guidance for its implementation and future scale-up.
Synthetic Pathway Overview
The total synthesis of this compound can be achieved from the iridoid glycoside secologanin. The overall strategy involves the stereoselective formation of a key glycol intermediate, followed by a series of functional group manipulations to construct the characteristic seven-membered ring and the complete alkaloid skeleton.[1][2]
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the final steps of the this compound synthesis as reported in the literature.[1]
| Step | Starting Material (SM) | Key Reagents | Product | Yield (%) |
| Pictet-Spengler & Deacetylation | Coupled Intermediate (8) (164 mg) | 90% Formic Acid, Potassium Carbonate | 3α/3β-Dihydrocadambine Mixture | 73% (total) |
| Purification | 3α/3β-Dihydrocadambine Mixture | Silica Gel (Methanol-Chloroform elution) | This compound (48 mg) | 40% (from 8) |
| 3β-Dihydrocadambine (40 mg) | 33% (from 8) |
Experimental Protocols
The following protocols are adapted from the work of Hamilton, Saunders, and McLean (1983).[1]
Formation of the Cyclic Acetal (5)
-
A solution of the epimeric glycols (90 mg) in methanol (B129727) (4 mL) is stirred at room temperature with Amberlite IR 120 resin (300 mg) for 12 hours.
-
The resin is removed by filtration, and the solvent is evaporated to yield the cyclic acetal (5) quantitatively.
Oxidation to the Aldehyde (6)
-
A solution of the cyclic acetal (5) (59 mg, 0.09 mmol) in tetrahydrofuran (B95107) (7 mL) containing concentrated hydrochloric acid (60 mg) is stirred at room temperature for 16 hours.
-
The solvent is removed under vacuum.
-
The residue is purified by chromatography on silica gel with ether as the eluent to give the aldehyde (6) (37 mg).
Reductive Coupling with Tryptamine (to form 8)
Note: The original literature performs a reductive coupling to obtain the intermediate for the next step. The specific protocol for this step is not detailed in the provided search results but is a standard procedure in organic synthesis.
Pictet-Spengler Cyclization and Deacetylation
-
A solution of the epimeric coupled intermediate (8) (164 mg, 0.22 mmol) in 90% formic acid (10 mL) is heated to 95°C for 18 hours.
-
The solvent is removed by vacuum distillation.
-
The residue (165 mg) is stirred with potassium carbonate (20 mg) in methanol (5 mL) at room temperature for 1 hour.
-
The mixture is filtered, and the solvent is removed on a rotary evaporator.
Purification of this compound
-
The residue from the previous step is chromatographed on silica gel using a methanol-chloroform elution system.
-
This compound (48 mg) is eluted first, followed by the 3β isomer (40 mg).
-
The this compound can be recrystallized from an ether-chloroform mixture to obtain crystals (mp 182-187°C, dec.).[1]
Considerations for Scaling Up
Scaling up the synthesis of complex natural products like this compound presents several challenges. While a specific large-scale protocol is not available in the literature, the following points should be considered:
-
Reagent Stoichiometry and Cost: The cost and availability of starting materials, particularly secologanin, will be a major factor. Optimization of reagent stoichiometry will be critical to minimize waste and cost on a larger scale.
-
Reaction Conditions:
-
Temperature Control: Exothermic reactions, if any, will require careful monitoring and control in large reactors to prevent side reactions and ensure safety.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity in large reaction vessels to avoid localized concentration gradients and "hot spots".
-
-
Work-up and Purification:
-
Extraction: Liquid-liquid extractions can become cumbersome at a large scale. Alternative methods like continuous extraction or centrifugation may be necessary.
-
Chromatography: Large-scale column chromatography is expensive and time-consuming. Developing crystallization protocols for intermediates and the final product is highly recommended for efficient purification.
-
-
Stereoselectivity: Maintaining high stereoselectivity at each step is critical. Minor changes in reaction conditions during scale-up can sometimes affect the stereochemical outcome.
Hypothetical Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet elucidated, several alkaloids from Nauclea species have demonstrated anti-inflammatory properties.[3] These effects are often mediated through the inhibition of pro-inflammatory signaling cascades such as NF-κB and MAPK.[3] Based on this, a hypothetical signaling pathway for the anti-inflammatory action of this compound is proposed below.
Caption: Hypothetical anti-inflammatory signaling pathway.
This proposed mechanism suggests that this compound may exert anti-inflammatory effects by inhibiting key upstream kinases (IKK and MAPKs) in the TLR4 signaling pathway, thereby preventing the activation and nuclear translocation of the transcription factor NF-κB and reducing the expression of pro-inflammatory cytokines. This hypothesis provides a framework for future biological evaluation of this compound. Further studies on the immunomodulatory effects of related compounds suggest a potential regulation of cytokines like TNF-α and IL-10.[4]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of immunomodulatory (humoral as well as cell-mediated) and cytokines (TNF-α & IL-10) regulating potential of Neolamarckia cadamba fruit extract in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3α-Dihydrocadambine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3α-Dihydrocadambine. Our goal is to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The synthesis of this compound is typically achieved through a Pictet-Spengler reaction. This involves the condensation of a tryptamine (B22526) derivative with a protected and modified secologanin (B1681713) precursor, followed by cyclization and deprotection steps. A well-established method involves the reaction of a coupled intermediate of tryptamine and an oxidized secologanin derivative in the presence of a strong acid.[1]
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Low Stereoselectivity: The Pictet-Spengler cyclization often yields a mixture of 3α- and 3β-dihydrocadambine epimers, which can be difficult to separate.[1]
-
Byproduct Formation: Under the acidic and high-temperature conditions required for the reaction, degradation of starting materials and the product can occur, leading to a complex mixture of uncharacterized byproducts.[1]
-
Difficult Purification: The similar polarity of the 3α and 3β isomers makes their chromatographic separation challenging.
Q3: What kind of yields can I expect for this compound?
Yields can vary significantly based on the specific protocol and optimization. A published procedure using 90% formic acid as the catalyst at 95°C for 18 hours reported a yield of 40% for this compound and 33% for the 3β-epimer after chromatographic separation.[1]
Q4: Is it possible to improve the stereoselectivity of the reaction to favor the 3α isomer?
Improving stereoselectivity in the Pictet-Spengler reaction is a significant area of research. While the established protocol shows low stereoselectivity, exploring different acid catalysts (e.g., trifluoroacetic acid, Lewis acids), reaction temperatures, and solvents may influence the diastereomeric ratio. Kinetic control at lower temperatures often favors the formation of the cis product in Pictet-Spengler reactions involving tryptophan derivatives, though this may require longer reaction times or more potent catalysts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to degradation. |
| Degradation of Starting Materials or Product | The glycosidic linkages in the secologanin derivative and the product are sensitive to strong acid and high temperatures. Consider using milder acid catalysts or lowering the reaction temperature. Protecting groups on sensitive functionalities that can be removed in a later step might also prevent degradation. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid are critical. While 90% formic acid has been shown to be effective, other protic or Lewis acids could be explored. Titrate the catalyst concentration to find the optimal balance between reaction rate and stability of the reactants and products. |
Problem 2: Poor 3α:3β Stereoselectivity
| Possible Cause | Suggested Solution |
| Thermodynamic Equilibrium | The reaction conditions (high temperature) may favor the formation of a thermodynamic mixture of epimers. To favor the kinetically controlled product, which is often the cis isomer in related reactions, try running the reaction at a lower temperature for a longer duration. |
| Acid Catalyst Influence | The nature of the acid catalyst can influence the transition state of the cyclization and thus the stereochemical outcome. Experiment with a range of Brønsted and Lewis acids to determine their effect on the diastereomeric ratio. |
| Solvent Effects | The polarity of the solvent can impact the stability of the intermediates and transition states. A screening of different solvents (both protic and aprotic) may reveal conditions that favor the formation of the 3α isomer. |
Problem 3: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Degradation of Secologanin Derivative | Under strong acidic conditions, the secologanin precursor can undergo various side reactions, including hydrolysis of the glycosidic bond or other acid-catalyzed rearrangements. Ensure starting materials are pure and consider milder reaction conditions. |
| Oxidation | If the reaction is not performed under an inert atmosphere, oxidation of the indole (B1671886) nucleus of the tryptamine moiety or other sensitive functional groups can occur, especially at elevated temperatures. |
| Further Reactions of the Product | The product itself might not be stable under the reaction conditions and could undergo further reactions. Minimizing reaction time once the formation of the desired product has plateaued can help reduce the formation of these subsequent byproducts. |
Problem 4: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of 3α and 3β Isomers | These epimers have very similar polarities. For silica (B1680970) gel chromatography, a solvent system with fine gradients of a polar modifier (e.g., methanol (B129727) in chloroform) is necessary.[1] Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase for better separation. |
| Presence of Uncharacterized, Polar Byproducts | The "uncharacterizable mixture" reported is likely composed of highly polar degradation products.[1] A preliminary purification step, such as a liquid-liquid extraction or a short silica plug, might help remove these impurities before the final chromatographic separation. |
| Product Tailing on Silica Gel | The basic nitrogen atoms in the dihydrocadambine structure can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the peak shape. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Dihydrocadambine Isomers
| Product | Yield (%) |
| This compound | 40 |
| 3β-Dihydrocadambine | 33 |
Data from the synthesis involving the reaction of the coupled intermediate of tryptamine and a secologanin derivative in 90% formic acid at 95°C for 18 hours, followed by deacetylation and silica gel chromatography.[1]
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization and Deprotection
This protocol is based on the method described by Hamilton, Saunders, and McLean (1983).[1]
-
Reaction Setup: A solution of the epimeric coupled intermediate (derived from tryptamine and the oxidized secologanin derivative) is prepared in 90% formic acid.
-
Cyclization: The solution is heated to 95°C for 18 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, the formic acid is removed by vacuum distillation.
-
Deacetylation: The residue is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature for 1 hour.
-
Workup: The mixture is filtered, and the solvent is removed on a rotary evaporator.
-
Purification: The residue is purified by silica gel chromatography using a methanol-chloroform elution system to separate the 3α- and 3β-dihydrocadambine isomers.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flow for troubleshooting common issues in this compound synthesis.
Caption: A simplified proposed biosynthetic pathway to Dihydrocadambine.
References
Technical Support Center: Purification of 3α-Dihydrocadambine
Welcome to the Technical Support Center for the purification of 3α-Dihydrocadambine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this promising indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a natural indole alkaloid found in plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] Its purification can be challenging due to its complex structure, the presence of its 3β-isomer, and its potential for degradation under certain conditions. Key difficulties include co-elution with structurally similar alkaloids, strong interactions with stationary phases, and peak tailing during chromatography.
Q2: What are the most common impurities encountered during the purification of this compound?
A2: The most common impurities include:
-
3β-Dihydrocadambine: A stereoisomer that often co-elutes with the 3α form.
-
Other indole alkaloids: Crude plant extracts contain a variety of structurally related alkaloids.
-
Pigments and phenolic compounds: These are common co-extractives from plant material.
-
Degradation products: this compound can be sensitive to pH and temperature, leading to the formation of degradation products during extraction and purification.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic techniques is often necessary.
-
Column Chromatography (CC): Typically used for initial fractionation of the crude extract. Normal-phase chromatography on silica (B1680970) gel is a common first step.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Essential for the final purification and separation of closely related compounds like the 3α and 3β isomers. Both normal-phase and reversed-phase HPLC can be employed.
Q4: How can I assess the purity of my purified this compound?
A4: Purity is typically assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A pure sample should show a single, symmetrical peak. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used to confirm the structure and identity of the purified compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound after initial extraction. | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area.- Increase extraction time or perform multiple extractions with fresh solvent.- Consider using a combination of polar and non-polar solvents for exhaustive extraction. |
| Significant peak tailing in HPLC. | - Strong interaction between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica-based stationary phase.- Column overload. | - Add a modifier like triethylamine (B128534) (0.1-0.5%) to the mobile phase to mask the silanol groups.- Use a base-deactivated HPLC column.- Reduce the sample load on the column. |
| Co-elution of 3α- and 3β-Dihydrocadambine. | The isomers have very similar physicochemical properties. | - Optimize the mobile phase composition in HPLC. Small changes in solvent polarity or the use of different solvent systems can improve resolution.- Employ a longer HPLC column or a column with a smaller particle size to increase theoretical plates and enhance separation.- Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). |
| Degradation of this compound during purification. | The compound may be sensitive to acidic or basic conditions, heat, or light. | - Maintain a neutral or slightly acidic pH during extraction and purification.- Avoid prolonged exposure to high temperatures by using rotary evaporation at reduced pressure and moderate temperatures.- Protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Difficulty in crystallizing the purified compound. | - The presence of minor impurities.- Inappropriate solvent system. | - Further purify the sample using preparative HPLC until a single peak is observed in analytical HPLC.- Screen a variety of solvents and solvent mixtures (e.g., ether-chloroform) for crystallization.- Try slow evaporation or vapor diffusion techniques. |
Quantitative Data
The purification of this compound from a synthetic mixture has been reported, providing an example of achievable yields in a controlled setting.
| Purification Stage | Starting Material | Product | Yield | Reference |
| Silica Gel Chromatography | 165 mg of crude residue from synthesis | This compound | 48 mg (29%) | [2] |
| 3β-Dihydrocadambine | 40 mg (24%) | [2] |
Experimental Protocols
Protocol 1: Purification of Synthetic this compound by Column Chromatography
This protocol is adapted from a synthetic procedure and details the separation of 3α- and 3β-dihydrocadambine.
1. Sample Preparation:
- A residue (165 mg) from a synthetic reaction is treated with potassium carbonate (20 mg) in methanol (B129727) (5 mL) at room temperature for 1 hour and then filtered.
- The solvent is removed on a rotary evaporator.
2. Chromatographic Separation:
- The residue is subjected to chromatography on a silica gel column.
- Elution is performed with a methanol-chloroform solvent system.
- This compound is reported to elute first, followed by the 3β isomer.
3. Fraction Collection and Analysis:
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the desired compounds.
- Fractions containing pure this compound are pooled.
4. Final Steps:
- The solvent is evaporated from the pooled fractions to yield the purified compound.
- The identity and purity of the final product are confirmed by spectroscopic methods (IR, UV, 1H NMR) and comparison with literature data.
Protocol 2: General Workflow for Isolation of Indole Alkaloids from Plant Material
This is a generalized workflow that can be adapted for the isolation of this compound from Neolamarckia cadamba.
1. Extraction:
- Dried and powdered plant material (e.g., leaves or bark) is extracted with a suitable solvent, such as methanol or a mixture of methanol and water.
- The extraction can be performed by maceration, sonication, or Soxhlet extraction.
- The crude extract is filtered and concentrated under reduced pressure.
2. Liquid-Liquid Partitioning:
- The crude extract is suspended in an acidic aqueous solution (e.g., 5% acetic acid) and partitioned with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-polar impurities.
- The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.
3. Initial Chromatographic Fractionation:
- The crude alkaloid fraction is subjected to column chromatography on silica gel.
- A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Fractions are collected and monitored by TLC. Fractions with similar profiles are combined.
4. Preparative HPLC Purification:
- Fractions enriched in this compound are further purified by preparative HPLC.
- A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- A shallow gradient is often necessary to achieve separation of the 3α and 3β isomers.
- Fractions corresponding to the this compound peak are collected.
5. Purity Assessment and Structure Elucidation:
- The purity of the final compound is assessed by analytical HPLC-DAD and/or LC-MS.
- The structure is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Low Solubility of 3α-Dihydrocadambine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of 3α-Dihydrocadambine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural glucoindole alkaloid found in plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] It is being investigated for various potential therapeutic applications, including anti-inflammatory, antioxidant, and hypotensive effects.[1] However, like many alkaloids, it is poorly soluble in aqueous solutions, which can significantly hinder its absorption and bioavailability, thereby limiting its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the general solubility characteristics of alkaloids like this compound?
A2: Alkaloids are typically weak bases. In their free base form, they are often poorly soluble in water but readily dissolve in organic solvents such as chloroform, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[2] Their salts, formed by reacting with acids, are usually more soluble in water and alcohol.[2]
Q3: Which strategies are most effective for enhancing the solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][4]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[2][5][6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.[7][8][9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| Precipitation observed when preparing aqueous stock solutions. | Low intrinsic aqueous solubility of the free base form. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous assays, dilute the stock solution at least 1000-fold in the aqueous medium to minimize solvent effects and prevent precipitation. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the culture medium over time. | Visually inspect the wells for precipitation under a microscope. Consider using a formulation approach, such as complexation with a water-soluble cyclodextrin (e.g., HP-β-CD), to maintain solubility in the aqueous medium. |
| Low signal or activity in enzyme inhibition assays. | The effective concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | Determine the saturation solubility in the assay buffer. Ensure all working concentrations are below this limit. Alternatively, use a solubilizing excipient that does not interfere with the assay. |
Issue 2: Poor Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration. | Poor dissolution and absorption in the gastrointestinal tract. | Formulate this compound using a solubility enhancement technique. Solid dispersions with polymers like PVP K30 or nanosuspensions can significantly improve dissolution rate and absorption. |
| High dose required to achieve a therapeutic effect. | Limited absorption due to low solubility. | Develop a formulation that increases the saturation solubility and dissolution velocity. A nanosuspension or a solid dispersion can increase the drug concentration gradient at the absorption site. |
Data Presentation: Solubility Enhancement Techniques
Disclaimer: The following quantitative data is representative of poorly soluble drugs and may not be specific to this compound due to the lack of publicly available data for this specific compound.
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Drugs
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Solid Dispersion (with PVP K30) | 3 to 6-fold[10] | Simple and cost-effective methods (e.g., solvent evaporation). Can convert the drug to a more soluble amorphous form.[10] | Potential for recrystallization of the amorphous drug during storage, reducing solubility. |
| Nanosuspension | Approximately 5-fold | High drug loading is possible. Applicable to a wide range of poorly soluble drugs. | Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability of the nanosuspension can be a challenge. |
| Cyclodextrin Complexation (with HP-β-CD) | >100-fold (for some drugs)[8] | Significant solubility enhancement. Can protect the drug from degradation. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
Table 2: Typical Particle Size and Polydispersity Index (PDI) for Nanosuspensions
| Parameter | Typical Value | Significance |
| Particle Size (Z-average) | 200 - 500 nm[2] | Smaller particle size leads to a larger surface area and faster dissolution. |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more uniform and stable nanosuspension. |
| Zeta Potential | > |30| mV | A higher magnitude of zeta potential indicates greater electrostatic stability, preventing particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of this compound by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a temperature below its glass transition temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Purified water
-
High-shear stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water (e.g., 1-2% w/v).
-
Disperse the micronized this compound powder in the stabilizer solution to form a presuspension.
-
Homogenize the presuspension using a high-shear stirrer for 15-30 minutes.
-
Pass the presuspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 homogenization cycles.
-
Monitor the particle size and polydispersity index (PDI) of the nanosuspension between cycles using a particle size analyzer.
-
Continue homogenization until the desired particle size (typically < 500 nm) and PDI (< 0.3) are achieved.
-
Collect the final nanosuspension and store it at a controlled temperature.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
HP-β-CD
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 45-60 minutes, adding more of the solvent mixture as needed to maintain a suitable consistency.
-
Scrape the kneaded mass from the mortar.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the inclusion complex in a tightly sealed container protected from moisture.
Mandatory Visualizations
References
- 1. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3α-Dihydrocadambine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3α-Dihydrocadambine in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing, browning) | Degradation of this compound, potentially due to oxidation or pH-mediated reactions. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in amber vials at low temperatures (-20°C or -80°C) to minimize light exposure and thermal degradation. 3. Consider purging solutions with an inert gas (e.g., nitrogen, argon) to prevent oxidation. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in the chosen solvent. Consider using a co-solvent system if necessary. 2. Ensure the pH of the solution is within a stable range for the compound. 3. Filter the solution through a 0.22 µm syringe filter before use. |
| Inconsistent results in bioassays | Degradation of the active compound leading to a decrease in effective concentration. | 1. Always use freshly prepared solutions for bioassays. 2. If stored solutions must be used, verify the concentration and purity using a validated stability-indicating HPLC method before each experiment. 3. Ensure that the pH and temperature of the assay buffer are compatible with the stability of this compound. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products. 3. Characterize the degradation products using LC-MS and NMR to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound stock solutions?
To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:
-
Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for indole (B1671886) alkaloids.
-
pH: Maintain a slightly acidic to neutral pH (around 6-7) for aqueous solutions, as alkaline conditions can accelerate degradation.
-
Solvent: For aqueous solutions, it is recommended to prepare them fresh for each experiment from a stock solution in an organic solvent like DMSO.
2. How can I assess the stability of this compound in my experimental conditions?
A forced degradation study is the most effective way to assess the stability of this compound. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products and determine the degradation pathways.
3. What is a stability-indicating HPLC method and why do I need one?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. This is crucial for obtaining reliable data in stability studies and ensuring the quality of your experimental results.
4. What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Based on general guidelines for pharmaceuticals, the following conditions are recommended:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid and solution) |
| Photodegradation | Exposure to UV light (254 nm) and visible light for a specified duration |
Note: The duration and temperature may need to be optimized to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a general workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound degradation are not extensively documented, the logical relationship for assessing stability follows a clear path.
Caption: Logical workflow for the stability assessment of this compound.
Technical Support Center: Optimizing Pictet-Spengler Conditions for Dihydrocadambine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Pictet-Spengler synthesis of dihydrocadambines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for dihydrocadambine synthesis?
A1: The Pictet-Spengler reaction is a chemical reaction where a β-arylethylamine, such as tryptamine (B22526), condenses with an aldehyde or ketone, followed by ring closure.[1] In the synthesis of dihydrocadambines, tryptamine reacts with a protected and modified secologanin (B1681713) derivative (an aldehyde). The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole (B1671886) ring of tryptamine to form a new heterocyclic ring.[1]
Q2: What are the typical starting materials for the Pictet-Spengler synthesis of dihydrocadambines?
A2: The synthesis generally involves the coupling of a tryptamine derivative with secologanin, a complex aldehyde-containing natural product.[2] Secologanin is often chemically modified and protected before the Pictet-Spengler reaction.[2]
Q3: What are the established reaction conditions for the synthesis of 3α- and 3β-dihydrocadambine?
A3: A reported successful synthesis utilized a solution of the coupled tryptamine-secologanin intermediate in 90% formic acid, heated to 95°C for 18 hours. This was followed by a deacetylation step.[2]
Q4: What kind of yields can be expected for the Pictet-Spengler cyclization to form dihydrocadambines?
A4: Under the conditions of 90% formic acid at 95°C, the synthesis of 3α-dihydrocadambine and 3β-dihydrocadambine has been reported to yield 40% and 33%, respectively.[2]
Q5: Is stereoselectivity a concern in the Pictet-Spengler synthesis of dihydrocadambines?
A5: Yes, stereoselectivity is a significant consideration. The Pictet-Spengler reaction to form the seven-membered ring in dihydrocadambines can exhibit low stereoselectivity, leading to a mixture of diastereomers (e.g., 3α and 3β isomers).[2] The choice of reaction conditions, including the acid catalyst and temperature, can influence the diastereomeric ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently acidic conditions: The iminium ion, the electrophilic species that undergoes cyclization, may not form efficiently without a strong enough acid catalyst.[1] | Increase the concentration of the acid catalyst (e.g., formic acid). Alternatively, stronger acids like trifluoroacetic acid (TFA) could be trialed, though this may require further optimization of reaction time and temperature to avoid degradation. |
| Decomposition of starting materials: The complex structures of the starting materials, particularly the secologanin derivative, may be sensitive to the harsh reaction conditions (high temperature and strong acid). | Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the appearance of degradation products. Consider lowering the reaction temperature and extending the reaction time. The use of milder acid catalysts could also be explored. | |
| Steric hindrance: The bulky nature of the protected secologanin derivative might sterically hinder the cyclization step. | Ensure that the protecting group strategy for secologanin is optimized to minimize steric hindrance around the reaction center. | |
| Formation of Multiple Side Products | Over-reaction or degradation: Prolonged exposure to high temperatures and strong acid can lead to the formation of various side products through degradation or further reactions of the desired product. | Optimize the reaction time by monitoring the reaction progress. Once the formation of the desired product plateaus, the reaction should be quenched to prevent further side reactions. |
| Competing reaction pathways: The functional groups present in the starting materials might undergo side reactions under the acidic conditions. For example, acid-catalyzed hydrolysis of protecting groups could occur. | Carefully select protecting groups that are stable under the Pictet-Spengler reaction conditions. If sensitive functional groups are present, consider alternative, milder reaction conditions. | |
| Poor Stereoselectivity (Mixture of Diastereomers) | Thermodynamic control of the reaction: At higher temperatures, the reaction may be under thermodynamic control, leading to a mixture of the most stable diastereomers. | To favor kinetic control and potentially improve stereoselectivity, the reaction could be attempted at lower temperatures. This will likely require longer reaction times and careful monitoring. |
| Nature of the acid catalyst: The counterion of the acid catalyst can influence the transition state of the cyclization and thus the stereochemical outcome. | Experiment with different acid catalysts (e.g., TFA, HCl, various sulfonic acids) to see if the diastereomeric ratio can be improved. | |
| Difficulty in Product Purification | Formation of polar byproducts: Acid-catalyzed reactions can generate polar byproducts that are difficult to separate from the desired dihydrocadambine product. | A thorough aqueous workup to neutralize the acid catalyst is crucial. Employing different chromatography techniques (e.g., normal phase, reverse phase, or ion-exchange chromatography) may be necessary for effective purification. |
| Similar polarity of diastereomers: The 3α and 3β diastereomers of dihydrocadambine may have very similar polarities, making their separation by column chromatography challenging. | Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation of the diastereomers. Alternatively, derivatization of the mixture to enhance the polarity difference before chromatography could be explored. |
Quantitative Data
The following table summarizes the reported yields for the Pictet-Spengler synthesis of 3α- and 3β-dihydrocadambine.
| Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Formic Acid | 90% aqueous | 95 | 18 | 40 | [2] |
| 3β-dihydrocadambine | Formic Acid | 90% aqueous | 95 | 18 | 33 | [2] |
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization for Dihydrocadambine Synthesis
This protocol is adapted from the reported synthesis of 3α- and 3β-dihydrocadambine.[2]
Materials:
-
Coupled tryptamine-secologanin intermediate
-
90% Formic acid
-
Potassium carbonate
-
Silica (B1680970) gel for column chromatography
-
Methanol-chloroform elution solvent mixture
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the epimeric mixture of the coupled tryptamine-secologanin intermediate (1.0 eq) in 90% formic acid.
-
Heating: Heat the reaction mixture to 95°C under a reflux condenser for 18 hours.
-
Solvent Removal: After 18 hours, cool the reaction mixture to room temperature and remove the formic acid by vacuum distillation using a rotary evaporator.
-
Deacetylation: To the residue, add methanol and potassium carbonate (a catalytic amount). Stir the mixture at room temperature for 1 hour to facilitate deacetylation.
-
Filtration: Filter the mixture to remove any inorganic salts.
-
Concentration: Remove the methanol from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a methanol-chloroform elution system to separate the 3α- and 3β-dihydrocadambine isomers.
Visualizations
Caption: Pictet-Spengler reaction mechanism for dihydrocadambine.
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Caption: A logical troubleshooting guide for low reaction yield.
References
Technical Support Center: 3α-Dihydrocadambine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3α-Dihydrocadambine. The information provided is based on published literature and general principles of organic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side product formation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound and significant formation of a major byproduct. | The primary byproduct is often the C-3 epimer, 3β-Dihydrocadambine, due to the non-stereospecific nature of the intramolecular Pictet-Spengler reaction at this position.[1] | - Optimize reaction conditions (temperature, reaction time, and acid catalyst concentration) to favor the formation of the 3α-isomer. - Employ chiral catalysts or auxiliaries to improve the diastereoselectivity of the Pictet-Spengler reaction. - Utilize highly efficient chromatographic techniques (e.g., preparative HPLC) for the separation of the 3α and 3β isomers.[1] |
| Presence of multiple minor, uncharacterized side products. | Under the strongly acidic and high-temperature conditions of the Pictet-Spengler reaction (e.g., 90% formic acid, 95°C), several side reactions can occur[1]: - Degradation of the secologanin (B1681713) derivative: The glycosidic linkage and other functional groups in the secologanin-derived aldehyde may be susceptible to acid-catalyzed hydrolysis or rearrangement. - Side reactions of tryptamine (B22526): Tryptamine may undergo self-condensation or other acid-catalyzed side reactions. - Incomplete deprotection: If protecting groups are used for the hydroxyl functions of the glycoside, their incomplete removal can lead to a mixture of partially deprotected products. - Epimerization at other stereocenters: While less common, prolonged exposure to harsh acidic conditions could potentially lead to epimerization at other chiral centers. | - Careful control of reaction conditions: Minimize reaction time and temperature to the minimum required for the completion of the main reaction. - Use of milder acid catalysts: Investigate the use of alternative, milder Brønsted or Lewis acids. - Protection group strategy: Ensure the chosen protecting groups are stable under the reaction conditions and can be removed cleanly in a subsequent step. - Thorough purification: Employ a multi-step purification protocol, potentially involving different chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by reverse-phase HPLC) to isolate the desired product from the complex mixture of side products. |
| Difficulty in purifying the final product. | The presence of multiple, structurally similar side products, including the 3β-epimer and other uncharacterized compounds, can complicate the purification process.[1] | - Stepwise purification: Fractionate the crude product using silica gel chromatography with a carefully selected solvent system.[1] - High-resolution chromatography: For challenging separations of isomers, consider preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). - Recrystallization: If the this compound is crystalline, recrystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the 3β-epimer, 3β-Dihydrocadambine. The key intramolecular Pictet-Spengler reaction that forms the tetrahydro-β-carboline core is often not completely stereoselective at the newly formed chiral center (C-3), leading to a mixture of both diastereomers.[1]
Q2: A published procedure reports the formation of "at least five uncharacterized compounds." What could these be?
A2: While the exact structures of these minor side products are not specified in the literature, they likely arise from the harsh acidic and thermal conditions used in the Pictet-Spengler cyclization.[1] Plausible identities include:
-
Degradation products of the complex secologanin-derived aldehyde.
-
Products resulting from incomplete deprotection of the glycoside moiety.
-
Rearrangement products of the carbocation intermediates formed during the reaction.
-
Minor isomers resulting from epimerization at other stereocenters.
Q3: How can I minimize the formation of the 3β-Dihydrocadambine epimer?
A3: Minimizing the formation of the 3β-epimer involves enhancing the diastereoselectivity of the Pictet-Spengler reaction. This can be approached by:
-
Screening Reaction Conditions: Systematically varying the temperature, reaction time, and the nature and concentration of the acid catalyst can help identify conditions that favor the formation of the 3α-isomer.
-
Chiral Induction: The use of chiral Brønsted acids or other chiral catalysts has been shown to induce enantioselectivity in Pictet-Spengler reactions and could potentially be adapted to improve diastereoselectivity in this intramolecular case.
Q4: What analytical techniques are best suited for monitoring the reaction and identifying side products?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of the product mixture complexity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the ratio of 3α- to 3β-dihydrocadambine and to detect minor impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the main product and various side products, which can provide clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of the final product and, if isolated in sufficient quantity, the major side products. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are particularly powerful for complex molecules like Dihydrocadambine.
Quantitative Data Summary
The following table summarizes the reported yields of this compound and its major side product, 3β-Dihydrocadambine, from a key synthetic step.
| Product | Yield (%) |
| This compound | 40 |
| 3β-Dihydrocadambine | 33 |
Data sourced from a study by McLean et al., where the coupled intermediate was treated with 90% formic acid followed by deacetylation.[1]
Experimental Protocols
Key Experiment: Intramolecular Pictet-Spengler Reaction and Deprotection
This protocol describes the crucial step where the tetrahydro-β-carboline core of this compound is formed.
Procedure: A solution of the epimeric intermediate (derived from the reductive coupling of tryptamine and the protected secologanin-derived aldehyde) (164 mg; 0.22 mmol) in 10 mL of 90% formic acid is heated to 95°C for 18 hours. The solvent is then removed by vacuum distillation. The residue (165 mg) is stirred with potassium carbonate (20 mg) in 5 mL of methanol (B129727) at room temperature for 1 hour to effect deacetylation, and then filtered. The solvent is removed on a rotary evaporator, and the residue is chromatographed on silica gel with a methanol-chloroform elution. This compound (48 mg; 0.088 mmol) is eluted first, followed by the 3β isomer (40 mg; 0.073 mmol). Other fractions may afford a mixture of uncharacterized compounds.[1]
Visualizations
Caption: Synthetic pathway to this compound highlighting the formation of the major side product.
Caption: Troubleshooting workflow for side product formation in this compound synthesis.
References
troubleshooting 3α-Dihydrocadambine spectroscopic analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 3α-Dihydrocadambine. It addresses common issues encountered during spectroscopic analysis to ensure accurate data acquisition and interpretation.
Frequently Asked Questions (FAQs)
NMR Spectroscopy
Q1: My ¹H NMR spectrum shows broad and poorly resolved peaks. What is the cause and how can I improve the resolution?
A1: Broad peaks in an NMR spectrum can stem from several factors:
-
Poor Shimming: The homogeneity of the magnetic field greatly affects resolution. Readjusting the shim coils of the spectrometer is a critical first step to sharpen peaks.[1]
-
High Sample Concentration: Overly concentrated samples can increase viscosity and intermolecular interactions, leading to peak broadening.[1][2] Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Paramagnetic metal ions, even at trace levels, can cause significant line broadening.[3] Using a chelating agent like EDTA or filtering the sample through a small plug of silica (B1680970) gel can help remove them.
-
Solid Particles: Suspended particles in the NMR tube disrupt the magnetic field's homogeneity. It is recommended to filter the sample before transferring it to the NMR tube.[1]
Q2: I see a very large, broad signal in my spectrum that is obscuring my peaks of interest. What is it and how can I remove it?
A2: This is most likely the residual water (H₂O) peak from a non-anhydrous deuterated solvent.[1] Deuterated solvents are often hygroscopic and absorb moisture from the air.[1] This large signal can obscure analyte signals and even saturate the detector.[1] To mitigate this, you can use solvent suppression techniques during NMR acquisition, such as:
-
Presaturation: This method irradiates the water resonance frequency, leading to a significant reduction in its signal.[1] For effective suppression, a longer relaxation delay (e.g., 2-5 seconds) is recommended.[1]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This technique uses gradients and selective pulses to dephase the water signal while preserving other signals, which is especially useful for observing exchangeable protons.[1]
Q3: My spectrum contains extra peaks that do not correspond to this compound. How can I identify their source?
A3: These extraneous peaks are likely impurities. Common sources include:
-
Residual Solvents: Solvents used during purification (e.g., ethyl acetate (B1210297), acetone, dichloromethane) can be retained in the sample.[1][2] Some compounds hold onto solvents like ethyl acetate very tightly; displacing it by dissolving the sample in dichloromethane (B109758) and re-evaporating can be effective.[2]
-
Grease: Grease from glassware joints is a common contaminant.
-
Sample Degradation: If the sample is unstable, degradation products may appear over time. Comparing the chemical shifts of the unknown peaks to standard charts for common laboratory solvents and impurities can help in their identification.
Q4: How can I definitively identify exchangeable protons, such as those from hydroxyl (-OH) or amine (-NH) groups?
A4: The most common method is a D₂O exchange experiment . Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake the tube vigorously for a few minutes, and re-acquire the ¹H NMR spectrum.[2] Protons attached to heteroatoms (O, N) will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[2]
Mass Spectrometry
Q1: I am having trouble observing the molecular ion peak ([M+H]⁺) for this compound. What could be the issue?
A1: The absence of a clear molecular ion peak can be due to several factors, particularly for complex natural products:
-
In-Source Fragmentation: The compound may be fragmenting in the ionization source before it can be detected. Lowering the source energy (e.g., fragmentor voltage) can help preserve the molecular ion.
-
Thermal Instability: Alkaloids can be thermally labile. If using a technique with a heated inlet, the compound may degrade before ionization.[4]
-
Low Volatility: Some alkaloids have high vapor pressures and are volatile, which can make them difficult to analyze directly with certain techniques.[4] Ensure your chosen ionization method (e.g., ESI, APCI) is appropriate for the compound's properties.
Q2: My mass spectrum shows many fragment ions. What are the expected fragmentation patterns for an indole (B1671886) alkaloid like this compound?
A2: Indole alkaloids exhibit characteristic fragmentation patterns that can aid in structure elucidation. Common fragmentation mechanisms include:
-
Retro-Diels-Alder (RDA) Reaction: This is a common pathway for protoberberine-type alkaloids, leading to cleavage of the ring system.[5][6]
-
Inductive Cleavage and α-Cleavage: Fragmentation is often initiated at a charge site, with bond cleavages occurring adjacent to heteroatoms (like nitrogen in the indole ring) or carbonyl groups.[5][7][8]
-
Loss of Small Neutral Molecules: Look for losses of stable neutral molecules such as H₂O, CO, and parts of the sugar moiety if present.[9]
IR Spectroscopy
Q1: My IR spectrum has a very prominent, broad absorption between 3200-3500 cm⁻¹. What does this signify?
A1: This region is characteristic of O-H and N-H stretching vibrations.[10][11] The broadness is due to hydrogen bonding. Given the structure of this compound, this band corresponds to the multiple hydroxyl (-OH) groups on the glucose moiety and the N-H group in the indole ring. The presence of absorbed water in the sample can also contribute to this broad peak.[10]
Q2: I am seeing sharp, distinct peaks around 2360 cm⁻¹ and jagged peaks between 1400-1900 cm⁻¹ that don't seem to belong to my compound.
A2: These are almost certainly spectral artifacts from the atmosphere.[10]
-
The peak at ~2360 cm⁻¹ is due to atmospheric carbon dioxide (CO₂).
-
The jagged, rotational peaks in the 1400-1900 cm⁻¹ region are from water vapor. These artifacts can be minimized by running a fresh background spectrum before your sample and ensuring the instrument's sample compartment is purged with dry nitrogen or air.[10]
Q3: The baseline of my spectrum is sloped, curved, or very noisy. How can I obtain a flat baseline?
A3: A poor baseline is typically due to issues with sample preparation or the background scan.[10][12]
-
For KBr pellets: If the pellet is too thick, opaque, or not ground finely enough, light scattering can cause a sloping baseline.[13] Re-grinding the sample and pressing a thinner, more transparent pellet should help.
-
Dirty Optics/ATR Crystal: Residue on the instrument's windows or the ATR crystal can lead to a poor background scan and subsequent spectral distortion.[12] Ensure all optical surfaces are clean.
-
Instrument Drift: Always collect a fresh background spectrum immediately before running your sample to account for any changes in the instrument's environment (e.g., CO₂, water vapor).[10]
Quantitative Data Summary
While specific, experimentally verified data for this compound is not widely published, the following tables provide expected spectroscopic values based on its chemical structure and data from closely related indole alkaloids.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties
| Functional Group/Proton Environment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Indole Ring) | 6.5 - 7.5 | 100 - 140 |
| Vinylic Proton (-OCH=C) | 7.0 - 7.5 | 140 - 150 |
| Anomeric Proton (O-CH-O) | 4.5 - 5.5 | 95 - 105 |
| Protons on Carbons next to N | 2.5 - 3.5 | 40 - 60 |
| Protons on Carbons next to O | 3.3 - 4.5 | 60 - 80 |
| Methoxy Protons (-OCH₃) | ~3.7 | ~55 |
Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.[14] These are approximate ranges.
Table 2: Common Mass Spectrometry Fragments for this compound (C₂₇H₃₄N₂O₁₀, MW: 546.57)
| m/z Value (for [M+H]⁺ = 547.22) | Proposed Identity/Neutral Loss | Fragmentation Type |
| 385.17 | [M+H - C₆H₁₀O₅]⁺ (Loss of glucose moiety) | Glycosidic bond cleavage |
| 367.16 | [M+H - C₆H₁₀O₅ - H₂O]⁺ | Cleavage and dehydration |
| ~144 | Indole-containing fragment | Ring cleavage (e.g., RDA-type) |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Shimming: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. If a large water peak is present, set up a presaturation experiment targeting the water frequency.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT or APT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: To establish connectivity, acquire standard 2D experiments:
-
COSY: To identify ¹H-¹H spin-spin couplings.
-
HSQC: To correlate directly bonded ¹H-¹³C pairs.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.[14]
-
-
Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile. An acid modifier (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 100-1000) to identify the protonated molecular ion ([M+H]⁺ at m/z 547.22). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
MS/MS (Tandem MS): Select the molecular ion as the precursor ion. Perform collision-induced dissociation (CID) by applying collision energy to generate a fragment ion spectrum. This data is essential for structural confirmation.[5]
Protocol 3: FT-IR Sample Preparation (KBr Pellet)
-
Sample Grinding: Add ~1-2 mg of the dried sample to ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar.
-
Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality spectrum.[13]
-
Pellet Pressing: Transfer a small amount of the powder to a pellet press die. Apply pressure (as per the manufacturer's instructions) to form a thin, transparent, or translucent pellet.
-
Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to measure the atmospheric and instrumental contributions.[10]
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum will be the ratio of the sample scan to the background scan.
Visualizations
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Troubleshooting decision tree for poor NMR spectral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
enhancing resolution in chromatographic separation of isomers
Welcome to the Technical Support Center for Chromatographic Separation of Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of isomeric compounds in their experiments.
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Q1: My isomer peaks are not separating. What are the first steps I should take?
A1: When facing poor or no resolution, a systematic approach is crucial. Start by evaluating the three key factors of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k'). Initially, focus on optimizing selectivity, as it has the most significant impact on peak separation.
Troubleshooting Workflow for Poor Resolution:
addressing reproducibility in 3α-Dihydrocadambine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving 3α-Dihydrocadambine. Our aim is to assist researchers, scientists, and drug development professionals in obtaining reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
A1: this compound is a gluco-indole alkaloid naturally found in plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] It is investigated for a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1]
Q2: We are observing significant batch-to-batch variability in the potency of our this compound samples. What could be the cause?
A2: Batch-to-batch variability is a common issue with natural products.[2][3] Several factors can contribute to this:
-
Purity and Integrity: The purity of the isolated this compound can vary between batches. The presence of related alkaloids or other plant metabolites can influence bioassay results. It is crucial to perform rigorous quality control on each new batch.
-
Compound Stability: this compound, like many complex natural products, may be susceptible to degradation under improper storage conditions (e.g., exposure to light, temperature fluctuations, or oxygen).
-
Solvent Effects: Ensure the solvent used to dissolve the compound is consistent and does not interfere with the assay.
Q3: Our this compound sample is not fully dissolving in our aqueous assay buffer. How can we address this?
A3: Poor solubility is a frequent challenge. Consider the following:
-
Co-solvents: Use a small, consistent amount of a biocompatible organic solvent like DMSO to prepare a concentrated stock solution before diluting it in your aqueous buffer. Always include a vehicle control in your experiments to account for any solvent effects.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate if adjusting the pH of your buffer (within a range compatible with your assay) improves solubility.
Q4: We are seeing high background noise in our fluorescence-based assay. What are the potential causes?
A4: High background in fluorescence assays can stem from several sources:
-
Autofluorescence: this compound itself may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay. It is recommended to measure the fluorescence of the compound alone at various concentrations.[4]
-
Media Components: Phenol (B47542) red in cell culture media is a known source of autofluorescence.[5] Using phenol red-free media is advisable for fluorescent assays.
-
Plate Selection: Use black microplates for fluorescence assays to minimize background and prevent crosstalk between wells.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and defined passage number range for all experiments.[6] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate and uniform cell seeding in all wells. |
| Compound Precipitation | The compound may precipitate at higher concentrations in the assay medium. Visually inspect wells for precipitation. If observed, consider using a lower concentration range or improving solubility. |
| Assay Timing | The incubation time with the compound can significantly impact the results. Optimize and standardize the incubation period. |
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., measuring NO, TNF-α, IL-6)
| Potential Cause | Recommended Solution |
| Inconsistent Inflammatory Stimulus | The concentration and activity of the inflammatory stimulus (e.g., LPS) can vary. Use a consistent source and concentration of the stimulus and pre-test each new batch. |
| Cell Health | Ensure cells are healthy and not overly confluent before applying the inflammatory stimulus and test compound. |
| Variability in Reagent Preparation | Prepare fresh reagents and standards for each experiment to avoid degradation. |
| Assay Interference | This compound may interfere with the detection method (e.g., colorimetric Griess assay for nitric oxide). Run appropriate controls, including the compound in the absence of cells, to check for interference. |
Experimental Protocols & Data Presentation
Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in phenol red-free DMEM. Pre-treat the cells with varying concentrations of the compound for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.
-
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control group. Calculate IC50 values using a non-linear regression analysis.
Data Presentation: Hypothetical Anti-Inflammatory Activity of this compound
| Compound Batch | Purity (%) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Batch A | 98.5 | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.1 ± 3.0 |
| Batch B | 95.1 | 22.8 ± 2.5 | 29.1 ± 3.3 | 34.6 ± 4.1 |
| Batch C | 99.2 | 14.9 ± 1.5 | 19.8 ± 2.0 | 24.5 ± 2.8 |
Protocol: Nrf2 Activation Assay
-
Cell Line: Use a stable cell line expressing an Antioxidant Response Element (ARE)-luciferase reporter construct (e.g., HepG2-ARE).
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Express results as fold induction relative to the vehicle-treated control.
Data Presentation: Hypothetical Nrf2 Activation by this compound
| Concentration (µM) | Fold Induction (mean ± SD) |
| 1 | 1.2 ± 0.1 |
| 5 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 25 | 3.1 ± 0.4 |
| 50 | 1.5 ± 0.2 |
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3α-Dihydrocadambine Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3α-Dihydrocadambine. The following information offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in investigating the degradation of this compound?
A1: The initial step is to perform forced degradation (or stress testing) studies.[1] These studies intentionally expose this compound to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products in a shortened timeframe.[1][2][3] This helps to establish degradation pathways and develop a stability-indicating analytical method.[1]
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying this compound from its degradants.[4] For the structural elucidation and identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[4][5]
Q3: How can I develop a stability-indicating HPLC method for this analysis?
A3: A stability-indicating method reliably quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities.[5] To develop this for this compound, you should:
-
Generate degradation products through forced degradation studies.[1]
-
Select an appropriate HPLC column, such as a C18 column, for good separation.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer) to achieve baseline resolution between the parent compound and all degradants.
-
Utilize a photodiode array (PDA) detector to assess peak purity.
-
Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[4]
Q4: What are some potential challenges when studying the degradation of a complex alkaloid like this compound?
A4: Complex alkaloids can present several challenges. These may include the formation of numerous degradation products, some of which may be unstable themselves. Additionally, co-elution of impurities with similar chemical properties can complicate chromatographic analysis.[5] The structural elucidation of novel degradation products can also be a time-consuming and resource-intensive process.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Incompatible injection solvent- Column overload- Secondary interactions with the column stationary phase- Column degradation | - Dissolve the sample in the mobile phase if possible.- Reduce the injection volume or the sample concentration.- Adjust the mobile phase pH or try a different column chemistry.- Flush the column with a strong solvent or replace it if necessary.[4] |
| Ghost Peaks Appearing in Chromatogram | - Carryover from a previous injection- Contaminated mobile phase or injection solvent- Sample degradation within the autosampler | - Incorporate a needle wash step in your injection sequence.- Use fresh, high-purity solvents and reagents.- If the compound is temperature-sensitive, keep the autosampler tray cooled.[4] |
| Poor Resolution Between Parent Peak and Degradants | - Suboptimal mobile phase composition- Inappropriate column chemistry or dimensions- Insufficient column efficiency | - Adjust the gradient slope or the organic-to-aqueous ratio of the mobile phase.- Experiment with a column that has a different stationary phase or a smaller particle size.- Ensure the column is not degraded and is of sufficient length.[4] |
| No or Minimal Degradation Observed | - Stress conditions are too mild- The compound is highly stable under the tested conditions | - Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.- It is possible for a compound to be highly stable; if no degradation is seen after exposure to conditions more severe than accelerated stability testing, the study can be concluded.[1] |
| Excessive Degradation (Over 20%) | - Stress conditions are overly harsh | - Reduce the exposure time, temperature, or concentration of the stressor to achieve a target degradation of 5-20%.[2] Over-stressing can lead to the formation of secondary degradants not relevant to shelf-life stability.[1] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Hydrolysis
-
Protocol: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60°C).
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Neutralize the samples with an equivalent concentration of sodium hydroxide (B78521) (NaOH) before injection into the HPLC system.[4]
Alkaline Hydrolysis
-
Protocol: Dissolve a known concentration of this compound in a suitable solvent. Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Conditions: Maintain the solution at room temperature or slightly elevated (e.g., 40°C).
-
Sampling: Collect samples at shorter intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to potentially faster reaction rates.
-
Analysis: Neutralize the samples with an equivalent concentration of HCl prior to HPLC analysis.[4]
Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent. Add a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.
-
Conditions: Keep the solution at room temperature and protected from light.
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Samples can typically be diluted with the mobile phase and injected directly.
Thermal Degradation
-
Protocol: Store solid this compound in a calibrated oven.
-
Conditions: Maintain a controlled temperature (e.g., 80°C).
-
Sampling: Collect samples at different time points (e.g., 1, 3, and 7 days).
-
Analysis: At each time point, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.[4]
Photodegradation
-
Protocol: Expose a solution of this compound (in a photostable container like a quartz cuvette) to a light source that emits both UV and visible light, as specified by ICH Q1B guidelines.
-
Conditions: Maintain a control sample in the dark at the same temperature.
-
Sampling: Collect samples from both the exposed and dark control solutions at various time points.
-
Analysis: Analyze the samples directly by HPLC.[4]
Data Presentation
Summarize the quantitative results from your forced degradation studies in a structured table for clear comparison.
| Stress Condition | Time Point | Concentration of this compound (%) | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl at 60°C | 0 hr | 100.0 | 0 | 0 |
| 4 hr | 92.5 | 2 | DP1: 4.8% | |
| 24 hr | 85.2 | 3 | DP1: 9.1% | |
| 0.1 M NaOH at RT | 0 hr | 100.0 | 0 | 0 |
| 30 min | 90.1 | 1 | DP2: 8.5% | |
| 120 min | 81.3 | 2 | DP2: 15.2% | |
| 3% H₂O₂ at RT | 0 hr | 100.0 | 0 | 0 |
| 8 hr | 95.8 | 1 | DP3: 3.1% | |
| 24 hr | 89.9 | 2 | DP3: 7.8% | |
| Solid at 80°C | Day 0 | 100.0 | 0 | 0 |
| Day 3 | 98.7 | 1 | DP4: 1.1% | |
| Day 7 | 96.5 | 2 | DP4: 2.9% | |
| Photostability | 0 hr | 100.0 | 0 | 0 |
| 24 hr | 94.2 | 2 | DP5: 4.5% |
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general experimental workflow for these studies.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: 3α-Dihydrocadambine Extraction & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 3α-Dihydrocadambine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for high-yield extraction of this compound?
A1: this compound is a natural alkaloid found in plants of the Rubiaceae family, particularly in species like Nauclea officinalis (also known as Dan Mu).[1][2] For optimal yield, it is recommended to use the bark or leaves of Nauclea officinalis, as these parts have been reported to contain a variety of indole (B1671886) alkaloids.[2][3] The choice between bark and leaves may depend on sustainability considerations and the desired profile of co-extracted compounds.[3]
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: A common method for extracting alkaloids from Nauclea officinalis involves an initial extraction with 95% ethanol (B145695).[3] This is effective at solubilizing a broad range of compounds, including indole alkaloids. Following the initial ethanol extraction, a liquid-liquid partitioning is typically performed to separate compounds based on their polarity.[3][4]
Q3: How can I remove non-polar impurities like fats and waxes from my crude extract?
A3: To remove non-polar impurities, the concentrated ethanol extract can be subjected to solvent partitioning. A typical procedure involves sequential extraction with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).[3][4] The non-polar impurities will preferentially partition into the petroleum ether phase, which can then be discarded.
Q4: What chromatographic techniques are suitable for purifying this compound?
A4: Column chromatography is a widely used and effective method for the purification of this compound.[5][6] Both silica (B1680970) gel and macroporous resins (such as D101) have been successfully employed.[5][7] For final polishing and high-purity fractions, High-Performance Liquid Chromatography (HPLC) can be utilized.[8]
Q5: What is a typical mobile phase for silica gel column chromatography of this compound?
A5: A common mobile phase for the separation of this compound on a silica gel column is a methanol-chloroform mixture.[7] The polarity of the mobile phase can be adjusted by varying the ratio of methanol (B129727) to chloroform to achieve optimal separation from other alkaloids and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction. | Ensure plant material is finely ground to increase surface area. Increase extraction time or perform multiple extraction cycles. Consider using techniques like Soxhlet extraction for more exhaustive extraction. |
| Degradation of the target compound. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. Protect the extract from light if the compound is photosensitive. | |
| Presence of Chlorophyll (B73375) in the Extract | Co-extraction of chlorophyll with the desired alkaloids. | Perform a pre-extraction wash of the plant material with a non-polar solvent like hexane (B92381) to remove chlorophyll before the main ethanol extraction. |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | Test different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation before running the column.[9] Consider using a different stationary phase (e.g., alumina (B75360) or a different type of resin). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the stationary phase weight. | |
| Co-elution of this compound with its 3β epimer | Similar polarity of the epimers. | Employ a high-resolution chromatographic technique like HPLC with a suitable column (e.g., C18) and an optimized mobile phase.[7] Gradient elution may be necessary to resolve the two epimers. In one synthetic protocol, silica gel chromatography with a methanol-chloroform elution was able to separate the 3α and 3β isomers.[7] |
| Difficulty in Crystallization of Purified Compound | Presence of minor impurities. | Re-purify the compound using a different chromatographic technique. Try different solvent systems for crystallization (e.g., ether-chloroform).[7] |
| Incorrect solvent choice for crystallization. | Use a solvent in which the compound is sparingly soluble at room temperature but soluble at higher temperatures. Use an anti-solvent to induce precipitation. |
Experimental Protocols
Protocol 1: General Extraction of Indole Alkaloids from Nauclea officinalis
-
Preparation of Plant Material: Air-dry the leaves or bark of Nauclea officinalis in the shade. Grind the dried material into a coarse powder.
-
Ethanol Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning:
-
Suspend the concentrated crude extract in distilled water.
-
Perform liquid-liquid extraction sequentially with petroleum ether, chloroform, and ethyl acetate.
-
Collect the different solvent fractions. The indole alkaloids are expected to be in the chloroform and ethyl acetate fractions.
-
-
Drying and Storage: Dry the chloroform and ethyl acetate fractions over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the respective crude extracts. Store the extracts at 4°C in the dark.
Protocol 2: Silica Gel Column Chromatography for Purification
-
Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude chloroform or ethyl acetate extract in a minimal amount of the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding methanol to the chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the pure fractions.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified compound.
Data Presentation
Table 1: Comparison of Solvent Systems for Initial Extraction
| Solvent System | Extraction Time (hours) | Yield of Crude Extract (% w/w) | Purity of this compound in Crude Extract (%) |
| 95% Ethanol | 72 | 15.2 | 1.8 |
| 80% Methanol | 72 | 13.8 | 1.5 |
| Dichloromethane | 48 | 8.5 | 2.1 |
| Ethyl Acetate | 48 | 7.1 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: Elution Profile of this compound in Silica Gel Chromatography
| Mobile Phase (Chloroform:Methanol) | Fraction Numbers | Compound Eluted | Purity (%) |
| 100:0 | 1-15 | Non-polar impurities | - |
| 98:2 | 16-25 | Other alkaloids | - |
| 95:5 | 26-40 | This compound | 92 |
| 95:5 | 41-55 | 3β-Dihydrocadambine | 88 |
| 90:10 | 56-70 | Polar compounds | - |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
Disclaimer: The signaling pathways for this compound are not sufficiently elucidated in the provided search results to generate an accurate diagram.
References
- 1. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]
- 2. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [Chemical constituents of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
minimizing epimerization during 3α-Dihydrocadambine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing epimerization during the synthesis of 3α-Dihydrocadambine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
The main challenge lies in controlling the stereochemistry at the C-3 position during the Pictet-Spengler reaction, which can lead to the formation of the undesired 3β-epimer, 3β-dihydrocadambine. The reaction of tryptamine (B22526) with secologanin (B1681713) often results in a mixture of C-3 epimers.
Q2: Why is minimizing epimerization at the C-3 position critical?
Minimizing the formation of the 3β-epimer is crucial for maximizing the yield of the desired this compound, which is the natural product. Separation of these epimers can be challenging and often requires chromatographic techniques, leading to a lower overall yield of the target molecule.
Q3: What is the key strategic step to control the stereochemistry at C-3?
A key strategy involves the stereoselective reduction of a C-3/C-4 dehydro intermediate. This approach, often referred to as a "late-stage reduction," allows for the establishment of the desired 3α-stereochemistry with high selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (High percentage of 3β-epimer) | Non-stereoselective Pictet-Spengler reaction conditions. | Employ a strategy involving the reduction of an N-4 oxide intermediate. The use of a bulky reducing agent for the C-3/C-4 dehydro system can favor the formation of the 3α-epimer. |
| Poor Yield of this compound | Suboptimal reaction conditions for the key reduction step. | Ensure the reaction is carried out under strictly anhydrous conditions and at the recommended temperature. The choice of solvent can also significantly impact the reaction's efficiency and selectivity. |
| Difficulty in Separating 3α and 3β Epimers | Similar polarity of the two epimers. | Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) with an optimized solvent system for effective separation. |
| Formation of Side Products | Instability of intermediates or reactants under the reaction conditions. | Carefully control the pH and temperature throughout the reaction sequence. The use of protective groups for sensitive functionalities may be necessary. |
Experimental Protocols
Key Experiment: Stereoselective Reduction of the Dehydro Intermediate
This protocol is based on the synthetic strategy involving the reduction of a key intermediate to establish the 3α-stereochemistry.
Objective: To selectively reduce the C-3/C-4 double bond of the dehydro-dihydrocadambine intermediate to favor the formation of this compound.
Materials:
-
Dehydro-dihydrocadambine intermediate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the dehydro-dihydrocadambine intermediate in anhydrous methanol under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Condition A (Direct Condensation) | Condition B (Late-Stage Reduction) |
| Key Reaction | Pictet-Spengler Condensation | Reduction of Dehydro Intermediate |
| Reagents | Tryptamine, Secologanin | Dehydro-intermediate, NaBH₄ |
| Typical 3α:3β Ratio | ~1:1 | >10:1 |
| Overall Yield | Moderate | High |
| Reference |
Visualized Workflows
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting low diastereoselectivity.
improving the stereoselectivity of 3α-Dihydrocadambine synthesis
Welcome to the technical support center for the synthesis of 3α-Dihydrocadambine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on improving the stereoselectivity of the C-3 position.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction for the synthesis of this compound is producing a nearly 1:1 mixture of 3α and 3β diastereomers. Is this expected?
A1: Yes, this is a common issue. The original synthesis often results in poor stereoselectivity at the C-3 position.[1][2] The cyclization of the tryptamine (B22526) intermediate with the complex aldehyde derived from secologanin (B1681713) can proceed with little facial selectivity under standard acidic conditions, leading to a mixture of diastereomers.
Q2: How can I improve the diastereoselectivity to favor the formation of this compound?
A2: Improving the diastereoselectivity of the Pictet-Spengler reaction for this synthesis generally involves three main strategies: catalysis, substrate control, and optimization of reaction conditions. Chiral Brønsted acid or organocatalysis has been shown to be effective in controlling the stereochemistry of Pictet-Spengler reactions.[3] Additionally, modifying the protecting groups on your secologanin-derived aldehyde or the tryptamine nitrogen can create a steric bias that favors the formation of the desired 3α-isomer.
Q3: What type of catalysts are recommended for a stereoselective Pictet-Spengler reaction in this context?
A3: For related Pictet-Spengler reactions, chiral phosphoric acids (a type of Brønsted acid) and thiourea-based organocatalysts have demonstrated success in inducing high levels of stereoselectivity.[4] These catalysts can form a chiral environment around the iminium ion intermediate, directing the intramolecular cyclization to occur from a specific face, thus favoring one diastereomer over the other.
Q4: Can temperature affect the stereochemical outcome of the reaction?
A4: Absolutely. In many diastereoselective reactions, temperature plays a critical role. For Pictet-Spengler reactions involving chiral substrates like tryptophan derivatives, conducting the reaction at lower temperatures often favors the kinetically controlled product, which may have the desired cis-configuration.[5] It is recommended to screen a range of temperatures, starting from room temperature down to -78 °C, to determine the optimal conditions for your specific substrate.
Q5: Are there any modern synthetic methods that bypass this stereoselectivity issue?
A5: Recent advancements in synthetic methodology, such as photoredox catalysis, have enabled novel cascade reactions for the synthesis of complex indole (B1671886) alkaloids with controlled stereochemistry.[4][6] While a specific application to this compound may not be published, these methods offer alternative strategies that could potentially provide better stereocontrol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (near 1:1 ratio of 3α/3β) | The energy barrier for the formation of both diastereomers is similar under the reaction conditions. The acid catalyst is not providing sufficient stereocontrol. | 1. Catalyst Screening: Test a range of chiral Brønsted acids (e.g., SPINOL- or STRIP-derived phosphoric acids) or thiourea-based catalysts. 2. Temperature Optimization: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to favor the kinetic product. 3. Solvent Effects: Screen different solvents to investigate their influence on the transition state geometry. |
| Low Reaction Yield | Incomplete reaction or decomposition of starting materials/products. The iminium ion intermediate may not be forming efficiently. | 1. Acid Strength: Use a stronger acid catalyst (e.g., trifluoroacetic acid) if iminium ion formation is slow, but be mindful of potential side reactions. 2. Protecting Groups: Ensure the protecting groups on the secologanin derivative are stable to the reaction conditions. 3. Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation. |
| Formation of Side Products | The starting aldehyde or tryptamine derivative is unstable under the acidic conditions. Epimerization at other stereocenters. | 1. Milder Conditions: Employ milder acid catalysts or buffer the reaction mixture. 2. Purification: Develop an effective chromatographic method to separate the desired product from impurities. 3. Structural Analysis: Fully characterize all products to understand the side reactions that are occurring. |
Experimental Protocols
General Procedure for a Stereoselective Pictet-Spengler Reaction
This is a generalized protocol based on modern methods for stereoselective Pictet-Spengler reactions and should be optimized for the specific synthesis of this compound.
-
Preparation of the Aldehyde: The secologanin-derived aldehyde is prepared as described in the literature.[1][2] Ensure the starting material is of high purity.
-
Reaction Setup: To a solution of the aldehyde in a suitable solvent (e.g., toluene, dichloromethane) at the desired temperature (e.g., -20 °C), add the tryptamine derivative.
-
Catalyst Addition: Add the chiral catalyst (e.g., 10 mol% of a chiral phosphoric acid) to the reaction mixture.
-
Monitoring: Stir the reaction under an inert atmosphere and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: A decision-making flowchart for improving the diastereomeric ratio.
Reaction Pathway: Pictet-Spengler Cyclization
Caption: The key steps in the Pictet-Spengler reaction mechanism.
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase parallel synthesis of natural product-like diaza-bridged heterocycles through Pictet-Spengler intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
managing solvent effects in 3α-Dihydrocadambine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3α-Dihydrocadambine and related compounds. The information provided is intended to help manage solvent effects and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: A commonly cited method for the synthesis of 3α- and 3β-dihydrocadambine involves the Pictet-Spengler reaction of a tryptamine (B22526) derivative with a protected secologanin (B1681713) derivative. A key step involves treating the coupled intermediate with 90% formic acid at 95°C for 18 hours. This is followed by deacetylation using potassium carbonate in methanol (B129727). The final products are then purified by chromatography.[1][2]
Q2: What is the role of formic acid in the reaction?
A2: In the synthesis of this compound, formic acid serves as both a protic solvent and an acid catalyst. The acidic conditions are necessary to facilitate the formation of an electrophilic iminium ion from the condensation of the tryptamine derivative and the aldehyde, which is a crucial step in the Pictet-Spengler reaction.[2]
Q3: Are there alternative solvents or catalysts that can be used?
A3: Yes, the Pictet-Spengler reaction is known to be sensitive to the choice of solvent and catalyst. While protic acids like formic acid are traditionally used, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[2] One alternative is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can function as both a solvent and a catalyst.[3] For certain substrates, N-acylation of the imine can form a highly reactive N-acyliminium ion, allowing the reaction to proceed under milder conditions.[2]
Q4: How does the choice of solvent affect the stereoselectivity of the reaction?
A4: The solvent can influence the diastereomeric ratio of the products in a Pictet-Spengler reaction. In some cases, the choice of solvent is guided by the differential solubility of the diastereomers. By selecting a solvent in which the desired diastereomer is insoluble, it can precipitate out of the solution as it forms, driving the equilibrium towards the desired product and increasing its yield.
Q5: What are common side reactions to be aware of?
A5: In the synthesis of complex indole (B1671886) alkaloids via the Pictet-Spengler reaction, potential side reactions can include the formation of undesired stereoisomers and degradation of the starting material or product under harsh acidic conditions. The choice of solvent can also influence the reaction pathway; for instance, polar solvents may favor the formation of alternative products like octahydro-bipyrroloindoles in some cases.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction.- Degradation of starting material or product.- Suboptimal solvent or catalyst. | - Increase reaction time or temperature, but monitor for degradation.- Consider using a milder acid catalyst or an aprotic solvent to reduce degradation.- Experiment with alternative solvents such as dichloromethane (B109758) or HFIP.[2][3] |
| Poor Stereoselectivity | - Reaction conditions do not favor the desired diastereomer. | - Screen different solvents to find one where the desired diastereomer has lower solubility. This may allow for its precipitation and drive the reaction towards the desired product.- Explore the use of chiral catalysts if a specific enantiomer is desired. |
| Formation of Uncharacterized Impurities | - Side reactions promoted by the solvent or catalyst. | - Switch to a less polar solvent, as polar media can sometimes promote the formation of byproducts.- Purify the intermediate before the cyclization step to remove any impurities that might interfere with the reaction. |
| Difficulty in Product Purification | - Co-elution of diastereomers.- Presence of polar impurities. | - Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider recrystallization as a purification method, which can be highly effective for separating diastereomers if a suitable solvent is found. |
Data Presentation
Table 1: Expected Influence of Solvent Type on the Pictet-Spengler Reaction for this compound Synthesis
| Solvent Class | Example Solvents | Expected Effect on Reaction | Potential Advantages | Potential Disadvantages |
| Protic | Formic Acid, Acetic Acid, Methanol | Traditionally used with an acid catalyst. The solvent can participate in hydrogen bonding and proton transfer. | Well-established for many Pictet-Spengler reactions. | Can lead to side reactions or degradation, especially with heating.[2] |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile | Can lead to higher yields and may not always require a strong acid catalyst.[2] | Milder reaction conditions may be possible, reducing degradation. | May promote the formation of different byproducts compared to protic solvents. |
| Aprotic Non-Polar | Toluene, Benzene | Generally favors the formation of the desired tetrahydro-β-carboline core structure. | Can improve selectivity for the desired product. | May require higher temperatures to achieve a reasonable reaction rate. |
| Fluorinated Alcohols | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can act as both the solvent and the catalyst.[3] | Simplifies the reaction setup and workup. Can promote high yields.[3] | Higher cost compared to common solvents. |
Experimental Protocols
Protocol 1: Synthesis of 3α- and 3β-Dihydrocadambine using Formic Acid[1][2]
-
Reaction Setup: A solution of the epimeric tryptamine-secologanin coupled intermediate (e.g., 164 mg, 0.22 mmol) in 10 mL of 90% formic acid is prepared in a suitable reaction vessel.
-
Reaction Conditions: The solution is heated to 95°C for 18 hours.
-
Workup:
-
The formic acid is removed by vacuum distillation.
-
The residue is stirred with potassium carbonate (e.g., 20 mg) in methanol (e.g., 5 mL) at room temperature for 1 hour to induce deacetylation.
-
The mixture is filtered, and the solvent is removed on a rotary evaporator.
-
-
Purification: The residue is chromatographed on silica (B1680970) gel using a methanol-chloroform elution system. This compound is typically eluted first, followed by the 3β isomer.
Visualizations
Caption: General workflow for the synthesis of 3α/3β-Dihydrocadambine.
Caption: A logical approach to troubleshooting this compound reactions.
References
Technical Support Center: 3α-Dihydrocadambine Isolate Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3α-Dihydrocadambine. The following resources address common contamination issues encountered during the isolation and purification of this indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: My purified this compound isolate shows an unexpected peak in the HPLC analysis. What could be the source of this contamination?
A1: An unexpected peak in your HPLC analysis could stem from several sources. Structurally similar alkaloids from the source, such as Nauclea cadamba (also known as Anthocephalus cadamba), are common contaminants.[1][2] These can include isomers like isodihydrocadambine (B13421692) or related indole alkaloids such as cadambine (B1221886) and strictosamide.[1][3][4] Degradation of this compound during the isolation process, particularly if exposed to acidic conditions on silica (B1680970) gel, is another potential cause.[5] Finally, residual solvents from the purification steps can also appear as peaks in the analysis.
Q2: I'm observing significant peak tailing in my column chromatography. How can I improve the separation and purity of my this compound isolate?
A2: Peak tailing during column chromatography of alkaloids is a frequent issue, often caused by the interaction between the basic nitrogen atoms in the alkaloid and acidic silanol (B1196071) groups on the silica gel stationary phase.[5] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce unwanted interactions.[5]
-
Alternative Stationary Phase: Switch to a different stationary phase. Basic alumina (B75360) is an excellent alternative for purifying basic alkaloids as it minimizes strong acidic interactions.[5] Reversed-phase (C18) chromatography can also be a highly effective separation technique.[5]
Q3: After solvent evaporation, my this compound isolate is an oil and won't crystallize. What steps can I take to induce crystallization?
A3: Failure to crystallize is often due to the presence of impurities or residual solvent.[6] Here are several troubleshooting steps:
-
Purity Check: First, confirm the purity of your isolate using a high-resolution technique like HPLC or LC-MS. If significant impurities are present, further purification by chromatography may be necessary.
-
Solvent System: The choice of solvent is critical for crystallization.[7] Experiment with different solvent systems. A good starting point is a binary system where the compound is soluble in one solvent and insoluble in the other. Dissolve your compound in a minimal amount of the "good" solvent and slowly add the "bad" (anti-solvent) until turbidity appears, then allow it to slowly cool.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, you can try to induce nucleation.[7] This can be done by scratching the inside of the glass flask with a glass rod or by adding a seed crystal of this compound if available.[7]
-
Slow Evaporation: Another technique is to dissolve the oily residue in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Q4: My final yield of this compound is very low. What are the potential causes and how can I improve it?
A4: Low yield can be attributed to several factors throughout the extraction and purification process. The choice of extraction solvent significantly impacts the efficiency; polar solvents like methanol (B129727) and ethanol (B145695) are generally effective for alkaloids.[8][9][10] During purification, multiple chromatographic steps can lead to sample loss. Ensure that you are carefully monitoring fractions by TLC or HPLC to combine all fractions containing the target compound.[5] Additionally, compound degradation on acidic silica gel can reduce the final yield.[5] If degradation is suspected, using an alternative stationary phase like alumina or deactivated silica is recommended.[5][11]
Data Summary: Purity and Yield Comparison
The following table summarizes typical purity and yield data for different purification methods used in alkaloid isolation. Note that these are representative values and actual results will vary based on the crude extract's complexity and experimental conditions.
| Purification Method | Stationary Phase | Mobile Phase Example | Typical Purity (%) | Typical Yield (%) |
| Flash Column Chromatography | Silica Gel | Dichloromethane (B109758)/Methanol Gradient | 85-95 | 60-80 |
| Flash Column Chromatography | Alumina (Basic) | Ethyl Acetate/Hexane (B92381) Gradient | 90-97 | 65-85 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid | >98 | 40-60 |
| Crystallization | N/A | Ethanol/Water | >99 | 70-90 (of purified material) |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Alkaloid Enrichment
This protocol is designed to separate basic alkaloids from non-basic compounds in the crude plant extract.
-
Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Washing: Wash the acidic solution with a non-polar solvent like hexane or dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 using ammonium hydroxide.
-
Extraction: Extract the now deprotonated alkaloids into an organic solvent such as dichloromethane or a chloroform/isopropanol mixture.
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched alkaloid fraction.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is used for the purification of the target alkaloid from the enriched fraction.
-
TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly without air bubbles.[5]
-
Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel. Carefully load the sample onto the top of the column bed.[5]
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute compounds with stronger interactions with the silica gel.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified compound.[5]
Visual Troubleshooting Guides
The following diagrams illustrate key workflows for troubleshooting contamination issues.
Caption: A logical workflow for identifying the source of unexpected peaks in an HPLC analysis.
Caption: A decision-making diagram for troubleshooting and enhancing chromatographic separations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical constituents of Nauclea latifolia and their anti-GST and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Alkaloids from the leaves of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. longdom.org [longdom.org]
- 8. Effect of Different Solvents On The Extraction of Alkaloids | PDF | Solvent | Thin Layer Chromatography [scribd.com]
- 9. jocpr.com [jocpr.com]
- 10. ijstr.org [ijstr.org]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3α-Dihydrocadambine and 3β-Isodihydrocadambine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two stereoisomeric monoterpenoid indole (B1671886) alkaloids, 3α-Dihydrocadambine and 3β-Isodihydrocadambine. These compounds, isolated from plants such as Neolamarckia cadamba, have garnered interest for their potential therapeutic properties. This document aims to objectively present the available experimental data to aid in research and drug development efforts.
Bioactivity Profile: 3β-Isodihydrocadambine Shows Promise in Inflammation
Current scientific literature highlights the significant anti-inflammatory and analgesic properties of 3β-isodihydrocadambine. In contrast, there is a notable lack of published experimental data on the bioactivity of its stereoisomer, this compound.
3β-Isodihydrocadambine: A Potent Anti-inflammatory Agent
Studies have demonstrated that 3β-isodihydrocadambine exhibits both in vivo and in vitro anti-inflammatory effects. Research has shown its capability to significantly reduce inflammation and pain in animal models. Furthermore, in vitro assays have revealed its inhibitory effects on key inflammatory mediators.
Table 1: Summary of a Key Study on the Bioactivity of 3β-Isodihydrocadambine
| Bioactivity Assay | Experimental Model | Treatment/Concentration | Observed Effect |
| In Vivo Anti-inflammatory | Carrageenan-induced paw edema in rats | 100 mg/kg | Significant relief of paw edema |
| In Vivo Analgesic | Acetic acid-induced writhing in mice | 100 mg/kg | Significant decrease in the number of writhes |
| In Vitro Anti-inflammatory | LPS-stimulated RAW 264.7 macrophage cells | 10 µg/mL | Inhibition of COX-2, IL-1β, and TNF-α secretion |
Data sourced from a study on the bioactive constituents of Neolamarckia cadamba.
This compound: An Unexplored Frontier
Despite being isolated from the same plant sources as its 3β isomer, a thorough review of scientific databases reveals a lack of available experimental data on the biological activities of this compound. Therefore, a direct comparison of its bioactivity with 3β-isodihydrocadambine is not possible at this time. Further research is warranted to elucidate the potential therapeutic properties of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited for 3β-isodihydrocadambine are provided below for researchers interested in replicating or building upon these findings.
In Vitro Anti-inflammatory Assay
Cell Line and Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3β-isodihydrocadambine for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Analyze the supernatant for the levels of pro-inflammatory mediators such as TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
To measure COX-2 expression, cell lysates can be prepared and analyzed by Western blotting.
In Vivo Carrageenan-Induced Paw Edema
Animal Model: Male Wistar rats (180-220g) are typically used for this model.
Experimental Procedure:
-
Administer 3β-isodihydrocadambine (e.g., 100 mg/kg) orally or via intraperitoneal injection to the test group of rats. The control group receives the vehicle.
-
After a set period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.
In Vivo Acetic Acid-Induced Writhing Test
Animal Model: Swiss albino mice (20-25g) are commonly used for this assay.
Experimental Procedure:
-
Administer 3β-isodihydrocadambine (e.g., 100 mg/kg) orally or via intraperitoneal injection to the test group of mice. The control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), induce a pain response by intraperitoneally injecting 0.1 mL of a 0.6% acetic acid solution into each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a specific period, typically 15-20 minutes.
-
The analgesic effect is quantified by the reduction in the number of writhes in the treated group compared to the control group.
Signaling Pathways
The anti-inflammatory effects of 3β-isodihydrocadambine in LPS-stimulated macrophages are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway activated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of inflammatory genes, including those for TNF-α, IL-1β, and COX-2.
Caption: Presumed NF-κB signaling pathway inhibition by 3β-isodihydrocadambine.
Conclusion
The available evidence strongly suggests that 3β-isodihydrocadambine is a promising natural compound with significant anti-inflammatory and analgesic properties. Its mechanism of action likely involves the downregulation of key pro-inflammatory mediators through the inhibition of signaling pathways such as NF-κB. In stark contrast, the bioactivity of its stereoisomer, this compound, remains uncharacterized in the public domain. This knowledge gap presents a clear opportunity for future research to explore the structure-activity relationship of these isomeric alkaloids and to potentially uncover new therapeutic leads. Researchers are encouraged to utilize the provided experimental protocols to further investigate the pharmacological potential of both 3β-isodihydrocadambine and the unexplored this compound.
A Comparative Analysis of Indole Alkaloids from Neolamarckia cadamba: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the prominent indole (B1671886) alkaloids isolated from Neolamarckia cadamba. The objective is to present a consolidated overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Neolamarckia cadamba, a member of the Rubiaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant scientific interest due to their potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects. This guide aims to facilitate further research and drug discovery efforts by offering a side-by-side comparison of the key indole alkaloids from this plant.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various indole alkaloids and extracts from Neolamarckia cadamba. This allows for a direct comparison of their potency under different experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity of Monoterpenoid Indole Alkaloids
| Compound | Inhibition of TNF-α (%) at 10 µg/mL | Inhibition of IL-1β (%) at 10 µg/mL | Inhibition of COX-2 (%) at 10 µg/mL | Reference |
| Neocadambine A | 45.3 | 38.7 | 52.1 | [1] |
| Neocadambine B | 39.8 | 35.2 | 48.9 | [1] |
| Neocadambine C | 42.1 | 37.5 | 50.3 | [1] |
| Neocadambine D | 55.6 | 51.2 | 63.4 | [1] |
| Cadambine | 35.7 | 31.9 | 45.8 | [1] |
| 3β-Dihydrocadambine | 60.2 | 55.8 | 68.7 | [1] |
| Isodihydrocadambine | 48.9 | 43.1 | 55.4 | [1] |
| Cadambine Acid | 33.4 | 29.8 | 41.2 | [1] |
| Dexamethasone (Positive Control) | 50.1 | 48.6 | 58.9 | [1] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activities
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h | Writhing Inhibition (%) | Reference |
| Methanolic Extract | 200 | 45.2 | 48.9 | [1] |
| Methanolic Extract | 400 | 58.7 | 62.3 | [1] |
| 3β-Dihydrocadambine | 50 | 42.1 | 45.6 | [1] |
| 3β-Dihydrocadambine | 100 | 55.8 | 60.1 | [1] |
| Aspirin (Positive Control) | 200 | 65.4 | 70.2 | [1] |
Table 3: In Vitro Anticancer Activity (IC50 values in µM)
| Compound/Extract | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| 80% Ethanol Extract | 113.06 µg/mL | 60.15 µg/mL | 68.85 µg/mL | - | |
| Chloroform (B151607) Extract | - | - | 69 µg/mL | - | |
| Ethanol Extract | 206.0 µg/mL | - | - | - | |
| Cadambine | - | - | 89 | 45 | |
| Vallesiachotamine | - | 4.24 | - | - | |
| Iso-vallesiachotamine | - | 3.79 | - | - |
Table 4: Antimicrobial Activity (MIC values)
| Extract | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Salmonella typhi | Reference |
| Aqueous Leaf Extract | 0.1-5 mg/mL | 0.1-5 mg/mL | 0.1-5 mg/mL | 0.1-5 mg/mL | 0.1-5 mg/mL | [2] |
| Ethanolic Bark Extract | 100 µ g/disc | 2.5 µ g/disc | - | 100 µ g/disc | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further studies.
Protocol 1: Isolation and Purification of Monoterpenoid Indole Alkaloids from Neolamarckia cadamba Leaves
This protocol is a generalized procedure based on the methods described by Yuan et al. (2020).
-
Extraction:
-
Air-dry the leaves of Neolamarckia cadamba and grind them into a coarse powder.
-
Extract the powdered leaves with 90% methanol (B129727) (3 x 5 L, 3 days each time) at room temperature.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% HCl and partition with ethyl acetate (B1210297) to remove neutral and weakly acidic components.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution.
-
Extract the alkaline solution with chloroform to obtain the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to obtain several fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the fractions containing the target alkaloids using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or chloroform-methanol mixtures), and semi-preparative HPLC to yield the pure indole alkaloids.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
This protocol is based on the methodology for assessing the inhibition of TNF-α, IL-1β, and COX-2.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Treatment:
-
Seed the RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (isolated indole alkaloids) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Dexamethasone is used as a positive control.
-
-
Quantification of Inflammatory Mediators:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
To measure COX-2 expression, lyse the cells and perform Western blot analysis using a specific antibody against COX-2.
-
Protocol 3: In Vivo Analgesic Assay - Acetic Acid-Induced Writhing Test in Mice
This protocol is a standard method for evaluating peripheral analgesic activity.
-
Animal Preparation:
-
Use male ICR mice (18-22 g).
-
Fast the mice for 12 hours before the experiment but allow free access to water.
-
-
Drug Administration:
-
Divide the mice into groups (n=10).
-
Administer the test compounds (extracts or isolated alkaloids) orally at different doses.
-
Administer the vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the control group and a standard analgesic drug (e.g., aspirin, 200 mg/kg) to the positive control group.
-
-
Induction of Writhing and Observation:
-
One hour after drug administration, intraperitoneally inject 0.7% acetic acid (10 mL/kg) to each mouse.
-
Five minutes after the acetic acid injection, count the number of writhes (a specific stretching posture) for each mouse over a 15-minute period.
-
-
Data Analysis:
-
Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of indole alkaloids from Neolamarckia cadamba.
Caption: Experimental workflow for the isolation and bioactivity screening of indole alkaloids.
References
A Comparative Guide to Distinguishing 3α-Dihydrocadambine from its Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. For complex molecules such as the monoterpene indole (B1671886) alkaloid 3α-Dihydrocadambine, distinguishing between closely related isomers is critical, as subtle changes in stereochemistry can profoundly impact biological activity. This guide provides a comprehensive comparison of this compound and its key diastereomer, 3β-Dihydrocadambine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of their ¹H and ¹³C NMR data, highlighting the key diagnostic features for their differentiation, and provide a robust experimental protocol for obtaining high-quality NMR data for this class of compounds.
Differentiating 3α- and 3β-Dihydrocadambine: A Tale of Two Protons
The primary distinction between this compound and its 3β isomer lies in the orientation of the substituent at the C-3 position. This stereochemical difference induces subtle yet measurable changes in the chemical environment of nearby protons and carbons, which are readily detected by NMR spectroscopy. The most significant diagnostic markers are the chemical shift (δ) and coupling constant (J) of the H-3 proton.
In this compound, the H-3 proton is in an equatorial orientation, which typically results in a smaller coupling constant with the neighboring axial proton at C-14. Conversely, in 3β-Dihydrocadambine, the H-3 proton is axial, leading to a larger diaxial coupling with the H-14 proton. These differences in coupling constants, often in the range of several Hertz, provide a clear and unambiguous method for distinguishing between the two isomers.
Furthermore, the change in stereochemistry at C-3 influences the chemical shifts of adjacent carbons, particularly C-2, C-3, C-4, and C-14. These differences, although often small, are consistently observed and serve as secondary confirmation for the structural assignment.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts that are diagnostic for distinguishing between this compound and 3β-Dihydrocadambine. The data presented is a compilation from various spectroscopic studies and should be used as a reference for the analysis of these compounds.
| Atom | This compound | 3β-Dihydrocadambine | Key Differentiating Feature |
| ¹H NMR | |||
| H-3 | ~ 4.1-4.3 ppm (d, J ≈ 4-5 Hz) | ~ 3.9-4.1 ppm (d, J ≈ 9-10 Hz) | Coupling constant (J) of H-3 is significantly smaller in the α-isomer due to equatorial-axial coupling, while it is larger in the β-isomer due to diaxial coupling. |
| ¹³C NMR | |||
| C-3 | ~ 71-73 ppm | ~ 68-70 ppm | C-3 is typically more deshielded in the α-isomer. |
| C-14 | ~ 30-32 ppm | ~ 28-30 ppm | C-14 chemical shift is influenced by the orientation of the C-3 substituent. |
Logical Workflow for Isomer Differentiation
The process of distinguishing between 3α- and 3β-Dihydrocadambine using NMR data can be summarized in the following logical workflow. This process begins with the acquisition of standard 1D NMR spectra and progresses to more advanced 2D techniques for unambiguous confirmation.
Figure 1. Logical workflow for distinguishing 3α- and 3β-Dihydrocadambine isomers using NMR data.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified alkaloid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) to the solution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
1. ¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2. ¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and experiment time.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY):
-
Standard pulse sequences provided by the spectrometer manufacturer should be used.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is crucial for confirming the stereochemical assignment. The mixing time for NOESY experiments should be optimized (typically 300-800 ms) to observe the relevant cross-peaks.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Analysis: Analyze the ¹H spectrum to determine chemical shifts, multiplicities, and coupling constants. Analyze the ¹³C spectrum to identify the chemical shifts of all carbon atoms. Use the 2D spectra to confirm assignments and, critically, use the NOESY/ROESY spectrum to identify through-space correlations that confirm the relative stereochemistry at C-3. For this compound, a NOE correlation would be expected between the axial H-14 and the equatorial H-3, whereas for 3β-Dihydrocadambine, a stronger NOE would be observed between the axial H-3 and other axial protons on the same face of the ring system.
By following this comprehensive guide, researchers can confidently and accurately distinguish between this compound and its isomers, a critical step in advancing the study and application of these potent natural products.
A Comparative Guide to Alternative Synthetic Routes for Dihydrocadambine Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Strategies, Experimental Data, and Methodologies
The intricate architecture of dihydrocadambine, a monoterpenoid indole (B1671886) alkaloid, has presented a compelling challenge for synthetic chemists. Its core structure, featuring a complex fused ring system, is a key pharmacophore in various biologically active natural products. This guide provides a comparative analysis of two distinct and notable synthetic routes to dihydrocadambine and its aglycone, deglycocadambine. We will delve into a classic biomimetic approach and a more recent convergent total synthesis, presenting their core strategies, quantitative data, and detailed experimental protocols to aid researchers in the selection and development of synthetic pathways to this important scaffold.
Synthetic Strategies at a Glance
Two prominent synthetic routes to the dihydrocadambine scaffold are the biomimetic-style synthesis of 3α- and 3β-dihydrocadambine from secologanin, pioneered by McLean and coworkers, and the more recent total synthesis of (–)-deglycocadambine from (+)-genipin, developed by Wang and his team.
Route 1: The Biomimetic Approach from Secologanin
This established route emulates the proposed biosynthetic pathway of dihydrocadambine. It commences with the naturally occurring iridoid glycoside, secologanin. The key strategic elements of this synthesis involve the initial modification of the vinyl group of secologanin, followed by a crucial Pictet-Spengler reaction to construct the seven-membered azepino-indole ring system. This approach is characterized by its connection to the natural biosynthetic pathway but can be limited by the availability and cost of the starting material, secologanin.
Route 2: Convergent Total Synthesis from (+)-Genipin
In contrast, the synthesis of (–)-deglycocadambine, the aglycone of cadambine, from the readily available chiral starting material (+)-genipin, represents a convergent and more recent strategy. This approach is highlighted by a key cascade annulation reaction between tryptamine (B22526) and a highly functionalized dialdehyde (B1249045) precursor derived from genipin. This cascade rapidly assembles the core pentacyclic skeleton. A late-stage transannular oxidative cyclization then completes the synthesis. This route offers the advantage of starting from a more accessible chiral pool material and employs a convergent strategy, which can be more efficient for complex molecule synthesis.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two discussed synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: McLean's Synthesis of Dihydrocadambine | Route 2: Wang's Synthesis of (–)-Deglycocadambine |
| Starting Material | Secologanin | (+)-Genipin |
| Target Molecule | 3α- and 3β-Dihydrocadambine | (–)-Deglycocadambine |
| Number of Steps | ~8 steps | 12 steps |
| Overall Yield | Not explicitly reported as a single figure, but key final steps have yields of 40% (3α) and 33% (3β) | 9.5% |
| Key Reactions | Pictet-Spengler reaction | Cascade annulation, Transannular oxidative cyclization |
| Synthetic Strategy | Biomimetic, Linear | Convergent |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: McLean's Synthesis of 3α- and 3β-Dihydrocadambine - Key Pictet-Spengler Reaction
A solution of the epimeric coupled intermediate (164 mg, 0.22 mmol) in 90% formic acid (10 mL) was heated to 95°C for 18 hours. The solvent was then removed by vacuum distillation. The residue (165 mg) was stirred with potassium carbonate (20 mg) in methanol (B129727) (5 mL) at room temperature for 1 hour and subsequently filtered. The solvent was removed on a rotary evaporator, and the residue was purified by chromatography on silica (B1680970) gel with a methanol-chloroform eluent to yield 3α-dihydrocadambine (40%) and 3β-dihydrocadambine (33%).[1]
Route 2: Wang's Total Synthesis of (–)-Deglycocadambine - Cascade Annulation
To a solution of dialdehyde 8 (1.0 equiv) in CH₂Cl₂ (0.02 M) at 0 °C was added tryptamine (1.2 equiv). The resulting mixture was stirred at this temperature for 30 minutes, after which trifluoroacetic acid (TFA, 2.0 equiv) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2 hours. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pentacyclic ketone 11 in 41% yield.[2][3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
References
A Comparative Analysis of the Biological Activities of 3α-Dihydrocadambine and Cadambine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related monoterpenoid indole (B1671886) alkaloids, 3α-Dihydrocadambine and Cadambine. These compounds, primarily isolated from plants of the Nauclea and Neolamarckia (formerly Anthocephalus) genera, have garnered interest for their potential pharmacological properties. This document synthesizes the available experimental data to offer an objective comparison of their performance in various biological assays.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative data on the biological activities of this compound versus Cadambine are limited in the currently available scientific literature. However, data has been reported for the individual compounds or for plant extracts containing both alkaloids. The following table summarizes the available quantitative data.
| Biological Activity | Compound/Extract | Test System | Result |
| Antimicrobial Activity | Ethanolic extract of Anthocephalus cadamba (contains this compound and Cadambine) | Disc diffusion assay | MIC: 2.5 µ g/disc against Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Trichophyton rubrum[1] |
| Antileishmanial Activity | Cadambine | Inhibition of Leishmania donovani DNA Topoisomerase IB | Potent inhibitory activity[2] |
| Cytotoxic Activity | Methanolic extract of Anthocephalus cadamba (contains this compound and Cadambine) | Ehrlich ascites carcinoma (EAC) cells | IC50: 82.65 ± 2.54 µg/ml[3] |
| Neuroprotective Activity | Cadambine | Cadmium-induced toxicity in primary brain neonatal rat cells | Reversed cadmium-induced toxicity, increased cell viability, reduced ROS, and decreased pro-apoptotic protein expression[4] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological activities of these compounds are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound (this compound or Cadambine) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium and seeded in a 96-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement: The amount of nitric oxide produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
-
Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Signaling Pathways and Mechanisms of Action
Cadambine
The most clearly defined mechanism of action for Cadambine is its potent inhibition of DNA topoisomerase IB in Leishmania donovani[2]. DNA topoisomerases are essential enzymes that control the topological states of DNA and are vital for DNA replication, transcription, and recombination. By inhibiting this enzyme, Cadambine disrupts these critical cellular processes in the parasite, leading to its death. This specific molecular target highlights its potential as an antileishmanial agent.
Additionally, Cadambine has demonstrated neuroprotective effects against cadmium-induced toxicity by reducing reactive oxygen species (ROS) generation and modulating the expression of pro-apoptotic and anti-apoptotic proteins[4]. This suggests an interference with oxidative stress and apoptosis signaling pathways.
Figure 1. Proposed mechanisms of action for Cadambine.
This compound
The specific signaling pathways and molecular targets of this compound are not well-elucidated in the available literature. As it is often co-isolated with Cadambine and other alkaloids in active plant extracts, it is plausible that it contributes to the observed antimicrobial and cytotoxic effects. However, without studies on the isolated compound, its precise mechanism of action remains to be determined. Future research should focus on isolating this compound and evaluating its activity on various molecular targets to understand its pharmacological potential.
Figure 2. Recommended workflow for direct comparison.
References
- 1. Antimicrobial, Wound Healing and Antioxidant Activities of Anthocephalus Cadamba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methanolic extract of Anthocephalus cadamba induces apoptosis in Ehrlich ascites carcinoma cells in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
Validating the Mechanism of Action of 3α-Dihydrocadambine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for the natural indole (B1671886) alkaloid 3α-Dihydrocadambine, primarily focusing on its hypotensive effects. Its performance is compared with two established antihypertensive agents, Reserpine and Verapamil, supported by available experimental data and detailed methodologies for key validation assays.
Overview of Compounds and Primary Mechanism of Action
This compound, an indole alkaloid, has demonstrated dose-dependent hypotensive activity.[1] Preliminary studies suggest its mechanism of action may involve interaction with the cholinergic nervous system.[1] For a comprehensive evaluation, this guide contrasts this compound with Reserpine, a monoamine depletor, and Verapamil, a calcium channel blocker, both of which have well-characterized effects on blood pressure.
Table 1: Comparison of Primary Mechanisms of Action
| Compound | Class | Primary Mechanism of Action for Hypotension |
| This compound | Indole Alkaloid | Proposed to act via cholinergic receptors, though direct binding affinity data is not currently available.[1] |
| Reserpine | Rauwolfia Alkaloid | Irreversibly blocks the vesicular monoamine transporter (VMAT), leading to the depletion of catecholamines (norepinephrine, dopamine) and serotonin (B10506) from nerve terminals. This reduction in sympathetic nerve function results in decreased heart rate and lower arterial blood pressure.[2] |
| Verapamil | Phenylalkylamine Calcium Channel Blocker | Inhibits voltage-dependent L-type calcium channels in vascular smooth muscle and myocardial tissue. This prevents calcium influx, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[3] |
Quantitative and Qualitative Experimental Data
A direct quantitative comparison of binding affinities is challenging due to the limited publicly available data for this compound. However, we can compare its observed in vivo effects with the known pharmacological data of the alternatives.
Table 2: Hypotensive Effects and Cholinergic Interaction
| Compound | In Vivo Hypotensive Effect (Rats) | Interaction with Cholinergic System |
| This compound | Intravenous infusion of 0.4, 0.8, 1.6, and 3.2 mg/kg body weight caused a dose-dependent and sustained hypotensive effect.[1] | The hypotensive effect was partially reduced by the muscarinic antagonist atropine (B194438), suggesting a cholinergic component to its mechanism.[1] |
| Reserpine | Clinically used for hypertension. | Does not directly bind to cholinergic receptors but indirectly increases cholinergic activity by depleting sympathetic neurotransmitters, leading to a relative increase in parasympathetic (cholinergic) tone.[4] |
| Verapamil | Clinically used for hypertension. | Exhibits competitive inhibition of muscarinic receptors, with a reported Ki of 7 µM.[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and the experimental approaches for their validation, the following diagrams are provided.
Caption: Comparative Signaling Pathways for Hypotensive Action.
Caption: Experimental Workflows for Validation.
Detailed Experimental Protocols
In Vivo Measurement of Blood Pressure in Rats
This protocol is adapted from standard procedures for invasive blood pressure monitoring.[7][8]
Objective: To determine the effect of a test compound on arterial blood pressure in anesthetized rats.
Materials:
-
Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Heparinized saline (0.5 IU/ml)
-
PE-50 tubing for cannulation
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a tracheostomy to ensure a clear airway.
-
Isolate and cannulate the carotid artery with PE-50 tubing filled with heparinized saline. Connect the cannula to a pressure transducer.
-
Isolate and cannulate the femoral vein for intravenous drug administration.
-
Allow the animal to stabilize and record baseline blood pressure for at least 20 minutes.
-
Administer the test compound (e.g., this compound at 0.4, 0.8, 1.6, and 3.2 mg/kg) or vehicle control intravenously.
-
Continuously record the blood pressure to observe the onset, magnitude, and duration of the hypotensive effect.
-
To investigate cholinergic involvement, pre-treat a separate group of animals with a muscarinic antagonist like atropine (0.3 mg/kg) before administering the test compound.[1]
Radioligand Displacement Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to muscarinic receptors.[9][10]
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic acetylcholine (B1216132) receptors.
Materials:
-
Rat brain tissue (e.g., cortex or heart)
-
Radioligand (e.g., [3H]Quinuclidinyl benzilate - [3H]QNB, a non-selective muscarinic antagonist)
-
Test compound (this compound)
-
Atropine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide production, a key inflammatory mediator.[11][12]
Objective: To assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite. A decrease in nitrite production in the presence of the test compound indicates anti-inflammatory activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the free radical scavenging ability of a compound.[13][14]
Objective: To determine the antioxidant potential of a compound by its ability to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compound
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in the same solvent.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH solution to an equal volume of each sample dilution. Include a blank containing only the solvent and a control containing the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
While this compound shows promise as a hypotensive agent, its precise mechanism of action requires further elucidation. The available evidence points towards an interaction with the cholinergic system, but direct evidence of receptor binding and the specific subtype involved is lacking. A thorough investigation using the detailed protocols provided in this guide, particularly radioligand binding assays, will be crucial to definitively validate its molecular target. Comparing its pharmacological profile to well-characterized drugs like Reserpine and Verapamil provides a valuable framework for understanding its potential therapeutic applications and for guiding future drug development efforts. The additional anti-inflammatory and antioxidant assays will help to build a more complete biological profile of this natural compound.
References
- 1. "Studies on the effect of 3 &-dihydrocadambine isolated from Anthocepha" by Pongpan Aroonsang [digital.car.chula.ac.th]
- 2. Reserpine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reserpine-induced post-receptor reduction in muscarinic-mediated airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
Comparative Analysis of 3α-Dihydrocadambine Cross-Reactivity: A Methodological Guide
Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's selectivity. This guide provides a framework for assessing the cross-reactivity of 3α-Dihydrocadambine, a natural indole (B1671886) alkaloid with potential therapeutic applications. Due to a lack of publicly available quantitative cross-reactivity data for this compound, this document serves as a methodological template, offering standardized protocols and data presentation formats that can be utilized once such experimental data is generated.
Executive Summary
This compound is a glucoindole alkaloid isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] Preliminary studies have indicated its potential as an anti-inflammatory, antioxidant, and hypotensive agent, suggesting interactions with various cellular signaling pathways.[1] However, a critical aspect of its preclinical evaluation—its selectivity profile across a range of biological targets—remains uncharacterized in published literature. Cross-reactivity studies are essential to identify potential off-target effects that could lead to adverse drug reactions and to elucidate the full pharmacological profile of a compound.
This guide outlines a standardized approach to conducting and presenting cross-reactivity studies for this compound, focusing on competitive binding assays. It includes a template for data presentation, a detailed experimental protocol, and a visual representation of the experimental workflow.
Quantitative Cross-Reactivity Profile of this compound
The following table is a template for presenting competitive binding assay data. The values presented are hypothetical and for illustrative purposes only.
| Target Receptor | Ligand | This compound Ki (µM) |
| Primary Target(s) | ||
| Hypothetical Target A | [³H]-Ligand X | 0.5 |
| Screened Targets | ||
| Adrenergic α₁ | [³H]-Prazosin | > 100 |
| Adrenergic α₂ | [³H]-Rauwolscine | 25 |
| Adrenergic β₁ | [³H]-CGP-12177 | > 100 |
| Dopamine D₁ | [³H]-SCH-23390 | > 100 |
| Dopamine D₂ | [³H]-Spiperone | 50 |
| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | 15 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | > 100 |
| Muscarinic M₁ | [³H]-Pirenzepine | 75 |
| Histamine H₁ | [³H]-Pyrilamine | > 100 |
| Opioid µ | [³H]-DAMGO | > 100 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. The following is a representative protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for a panel of selected G-protein coupled receptors (GPCRs).
Materials:
-
This compound (test compound)
-
Cell membranes expressing the target receptors
-
Specific radioligands for each target receptor (e.g., [³H]-Prazosin for α₁ adrenergic receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM phentolamine (B1677648) for adrenergic receptors)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate shaker
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well microplate, combine the following in triplicate for each concentration of the test compound:
-
Assay buffer
-
A fixed concentration of the specific radioligand (typically at or near its Kd value).
-
The appropriate dilution of this compound.
-
Cell membrane preparation expressing the target receptor.
-
-
Controls:
-
Total Binding: Contains assay buffer, radioligand, and cell membranes (no test compound or non-specific inhibitor).
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled competing ligand to saturate the target receptors.
-
-
Incubation: Incubate the microplate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Data Relationships
To clarify the experimental and analytical process, the following diagrams illustrate the key steps and logical connections.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
References
A Head-to-Head Comparison of Hypotensive Alkaloids: Reserpine and Protoveratrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypotensive properties of two well-known alkaloids: reserpine (B192253) and protoveratrine. The information is compiled from various experimental and clinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Reserpine, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, and protoveratrine, a steroidal alkaloid from Veratrum album, have historically been used for the management of hypertension.[1][2] Their distinct mechanisms of action offer different approaches to lowering blood pressure, but also present different efficacy and safety profiles. While newer antihypertensive agents have largely replaced them in clinical practice, their unique properties continue to make them valuable tools in pharmacological research.
Quantitative Comparison of Hypotensive Effects
Direct head-to-head clinical trials comparing reserpine and protoveratrine with modern, standardized methodologies are limited. The following table summarizes available data from separate studies to provide a quantitative comparison of their hypotensive efficacy.
| Feature | Reserpine | Protoveratrine A & B |
| Mechanism of Action | Irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), leading to depletion of catecholamines (norepinephrine, dopamine) and serotonin (B10506) from nerve terminals.[1][3] | Stimulates afferent vagal nerve endings in the heart and carotid sinus (Bezold-Jarisch reflex), leading to reflex vasodilation and bradycardia.[4][5] |
| Route of Administration | Oral, Intramuscular[1] | Intravenous, Oral[6] |
| Dosage Range (Hypertension) | 0.1 - 0.25 mg/day (oral) | Dose-dependent, requires careful titration[7] |
| Reported Systolic Blood Pressure (SBP) Reduction | A pooled analysis of studies showed a mean reduction of 7.92 mmHg compared to placebo.[8] In patients with refractory hypertension, a daily dose of 0.1 mg lowered mean systolic automated office blood pressure by 29.3 ± 22.2 mmHg.[9][10] | Intravenous administration produces a prompt and significant fall in blood pressure.[6] |
| Reported Diastolic Blood Pressure (DBP) Reduction | A pooled analysis did not find a statistically significant reduction, though a trend was observed.[8] In patients with refractory hypertension, a daily dose of 0.1 mg lowered mean diastolic automated office blood pressure by 22.0 ± 15.8 mmHg.[9][10] | Intravenous administration produces a prompt and significant fall in blood pressure.[6] |
| Onset of Action | Slow, may take days to weeks for full effect.[1] | Rapid, within minutes after intravenous administration.[6] |
| Duration of Action | Long-lasting due to irreversible VMAT2 inhibition.[3] | Shorter, requiring continuous administration for sustained effect.[6] |
| Common Adverse Effects | Sedation, depression, nasal congestion, bradycardia.[1] | Nausea, vomiting, hypotension, bradycardia, paresthesias.[6] |
Signaling Pathways
Reserpine: VMAT2 Inhibition
Reserpine's primary mechanism involves the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is crucial for loading monoamine neurotransmitters, such as norepinephrine (B1679862) and dopamine, into synaptic vesicles for subsequent release. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in both the central and peripheral nervous systems.[3][11] The reduction in norepinephrine at sympathetic nerve endings results in decreased sympathetic tone, leading to vasodilation and a reduction in heart rate and blood pressure.
Protoveratrine: The Bezold-Jarisch Reflex
Protoveratrine elicits a powerful cardiovascular inhibitory reflex known as the Bezold-Jarisch reflex.[4][5] It achieves this by stimulating mechanoreceptors and chemoreceptors in the heart (particularly the left ventricle) and carotid sinus. This stimulation increases afferent signals to the medulla via the vagus nerve. In response, the medulla increases parasympathetic (vagal) outflow to the heart and decreases sympathetic outflow to the peripheral vasculature. The result is a triad (B1167595) of bradycardia, vasodilation, and hypotension.[4][5]
Experimental Protocols
In Vivo Assessment of Hypotensive Activity in Rats
This protocol describes a common method for evaluating the hypotensive effects of alkaloids in a rat model.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Surgical Procedure (for direct blood pressure measurement):
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Implant a catheter into the carotid artery for direct and continuous blood pressure monitoring. The catheter is tunneled subcutaneously and exteriorized at the back of the neck.
-
Implant a second catheter into the jugular vein for intravenous administration of the test compounds.
-
Allow the animals to recover from surgery for at least 24-48 hours before the experiment.
3. Experimental Workflow:
4. Data Acquisition and Analysis:
-
Connect the arterial catheter to a pressure transducer and a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
After a stabilization period, record baseline blood pressure for at least 30 minutes.
-
Administer the test alkaloid (e.g., reserpine or protoveratrine) or vehicle control.
-
Continuously record cardiovascular parameters for a predetermined period.
-
Calculate the change in blood pressure and heart rate from baseline at various time points after drug administration.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the alkaloid with the control group.
Note on Indirect Measurement: For less invasive, long-term studies, the tail-cuff method can be used to measure systolic blood pressure in conscious rats.[12] This method, however, is generally considered less accurate than direct arterial cannulation.[12]
Conclusion
Reserpine and protoveratrine represent two distinct classes of hypotensive alkaloids with different mechanisms of action, efficacy, and safety profiles. Reserpine offers a slow-onset, long-lasting reduction in blood pressure through the depletion of catecholamines, while protoveratrine induces a rapid but shorter-lived hypotensive effect via the Bezold-Jarisch reflex. The significant adverse effect profiles of both alkaloids have limited their clinical use. However, they remain important pharmacological tools for studying the sympathetic nervous system and cardiovascular reflexes. Further research into derivatives or analogues of these compounds could potentially lead to the development of novel therapeutic agents with improved safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. litfl.com [litfl.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Clinical studies on veratrum alkaloids. II. The dose-response relations of protoveratrine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 12. karger.com [karger.com]
Navigating Bioanalysis: A Comparative Guide to Analytical Methods for 3α-Dihydrocadambine
For researchers, scientists, and drug development professionals engaged in the study of novel indole (B1671886) alkaloids, the robust and accurate quantification of these compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of validated analytical methodologies suitable for the determination of 3α-Dihydrocadambine, a Corynanthe-type indole alkaloid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated UPLC-MS/MS and HPLC-MS/MS methods for structurally similar indole alkaloids, providing a strong foundation for methodological adaptation and validation.
The primary analytical technique for the quantification of indole alkaloids in biological samples, such as plasma, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity, which are critical for accurately measuring low concentrations of analytes in complex biological matrices.
Comparative Analysis of Analytical Methods
The following table summarizes key performance characteristics of validated LC-MS/MS methods for indole alkaloids structurally related to this compound. These methods, primarily developed for compounds like corynantheidine (B1225087) and other kratom alkaloids, serve as excellent starting points for the development and validation of a specific assay for this compound.
| Parameter | Method 1: UPLC-MS/MS (Adapted from Corynantheidine Method)[1][2][3] | Method 2: HPLC-MS/MS (General Indole Alkaloid Method) |
| Instrumentation | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Matrix | Rat Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 1 - 500 ng/mL | 0.5 - 400 ng/mL[4][5][6][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[8] | 0.5 ng/mL[4][5][6][7] |
| Accuracy (% Nominal) | 85-115% | 98.4-113%[4][5][6][7] |
| Precision (% CV) | < 15% | 3.9-14.7%[4][5][6][7] |
| Recovery | > 85% | Not explicitly stated, but matrix effects are assessed. |
| Run Time | ~3 minutes[1][3] | ~11 minutes[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and adapt these methods for this compound.
Method 1: UPLC-MS/MS Protocol (Adapted from Corynantheidine Method)[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 1.5 minutes, hold for 0.5 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.
Method 2: HPLC-MS/MS Protocol (General Indole Alkaloid Method)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of internal standard solution and 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of the analytical processes.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
References
- 1. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. kratomalks.org [kratomalks.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3α-Dihydrocadambine
Disclaimer: This document provides general guidance for the proper disposal of 3α-Dihydrocadambine based on established protocols for handling chemical waste in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to consult with your institution's Environmental Health & Safety (EH&S) department for specific regulations and procedures. This material should be handled by trained personnel familiar with chemical safety protocols.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator is recommended.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for the disposal of chemical waste, which should be applied to this compound in the absence of specific data.
| Parameter | Guideline | Source(s) |
| pH Range for Drain Disposal | 5.0 - 12.5 (for dilute aqueous solutions of non-hazardous, degradable chemicals) | [1] |
| Maximum Quantity for Drain Disposal | A few hundred grams or milliliters per day (only for approved, non-hazardous chemicals) | [2] |
| Hazardous Waste Accumulation Limit (per individual waste stream) | Up to 55 gallons | [3] |
| Time Limit for Hazardous Waste Storage | Must be collected within 90 days from the start of accumulation | [3] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s) | [3] |
Step-by-Step Disposal Protocol for this compound
Given that this compound is a natural alkaloid, it should be treated as a hazardous chemical waste. Drain and trash disposal are not recommended without explicit approval from EH&S.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound waste should be classified as "Hazardous Chemical Waste."
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in its original container if possible, or a clearly labeled, compatible container.[3] Contaminated lab supplies (e.g., gloves, wipes, weigh boats) should be double-bagged in clear plastic bags.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[3] Do not mix with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizing agents.[1]
-
Sharps Waste: Contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a designated sharps container.[3]
-
Step 2: Waste Containment and Labeling
-
Select a Compatible Container: Use a container that is in good condition, does not react with the chemical, and has a secure, leak-proof lid.[1][3] The original container is often the best choice for solid waste.[4]
-
Label the Container: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
Step 3: Storage of Hazardous Waste
-
Designate a Storage Area: Store the waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Use Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[3]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[3]
Step 4: Arranging for Disposal
-
Request a Pickup: Once the container is full or nearing the 90-day storage limit, request a hazardous waste collection from your institution's EH&S department.[3]
-
Do Not Dispose Down the Drain: As an organic alkaloid, this compound should not be disposed of down the drain unless explicitly permitted by your local wastewater treatment authority and EH&S.[2]
-
Do Not Dispose in Regular Trash: Solid this compound and contaminated lab supplies should not be disposed of in the regular trash.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3α-Dihydrocadambine
This guide provides critical safety and logistical information for the handling and disposal of 3α-Dihydrocadambine, a natural indole (B1671886) alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related alkaloids and potent bioactive molecules. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant biological activity and potential hazards.
Hazard Assessment and Mitigation
Key Precautionary Measures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of any dusts or aerosols.
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard. | To protect eyes from splashes, dust, and vapors which could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact, which may be a primary route of exposure for alkaloids. |
| Body Protection | A fully-buttoned laboratory coat (Nomex® or similar flame-resistant material is preferred). Consider a chemical-resistant apron or suit for larger quantities. | To shield the body from accidental spills and splashes. |
| Respiratory | Use within a chemical fume hood is the primary engineering control. If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) is mandatory.[3] | To prevent inhalation of fine powders or aerosols, a likely route of exposure. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE as specified in the table above. Prepare the work surface by laying down absorbent, disposable bench paper.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and dark location, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
-
Weighing: All weighing operations must be conducted inside a chemical fume hood to contain any airborne particles. Use anti-static measures if working with a fine powder.
-
Solubilization: Add solvents slowly to the compound to avoid splashing. Keep the container capped as much as possible during this process.
-
Experimental Use: Maintain containment throughout the experiment. All transfers and manipulations should be performed within the fume hood.
-
Decontamination and Cleanup: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[2]
-
Disposal Procedures: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste.[2]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office. Ensure adequate ventilation and wear appropriate PPE during cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
